molecular formula C24H52NO6P B1663980 Lyso-PAF C-16 CAS No. 52691-62-0

Lyso-PAF C-16

Número de catálogo: B1663980
Número CAS: 52691-62-0
Peso molecular: 481.6 g/mol
Clave InChI: VLBPIWYTPAXCFJ-XMMPIXPASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lysophosphatidylcholine O-16:0/0:0 is a lysophosphatidylcholine O-16:0e in which the hexadecyl group at C-1 contains 16 carbons of which none are unsaturated. It has a role as a metabolite. It is a lysophosphatidylcholine O-16:0 and a 1-alkyl-sn-glycero-3-phosphocholine.
biologically inactive precursor of platelet activating facto

Propiedades

IUPAC Name

[(2R)-3-hexadecoxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBPIWYTPAXCFJ-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967131
Record name 1-O-Hexadecyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52691-62-0
Record name 1-O-Hexadecyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52691-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-O-Hexadecyl-2-lyso-glycero-3-phosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052691620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-Hexadecyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYSO-PLATELET-ACTIVATING FACTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSF9VMH5MK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure and Function of Lyso-PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-platelet-activating factor C-16 (Lyso-PAF C-16), formally known as 1-O-hexadecyl-sn-glycero-3-phosphocholine, is a key lysophospholipid intermediate in the biosynthesis of Platelet-Activating Factor (PAF) C-16, a potent lipid mediator implicated in a myriad of physiological and pathological processes including inflammation, allergic responses, and thrombosis.[1][2][3] While this compound itself is generally considered biologically inactive as a platelet activator, its pivotal role as the direct precursor to PAF C-16 positions it as a molecule of significant interest in the study of inflammatory pathways and as a potential target for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the core structure, metabolic pathways, and analytical methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a glycerophospholipid characterized by a hexadecyl ether linkage at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine (B91661) head group at the sn-3 position of the glycerol (B35011) backbone. The absence of an acetyl group at the sn-2 position, which is characteristic of PAF, renders this compound inactive at the PAF receptor.[6][7]

PropertyValueReference(s)
Chemical Name 1-O-hexadecyl-sn-glycero-3-phosphocholine[8]
Synonyms Lyso-PAF C16, 1-Hexadecyl-sn-glycero-3-phosphocholine, C16:0 Lyso-PAF[5]
CAS Number 52691-62-0[4][5]
Molecular Formula C24H52NO6P[4][5]
Molecular Weight 481.65 g/mol [5]
Appearance Solid powder[8]
Solubility Soluble in DMSO

Metabolic Pathways of this compound

This compound is a central molecule in the "remodeling pathway," the primary route for the biosynthesis of PAF in response to inflammatory stimuli.[9][10][11][12] This pathway involves the enzymatic modification of pre-existing ether-linked phospholipids (B1166683) in cellular membranes.

The Remodeling Pathway for PAF C-16 Synthesis and Degradation

The remodeling pathway can be summarized in two key enzymatic steps leading to the formation of PAF C-16, and a subsequent deactivation step.

  • Formation of this compound: The pathway is initiated by the action of Phospholipase A2 (PLA2) enzymes.[9][13][14][15] Specifically, cytosolic PLA2 (cPLA2) hydrolyzes the acyl group (often arachidonic acid) from the sn-2 position of membrane-bound 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine, yielding this compound and a free fatty acid.[16]

  • Conversion to PAF C-16: this compound is then acetylated at the sn-2 position by the enzyme lysophosphatidylcholine (B164491) acyltransferase (LPCAT) , also known as Lyso-PAF acetyltransferase.[17][18][19][20] This reaction utilizes acetyl-CoA as the acetyl group donor and results in the formation of the biologically active PAF C-16.[21]

  • Inactivation of PAF C-16: The potent signaling of PAF C-16 is tightly regulated and terminated by the action of PAF acetylhydrolase (PAF-AH) .[1][2][22][23][24] This enzyme hydrolyzes the acetyl group from the sn-2 position of PAF C-16, converting it back to the inactive this compound.[25]

Remodeling_Pathway cluster_membrane Cell Membrane Alkyl_Acyl_GPC 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine PLA2 Phospholipase A2 (PLA2) Alkyl_Acyl_GPC->PLA2 Lyso_PAF_C16 This compound (1-O-hexadecyl-sn-glycero-3-phosphocholine) PLA2->Lyso_PAF_C16 + H2O Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid LPCAT Lysophosphatidylcholine Acyltransferase (LPCAT) Lyso_PAF_C16->LPCAT PAF_C16 PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) LPCAT->PAF_C16 CoA CoA LPCAT->CoA PAF_AH PAF Acetylhydrolase (PAF-AH) PAF_C16->PAF_AH PAF_AH->Lyso_PAF_C16 + H2O Acetate Acetate PAF_AH->Acetate Acetyl_CoA Acetyl-CoA Acetyl_CoA->LPCAT

The Remodeling Pathway of PAF C-16 Synthesis and Degradation.

Signaling Pathways

While this compound is not a direct agonist for the PAF receptor (PAFR), its metabolic product, PAF C-16, activates this G-protein coupled receptor, initiating a cascade of intracellular signaling events.[3][26][27][28][29] Understanding the downstream effects of PAF C-16 is crucial for appreciating the biological significance of its precursor.

PAF Receptor (PAFR) Signaling

Upon binding of PAF C-16, the PAFR can couple to various G proteins, primarily Gq and Gi, leading to the activation of multiple downstream effectors.[27][29] This includes the activation of phospholipases, leading to the generation of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[26] These signaling events ultimately culminate in diverse cellular responses such as platelet aggregation, inflammation, and smooth muscle contraction.

PAFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAF_C16 PAF C-16 PAFR PAF Receptor (PAFR) PAF_C16->PAFR Gq Gq PAFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 induces PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Responses (e.g., Inflammation, Platelet Aggregation) Ca2->Cellular_Response PKC->Cellular_Response

Simplified PAF Receptor (PAFR) Signaling Pathway.

Experimental Protocols

The quantification of this compound in biological samples is critical for studying its role in various physiological and pathological states. Mass spectrometry-based methods are the gold standard for sensitive and specific detection.

Quantification of this compound by Mass Spectrometry

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This method involves the derivatization of this compound to a more volatile and thermally stable compound suitable for GC analysis. Quantification is typically achieved using stable isotope-labeled internal standards.[30][31][32][33]

  • Methodology:

    • Lipid Extraction: Lipids are extracted from the biological sample using a modified Bligh and Dyer method.

    • Purification: The lipid extract is purified using silicic acid chromatography and thin-layer chromatography (TLC) to isolate the Lyso-PAF fraction.[30]

    • Derivatization: The phosphocholine head group is removed by phospholipase C or hydrofluoric acid hydrolysis to yield 1-O-hexadecyl-sn-glycerol. This is then converted to a volatile derivative, such as a pentafluorobenzoyl ester or a cyclic acetal (B89532).[30][32][33]

    • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. Selected ion monitoring (SIM) is used to detect and quantify the specific ions corresponding to the derivatized this compound and the internal standard.[30]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: LC-MS/MS allows for the direct analysis of this compound without the need for extensive derivatization. The liquid chromatograph separates the lipids, and the tandem mass spectrometer provides high selectivity and sensitivity for quantification.[34][35]

  • Methodology:

    • Lipid Extraction: Lipids are extracted from the biological sample, often with the addition of a deuterated this compound internal standard.

    • LC Separation: The lipid extract is injected onto a reverse-phase or normal-phase HPLC column for separation.

    • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous this compound and the internal standard are monitored for quantification.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Purification Purification (TLC/Column Chromatography) Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization GC-MS Path LCMS LC-MS/MS Analysis Purification->LCMS LC-MS/MS Path GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMS->Quantification

General Workflow for this compound Quantification.

Quantitative Data

As this compound is considered the inactive precursor to PAF C-16, quantitative data on its direct biological activity (e.g., IC50, EC50) is not applicable. However, quantitative information regarding the enzymes involved in its metabolism is highly relevant.

EnzymeSubstrate(s)Product(s)Inhibitors/ActivatorsReference(s)
Phospholipase A2 (PLA2) 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholineThis compound, Free Fatty AcidActivated by Ca2+, inflammatory stimuli[9][13][14]
Lysophosphatidylcholine Acyltransferase (LPCAT) This compound, Acetyl-CoAPAF C-16, CoAActivated by inflammatory stimuli[17][18][19][20]
PAF Acetylhydrolase (PAF-AH) PAF C-16This compound, AcetateConstitutively active in plasma[1][2][23][24]

Conclusion

This compound stands as a critical checkpoint in the biosynthesis of the potent inflammatory mediator, PAF C-16. While biologically inactive in its own right in terms of platelet activation, its formation and subsequent conversion are tightly regulated enzymatic steps that dictate the levels of active PAF. A thorough understanding of the structure of this compound, its position within the remodeling pathway, and the methodologies for its accurate quantification are essential for researchers in the fields of inflammation, immunology, and drug development. Targeting the enzymes that metabolize this compound represents a promising strategy for the modulation of PAF-mediated inflammatory diseases.

References

The Dichotomous Role of Lyso-PAF C-16 in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyso-Platelet-Activating Factor (Lyso-PAF) C-16, the biological precursor and metabolite of the potent pro-inflammatory lipid mediator Platelet-Activating Factor (PAF) C-16, presents a complex and somewhat contentious profile in the landscape of inflammation. While traditionally considered inactive, emerging evidence suggests that Lyso-PAF C-16 possesses distinct biological activities that can either counteract or, under certain circumstances, mimic the effects of its well-characterized acetylated counterpart. This technical guide provides an in-depth exploration of the mechanism of action of this compound in inflammation, detailing its signaling pathways, effects on key immune cells, and the experimental methodologies used to elucidate its function. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's role, thereby informing future research and therapeutic strategies.

Introduction: The PAF and Lyso-PAF Axis

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a myriad of inflammatory processes, including platelet aggregation, vasodilation, and the activation of various immune cells.[1] Its biological activity is critically dependent on the acetyl group at the sn-2 position of the glycerol (B35011) backbone.[2] The synthesis and degradation of PAF are tightly regulated processes that are crucial for controlling inflammatory responses.

PAF is synthesized from its precursor, Lyso-PAF, through the action of the enzyme acetyl-CoA:lyso-PAF acetyltransferase. Conversely, the deacetylation of PAF by the enzyme PAF acetylhydrolase (PAF-AH) results in the formation of Lyso-PAF, a reaction that terminates the pro-inflammatory signal of PAF.[2][3] While this deacetylation is primarily viewed as an inactivation step, studies have revealed that this compound is not merely an inert byproduct but a bioactive lipid with its own distinct signaling properties and effects on inflammatory cells.[3][4]

The Anti-Inflammatory Mechanism of this compound

A significant body of evidence points towards an anti-inflammatory role for this compound, positioning it as a negative regulator of the potent pro-inflammatory activity of PAF.[3][5] This inhibitory action is primarily mediated through a signaling pathway that is independent of the canonical PAF receptor (PAFR).[3][4]

Signaling Pathway

The anti-inflammatory effects of this compound are initiated by its interaction with a putative Gαs-coupled receptor, which remains to be definitively identified. This interaction triggers the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates downstream targets to mediate the inhibitory effects.[3]

Lyso_PAF_Anti_Inflammatory_Signaling Anti-inflammatory Signaling of this compound LysoPAF This compound GPCR Putative Gαs-coupled Receptor LysoPAF->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Inhibition of Inflammatory Responses PKA->Inhibition Leads to

Diagram 1: Anti-inflammatory signaling pathway of this compound.
Effects on Neutrophils and Platelets

In neutrophils, this compound has been shown to dose-dependently inhibit the activation of NADPH oxidase, the enzyme complex responsible for the production of reactive oxygen species (ROS) during the inflammatory response.[3] This inhibition counteracts the priming effect of PAF on neutrophils.[3] Furthermore, this compound does not induce calcium mobilization in neutrophils, a key event in their activation by PAF.[3][4]

Similarly, in platelets, this compound elevates intracellular cAMP levels and inhibits thrombin-induced platelet aggregation.[3] These findings underscore the opposing functional roles of this compound and PAF in two critical cell types involved in inflammation and thrombosis.

The Pro-Inflammatory Controversy

In contrast to the anti-inflammatory narrative, some studies have reported pro-inflammatory, PAF-like activities of Lyso-PAF. These studies suggest that Lyso-PAF can induce inflammatory responses, such as eosinophil infiltration in a murine pleurisy model.[6] However, this pro-inflammatory activity was abolished by treatment with PAF acetylhydrolase, suggesting that the observed effects might be due to contamination of the Lyso-PAF preparations with PAF or PAF-like molecules.[6] This highlights the critical importance of purity in the starting material for such investigations.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from studies investigating the effects of this compound.

Table 1: Effect of this compound on Neutrophil and Platelet Function

ParameterCell TypeAgonistThis compound ConcentrationEffectReference
NADPH Oxidase Activation Human NeutrophilsfMLF1-10 µMDose-dependent inhibition[3]
Intracellular cAMP Human Neutrophils-1-10 µMDose-dependent increase[3]
Platelet Aggregation Human PlateletsThrombin10 µMInhibition[3]
Intracellular cAMP Human Platelets-10 µMSignificant increase[3]
Calcium Mobilization Human Neutrophils-1-10 µMNo increase[3][4]

Table 2: Comparative Effects of PAF and this compound

ParameterPAF EffectThis compound EffectReference
Neutrophil Priming Potentiates fMLF-induced superoxide (B77818) productionInhibits fMLF-induced superoxide production[3]
Platelet Aggregation Induces aggregationInhibits thrombin-induced aggregation[3]
Intracellular Calcium Increases intracellular calciumNo effect on intracellular calcium[3][4]
Receptor Acts via PAFRActs independently of PAFR[3][4]

Detailed Experimental Protocols

Measurement of Intracellular cAMP

Objective: To quantify the change in intracellular cAMP levels in response to this compound stimulation.

Methodology:

  • Human neutrophils or platelets are isolated from whole blood using standard density gradient centrifugation techniques.

  • Cells are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution) containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • Cells are incubated with varying concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control for a specified time (e.g., 5 minutes) at 37°C.

  • The reaction is terminated by cell lysis using a lysis buffer (e.g., 0.1 M HCl).

  • Intracellular cAMP concentrations are determined using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Results are typically expressed as pmol of cAMP per million cells.

Neutrophil NADPH Oxidase Activity Assay

Objective: To measure the effect of this compound on superoxide production by neutrophils.

Methodology:

  • Isolated human neutrophils are pre-incubated with this compound (e.g., 1-10 µM) or a vehicle control for a set duration.

  • The assay is based on the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.

  • Neutrophils are stimulated with an agonist such as N-formyl-methionyl-leucyl-phenylalanine (fMLF).

  • The change in absorbance of ferricytochrome c is measured spectrophotometrically at 550 nm over time.

  • The rate of superoxide production is calculated using the extinction coefficient for the reduction of ferricytochrome c.

Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet aggregation.

Methodology:

  • Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation.

  • PRP is pre-incubated with this compound (e.g., 10 µM) or a vehicle control.

  • Platelet aggregation is induced by an agonist such as thrombin or ADP.

  • Aggregation is monitored by measuring the change in light transmission through the platelet suspension using an aggregometer.

  • The extent of aggregation is recorded as the maximum percentage change in light transmission.

Experimental_Workflow Experimental Workflow for Investigating this compound Effects cluster_neutrophil Neutrophil Studies cluster_platelet Platelet Studies N_Isolation Isolate Human Neutrophils N_Preincubation Pre-incubate with This compound N_Isolation->N_Preincubation N_Stimulation Stimulate with fMLF N_Preincubation->N_Stimulation cAMP_Assay_N Measure Intracellular cAMP N_Preincubation->cAMP_Assay_N NADPH_Assay Measure Superoxide Production (NADPH Oxidase Activity) N_Stimulation->NADPH_Assay P_Isolation Prepare Platelet-Rich Plasma P_Preincubation Pre-incubate with This compound P_Isolation->P_Preincubation P_Stimulation Induce Aggregation with Thrombin P_Preincubation->P_Stimulation cAMP_Assay_P Measure Intracellular cAMP P_Preincubation->cAMP_Assay_P Aggregation_Assay Measure Platelet Aggregation P_Stimulation->Aggregation_Assay

Diagram 2: General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound is emerging as a bioactive lipid with a potentially significant role in modulating inflammatory responses. The predominant evidence suggests an anti-inflammatory function, mediated through a PAFR-independent, cAMP-dependent signaling pathway that opposes the actions of PAF. However, the conflicting reports on its pro-inflammatory potential warrant further investigation, with a strong emphasis on the purity of the lipid preparations used in experimental settings.

For drug development professionals, the anti-inflammatory properties of this compound and its signaling pathway present a novel avenue for therapeutic intervention. Targeting the putative Lyso-PAF receptor or downstream components of the cAMP signaling cascade could offer a strategy to dampen excessive inflammation.

Future research should focus on:

  • Receptor Identification: The definitive identification and characterization of the G-protein coupled receptor(s) that mediate the effects of this compound.

  • In Vivo Studies: Comprehensive in vivo studies using highly purified this compound to clarify its role in various inflammatory disease models.

  • Structure-Activity Relationship: Elucidation of the structural determinants of this compound that are critical for its biological activity.

A deeper understanding of the nuanced role of this compound in inflammation will undoubtedly open new doors for the development of innovative anti-inflammatory therapies.

References

Lyso-PAF C-16 as a Substrate for Lysophospholipase D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of 1-O-hexadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C-16) as a substrate for lysophospholipase D (LysoPLD), an enzyme also known as autotaxin (ATX) or lysoplasmalogen-specific phospholipase D (LysoPls-PLD). LysoPLD plays a pivotal role in the production of the signaling lipid lysophosphatidic acid (LPA), a key regulator of numerous physiological and pathophysiological processes.[1][2][3] Understanding the enzymatic conversion of this compound by LysoPLD is critical for elucidating its role in cellular signaling and for the development of novel therapeutics targeting this pathway.

This compound and Lysophospholipase D: An Overview

This compound is a lysophospholipid characterized by a hexadecyl ether linkage at the sn-1 position of the glycerol (B35011) backbone.[4] It is a substrate for LysoPLD, a secreted and membrane-bound enzyme that catalyzes the hydrolysis of the phosphocholine (B91661) headgroup from lysophospholipids to generate LPA.[1][5] The product of this reaction, 1-O-hexadecyl-sn-glycero-3-phosphate (an alkyl-LPA), is a potent signaling molecule that exerts its effects through a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6).[2][3]

The interaction between this compound and LysoPLD is of significant interest due to the distinct signaling properties of the resulting alkyl-LPA compared to the more common acyl-LPAs. This guide will delve into the quantitative aspects of this enzymatic reaction, provide detailed experimental protocols for its study, and visualize the associated signaling pathways.

Data Presentation: Enzymatic Activity of LysoPLD with this compound

Quantifying the kinetic parameters of the LysoPLD-mediated hydrolysis of this compound is essential for understanding its efficiency as a substrate. While specific kinetic data for this compound with various LysoPLDs is limited in publicly available literature, data for structurally similar substrates, such as fluorescently labeled lysophosphatidylcholine (B164491) (LPC) analogs, provides valuable insights.

Below is a summary of the kinetic parameters for human autotaxin with a fluorescently labeled LPC analog, NBD-LPC. It is important to note that the kinetics of autotaxin can be substrate-dependent.

Enzyme SourceSubstrateKm (µM)kcat (s-1)Reference
Human AutotaxinNBD-LPC308 ± 1950.056 ± 0.011[6]

Note: This data is for a fluorescently labeled acyl-lysophosphatidylcholine and should be considered an approximation for the ether-linked this compound. Further empirical studies are required to determine the precise kinetic constants for this compound.

A study on a lysoplasmalogen-specific phospholipase D (LyPls-PLD) from Thermocrispum sp. RD004668 demonstrated that the wild-type enzyme exhibits 53% relative activity with Lyso-PAF (1-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine) compared to its preferred substrate, choline (B1196258) lysoplasmalogen (LyPlsCho). This study also highlighted that substrate specificity could be altered through mutagenesis.

Experimental Protocols

In Vitro Lysophospholipase D (Autotaxin) Activity Assay using this compound

This protocol is adapted from established methods for measuring autotaxin activity and is tailored for the use of this compound as a substrate. The assay relies on the colorimetric detection of choline, a product of the enzymatic reaction.

Materials:

  • Recombinant human autotaxin

  • This compound (1-O-hexadecyl-sn-glycero-3-phosphocholine)

  • LysoPLD assay buffer (100 mM Tris-HCl pH 9.0, 500 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂)

  • Choline oxidase (from Alcaligenes sp.)

  • Horseradish peroxidase (HRP)

  • 4-aminoantipyrine (4-AAP)

  • TOOS reagent (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)

  • Colorimetric reaction buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl₂)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 555 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and dilute it to the desired concentrations in the LysoPLD assay buffer. Note: The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Reaction: a. In a 96-well plate, add 50 µL of the diluted this compound substrate solution to each well. b. To initiate the reaction, add 50 µL of recombinant autotaxin (diluted in LysoPLD assay buffer to the desired concentration) to each well. c. For a negative control, add 50 µL of LysoPLD assay buffer without the enzyme. d. Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Colorimetric Detection of Choline: a. Prepare a "Color Mix" by dissolving choline oxidase (e.g., 2 U/mL), HRP (e.g., 1 U/mL), 4-AAP (e.g., 0.5 mM), and TOOS (e.g., 0.3 mM) in the colorimetric reaction buffer. b. Add 100 µL of the Color Mix to each well of the reaction plate. c. Incubate the plate at 37°C for 15-30 minutes, or until a stable color develops.

  • Measurement: Measure the absorbance of each well at 555 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the negative control from the absorbance of the sample wells. The amount of choline produced can be quantified using a standard curve prepared with known concentrations of choline.

Experimental Workflow for LysoPLD Activity Assay

The following diagram illustrates the general workflow for the LysoPLD activity assay described above.

LysoPLD_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction & Detection cluster_analysis Data Analysis Substrate Prepare this compound Substrate Dilutions Reaction Incubate Substrate and Enzyme in 96-well Plate (37°C) Substrate->Reaction Enzyme Prepare Autotaxin (LysoPLD) Dilution Enzyme->Reaction ColorMix Prepare Colorimetric Detection Mix Detection Add Color Mix and Incubate (37°C) ColorMix->Detection Reaction->Detection Measure Measure Absorbance at 555 nm Detection->Measure Analyze Calculate Choline Production Measure->Analyze

Caption: Workflow for the in vitro LysoPLD activity assay.

Signaling Pathways

The enzymatic conversion of this compound by LysoPLD produces 1-O-hexadecyl-sn-glycero-3-phosphate (an alkyl-LPA). This LPA species then acts as an extracellular signaling molecule, activating a cascade of intracellular events through its interaction with specific LPA receptors on the cell surface.

This compound to LPA Conversion and Downstream Signaling

The following diagram illustrates the conversion of this compound to alkyl-LPA by autotaxin and the subsequent activation of major downstream signaling pathways mediated by LPA receptors.

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LysoPAF This compound ATX Autotaxin (LysoPLD) LysoPAF->ATX Substrate LPA Alkyl-LPA ATX->LPA Product LPAR LPA Receptor (LPAR1-6) LPA->LPAR Ligand Binding G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Rho Rho G_protein->Rho PIP2 PIP2 PLC->PIP2 Hydrolysis Akt Akt PI3K->Akt ROCK ROCK Rho->ROCK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Ca_release->Cell_Survival PKC->Cell_Survival

Caption: this compound to LPA signaling cascade.

Pathway Description:

  • Conversion: Extracellular this compound is hydrolyzed by autotaxin (LysoPLD), which removes the phosphocholine headgroup to produce alkyl-LPA.

  • Receptor Binding and G Protein Activation: Alkyl-LPA binds to and activates its cognate G protein-coupled receptors (LPARs) on the cell surface. LPARs can couple to various heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13.[2][3]

  • Downstream Signaling Cascades:

    • Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events contribute to cellular responses such as proliferation and differentiation.

    • Gi/o Pathway: The Gi/o pathway activation can lead to the stimulation of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[3]

    • G12/13 Pathway: Activation of G12/13 stimulates the Rho family of small GTPases, leading to the activation of Rho-associated kinase (ROCK). This pathway is primarily involved in regulating cytoskeletal dynamics, including cell shape, migration, and contraction.

Conclusion

This compound serves as a physiologically relevant substrate for lysophospholipase D, leading to the generation of the potent signaling molecule, alkyl-LPA. The enzymatic kinetics and downstream signaling pathways initiated by this interaction are of considerable interest in both basic research and drug development. The methodologies and pathway diagrams presented in this guide offer a framework for investigating the role of the this compound/LysoPLD/LPA axis in health and disease. Further research is warranted to elucidate the specific kinetic parameters of this reaction with various LysoPLD isoforms and to fully understand the unique biological consequences of alkyl-LPA signaling.

References

The Central Role of Lyso-PAF C-16 in the Remodeling Pathway of Platelet-Activating Factor (PAF) Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, bioactive phospholipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The synthesis of PAF occurs via two distinct routes: the de novo pathway, which is thought to maintain physiological PAF levels, and the remodeling pathway, which is primarily responsible for the rapid, stimulus-induced production of PAF in inflammatory cells. This technical guide provides an in-depth exploration of the remodeling pathway of PAF synthesis, with a specific focus on the pivotal intermediate, 1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PAF C-16).

The remodeling pathway is a critical axis in the inflammatory cascade, and understanding its intricate molecular mechanisms is paramount for the development of novel therapeutic interventions targeting a range of inflammatory diseases. This guide will detail the enzymatic steps, present key quantitative data, provide comprehensive experimental protocols, and visualize the involved pathways to serve as a valuable resource for researchers in the field.

The Remodeling Pathway of PAF Synthesis

The remodeling pathway is a two-step enzymatic cascade that utilizes existing membrane phospholipids (B1166683) to rapidly generate PAF upon cellular stimulation. This compound is the direct precursor to the most common and biologically active form of PAF, PAF C-16.

The pathway is initiated by the activation of Phospholipase A₂ (PLA₂) enzymes. In response to inflammatory stimuli, PLA₂ hydrolyzes the sn-2 acyl group from membrane-bound alkyl-acyl-glycerophosphocholines (alkyl-acyl-GPC), which are phospholipids containing an ether linkage at the sn-1 position. This enzymatic action releases a free fatty acid, often arachidonic acid (a precursor for eicosanoids), and generates Lyso-PAF.

The subsequent and rate-limiting step is the acetylation of Lyso-PAF at the sn-2 position by Lysophosphatidylcholine (B164491) Acyltransferase (LPCAT) , specifically LPCAT1 and LPCAT2, which possess Lyso-PAF acetyltransferase (Lyso-PAF AT) activity. This reaction utilizes acetyl-CoA as the acetyl donor and results in the formation of PAF. While LPCAT1 is constitutively expressed, LPCAT2 is inducible and its activity is enhanced under inflammatory conditions, making it a key player in pathological PAF production.[1]

The biological activity of PAF is tightly regulated by its degradation. PAF Acetylhydrolase (PAF-AH) inactivates PAF by hydrolyzing the acetyl group at the sn-2 position, converting it back to the inactive Lyso-PAF. This enzymatic control ensures that the potent effects of PAF are transient and localized.

Signaling Pathway Diagram

PAF_Remodeling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AlkylAcylGPC Alkyl-Acyl-Glycerophosphocholine (e.g., 1-O-hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine) LysoPAF_C16 This compound (1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine) AlkylAcylGPC->LysoPAF_C16 PLA₂ ArachidonicAcid Arachidonic Acid AlkylAcylGPC->ArachidonicAcid PLA₂ PAF_C16 PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) LysoPAF_C16->PAF_C16 LPCAT1/2 PAF_C16->LysoPAF_C16 PAF-AH AcetylCoA Acetyl-CoA CoA CoA LPCAT LPCAT1 / LPCAT2 (Lyso-PAF Acetyltransferase) AcetylCoA->LPCAT PLA2 Phospholipase A₂ (PLA₂) LPCAT->CoA PAFAH PAF Acetylhydrolase (PAF-AH)

Caption: The remodeling pathway of PAF C-16 synthesis and degradation.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and molecules involved in the PAF remodeling pathway. Note that specific values can vary depending on the cell type, experimental conditions, and measurement techniques.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrate(s)K_mV_maxCell/Tissue SourceReference
LPCAT1 Palmitoyl-CoA0.6 µM-Recombinant Human[2]
Oleoyl-CoA4 µM-Recombinant Human[2]
LPCAT2 Acetyl-CoAIncreased by inhibitorDecreased slightly by inhibitorOverexpressed in CHO-S-PAFR cells[3]
Lyso-PAFUnchanged by inhibitorDecreased slightly by inhibitorOverexpressed in CHO-S-PAFR cells[3]
PAF-AH (Lp-PLA₂) PAFSaturating at 80 µM-Human Plasma[4]

Note: Comprehensive K_m and V_max values for LPCAT1 and LPCAT2 with this compound and Acetyl-CoA are not consistently reported across the literature, often being presented in the context of inhibitor studies.

Table 2: Cellular Concentrations of Lyso-PAF and PAF
MoleculeCell TypeConditionConcentrationReference
Lyso-PAF Human NeutrophilsUnstimulated~300 pg/10⁶ cells[3]
Human NeutrophilsStimulated (A23187)2-3 fold increase[3]
PAF C-16 Rabbit LeukocytesUnstimulated~2.27 pmol/10⁶ cells[5]
Rabbit LeukocytesStimulated (A23187)~17-fold increase[5]
Human SerumNormal~127 pg/ml[6]
Human SerumAllergic Reaction~6-fold increase[6]
This compound Human Plasma (COVID-19)Healthy ControlsMedian Area Ratio: ~0.5[7]
Human Plasma (COVID-19)Mild/ModerateMedian Area Ratio: ~1.0[7]
PAF C-16 Human Plasma (COVID-19)Healthy ControlsMedian Area Ratio: ~0.2[7]
Human Plasma (COVID-19)Mild/ModerateMedian Area Ratio: ~0.4[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the PAF remodeling pathway.

Phospholipase A₂ (PLA₂) Activity Assay (Titrimetric Method)

This protocol is adapted from established methods for measuring PLA₂ activity by titrating the fatty acids released from a lecithin (B1663433) emulsion.[6][8][9]

Principle: PLA₂ hydrolyzes the sn-2 ester bond of lecithin (phosphatidylcholine), releasing a fatty acid. The rate of fatty acid release is determined by continuous titration with a standardized NaOH solution to maintain a constant pH.

Reagents:

  • Lecithin Emulsion (Substrate):

    • 4.0 g Soybean Lecithin

    • 30 ml 1.0 M NaCl

    • 10 ml 0.1 M CaCl₂

    • 100 ml Reagent-grade water

    • Preparation: Stir the mixture for 30 minutes at 4°C, then sonicate at maximum power for 10 minutes. Dilute to a final volume of 200 ml with reagent-grade water.

  • Titrant: 0.01-0.02 N Standardized NaOH

  • Enzyme Diluent: Reagent-grade water

Procedure:

  • Set up a temperature-controlled reaction vessel at 25°C with a pH meter and a magnetic stirrer. An automatic titrator is recommended.

  • Blank Rate Determination: a. Pipette 15 ml of the lecithin emulsion into the reaction vessel. b. Adjust the pH to 8.9 with the NaOH titrant. c. Record the volume of NaOH required to maintain the pH at 8.9 for 3-5 minutes to determine the spontaneous hydrolysis rate (blank rate).

  • Sample Rate Determination: a. To the same reaction mixture, add a known volume of appropriately diluted enzyme solution. b. Immediately start recording the volume of NaOH added over time to maintain the pH at 8.9 for 4-5 minutes. c. Determine the sample rate from the linear portion of the titration curve.

  • Calculation:

    • Units/ml enzyme = [(Sample Rate (ml/min) - Blank Rate (ml/min)) x Normality of NaOH (meq/ml) x 1000] / Volume of enzyme added (ml)

    • One unit is defined as the amount of enzyme that releases one micromole of fatty acid per minute at pH 8.9 and 25°C.

Workflow Diagram:

PLA2_Assay_Workflow start Start prepare_reagents Prepare Lecithin Emulsion and Standardized NaOH start->prepare_reagents setup_titrator Set up Titrator and Reaction Vessel at 25°C prepare_reagents->setup_titrator blank_rate Determine Blank Rate: 1. Add Emulsion 2. Adjust pH to 8.9 3. Titrate for 3-5 min setup_titrator->blank_rate add_enzyme Add Enzyme Sample blank_rate->add_enzyme sample_rate Determine Sample Rate: Titrate for 4-5 min to maintain pH 8.9 add_enzyme->sample_rate calculate Calculate PLA₂ Activity sample_rate->calculate end End calculate->end

Caption: Workflow for the titrimetric PLA₂ activity assay.

Lyso-PAF Acetyltransferase (LPCAT) Activity Assay (Radiometric Method)

This protocol is based on the measurement of radiolabeled acetyl-CoA incorporation into Lyso-PAF.[1]

Principle: The enzyme activity is quantified by measuring the amount of [³H]-acetyl-CoA that is transferred to Lyso-PAF to form [³H]-PAF. The product is separated from the unreacted substrate by trichloroacetic acid (TCA) precipitation.

Reagents:

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.25 mg/ml BSA.

  • Substrates:

    • 20 µM this compound

    • 200 µM [³H]-acetyl-CoA (specific activity ~100 Bq/nmol)

  • Stop Solution: 9.6% (w/v) Trichloroacetic Acid (TCA), ice-cold.

  • Wash Solution: 5% (w/v) TCA, ice-cold.

  • Scintillation Cocktail

Procedure:

  • Prepare subcellular fractions (e.g., microsomes) containing LPCAT activity. Determine the protein concentration.

  • In a microcentrifuge tube, combine 10-50 µg of protein with the incubation buffer.

  • Add this compound and [³H]-acetyl-CoA to initiate the reaction. The final reaction volume is 200 µl.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding 0.2 mg of BSA (as a carrier) followed by the addition of ice-cold TCA solution.

  • Incubate on ice for 10 minutes to allow protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Discard the supernatant. Wash the pellet twice with ice-cold 5% TCA.

  • Dissolve the pellet in a suitable solvent (e.g., 1 M NaOH).

  • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Run appropriate controls (e.g., no enzyme, no Lyso-PAF).

Workflow Diagram:

LPCAT_Assay_Workflow start Start prepare_lysate Prepare Cell Lysate/Microsomes start->prepare_lysate setup_reaction Set up Reaction: - Lysate - this compound - [³H]-Acetyl-CoA prepare_lysate->setup_reaction incubate Incubate at 37°C for 30 min setup_reaction->incubate stop_reaction Stop Reaction with TCA incubate->stop_reaction precipitate Precipitate Protein on Ice stop_reaction->precipitate centrifuge_wash Centrifuge and Wash Pellet precipitate->centrifuge_wash quantify Dissolve Pellet and Quantify Radioactivity centrifuge_wash->quantify end End quantify->end

Caption: Workflow for the radiometric LPCAT activity assay.

Quantification of Lyso-PAF and PAF by Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantification of Lyso-PAF and PAF from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: Lipids are extracted from the sample, separated by liquid chromatography, and then ionized and fragmented in a mass spectrometer. Specific fragment ions of Lyso-PAF and PAF are monitored for quantification, often using stable isotope-labeled internal standards.

Materials:

  • Internal Standards: Deuterated Lyso-PAF (e.g., d₄-Lyso-PAF) and PAF (e.g., d₄-PAF).

  • Lipid Extraction Solvents: Chloroform, Methanol, Water (Bligh and Dyer method).

  • LC System: HPLC or UPLC system with a suitable C18 column.

  • MS System: Triple quadrupole or high-resolution mass spectrometer.

Procedure:

  • Sample Preparation and Lipid Extraction: a. To a known amount of biological sample (e.g., cell pellet, plasma), add the deuterated internal standards. b. Perform lipid extraction using the Bligh and Dyer method (chloroform:methanol:water). c. Evaporate the organic phase to dryness under a stream of nitrogen. d. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis: a. Inject the reconstituted lipid extract onto the LC system. b. Separate the lipids using a gradient elution on a C18 column. c. Introduce the eluent into the mass spectrometer. d. Set the mass spectrometer to monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the endogenous lipids and the deuterated internal standards.

    • PAF C-16: Monitor transitions such as m/z 524.4 → 184.1.
    • This compound: Monitor transitions such as m/z 482.4 → 184.1.
    • Note: Specific m/z values may vary slightly based on instrumentation and adducts.

  • Quantification: a. Generate a standard curve using known amounts of authentic this compound and PAF C-16 with a fixed amount of the internal standards. b. Calculate the concentration of the endogenous lipids in the sample by comparing the peak area ratios of the endogenous lipid to its corresponding internal standard against the standard curve.

Workflow Diagram:

MS_Quantification_Workflow start Start add_is Add Internal Standards to Sample start->add_is extract_lipids Lipid Extraction (Bligh & Dyer) add_is->extract_lipids reconstitute Dry and Reconstitute Extract extract_lipids->reconstitute lc_separation LC Separation (C18 column) reconstitute->lc_separation ms_analysis MS/MS Analysis (MRM) lc_separation->ms_analysis quantify Quantify using Standard Curve ms_analysis->quantify end End quantify->end

Caption: Workflow for LC-MS/MS quantification of Lyso-PAF and PAF.

Separation of PAF and Lyso-PAF by Thin-Layer Chromatography (TLC)

This protocol describes a simple method for the separation of PAF from its precursor, Lyso-PAF, using thin-layer chromatography.[10]

Principle: PAF is less polar than Lyso-PAF due to the acetylation of the hydroxyl group at the sn-2 position. This difference in polarity allows for their separation on a silica (B1680970) gel TLC plate using an appropriate solvent system.

Materials:

  • TLC Plate: Silica gel 60 plates.

  • Solvent System: Chloroform:Methanol:Water (e.g., 65:35:6, v/v/v). The optimal ratio may require empirical determination.

  • Visualization Reagent:

    • Iodine vapor.

    • Primuline (B81338) spray (for fluorescent visualization under UV light).

    • Phosphomolybdic acid stain (followed by heating).

  • Standards: Authentic PAF C-16 and this compound.

Procedure:

  • Spot the lipid extract and the standards onto the baseline of the silica gel TLC plate.

  • Develop the plate in a TLC tank containing the solvent system until the solvent front reaches near the top of the plate.

  • Remove the plate from the tank and allow the solvent to evaporate completely.

  • Visualize the separated lipids using one of the visualization reagents.

    • Iodine: Place the plate in a tank with iodine crystals. Lipids will appear as yellow-brown spots.

    • Primuline: Spray the plate with a 0.05% primuline solution in acetone/water (80:20) and view under UV light. Lipids will appear as fluorescent spots.

  • Compare the migration distance (R_f value) of the spots in the sample to those of the standards to identify PAF and Lyso-PAF. PAF will have a higher R_f value (migrates further) than Lyso-PAF.

Logical Relationship Diagram:

TLC_Separation_Logic cluster_principle Principle of Separation cluster_molecules Molecules Polarity Polarity Migration Migration on Silica Gel (R_f) Polarity->Migration inversely proportional to LysoPAF This compound (More Polar - Free -OH) LysoPAF->Polarity LysoPAF->Migration Lower R_f PAF PAF C-16 (Less Polar - Acetylated -OH) PAF->Polarity PAF->Migration Higher R_f

References

An In-depth Technical Guide to the Discovery and History of Lyso-Platelet-Activating Factor C16

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, and core scientific understanding of Lyso-platelet activating factor C16 (Lyso-PAF C16), also known as 1-O-hexadecyl-sn-glycero-3-phosphocholine. Designed for researchers, scientists, and drug development professionals, this document details the pivotal experiments, key enzymatic pathways, and analytical methodologies that have shaped our knowledge of this important lipid mediator.

Discovery and Historical Perspective

The story of Lyso-PAF C16 is intrinsically linked to the discovery of Platelet-Activating Factor (PAF), a potent phospholipid mediator. In the late 1960s and early 1970s, researchers including Jacques Benveniste, described a substance released from leukocytes that could aggregate platelets, which they termed "platelet-activating factor".[1][2] The precise chemical structure of PAF was later elucidated in 1979 by Demopoulos, Pinckard, and Hanahan as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine.[3]

The precursor molecule, Lyso-PAF, was subsequently identified as the deacetylated form of PAF.[3] The C16 isoform of Lyso-PAF specifically refers to the species with a 16-carbon alkyl chain at the sn-1 position of the glycerol (B35011) backbone.[4] Early research established that Lyso-PAF C16 is the immediate precursor in the "remodeling pathway" of PAF C16 biosynthesis and is also the product of PAF C16 inactivation, highlighting its central role in modulating the potent biological activities of PAF.[5] Key figures in PAF research, including Fred Snyder, made significant contributions to understanding the enzymatic pathways governing the synthesis and degradation of PAF and Lyso-PAF.[6]

Physicochemical Properties

A summary of the key physicochemical properties of Lyso-PAF C16 is presented in the table below.

PropertyValueReference
Chemical Name 1-O-hexadecyl-sn-glycero-3-phosphocholine[4][5]
Synonyms Lyso-PAF C16, 1-O-Palmityl-sn-glycero-3-phosphocholine, PC(O-16:0/0:0)[4]
CAS Number 52691-62-0[5]
Molecular Formula C₂₄H₅₂NO₆P[4][5]
Molecular Weight 481.65 g/mol [4]

Enzymatic Synthesis and Metabolism

Lyso-PAF C16 is a key intermediate in the "remodeling pathway," the primary route for the stimulus-dependent biosynthesis of PAF in inflammatory cells.[7][8] It is also formed through the catabolism of PAF.

Formation of Lyso-PAF C16

Lyso-PAF C16 is generated through two main enzymatic reactions:

  • Action of PAF-Acetylhydrolase (PAF-AH): This enzyme hydrolyzes the acetyl group at the sn-2 position of PAF C16, rendering it biologically inactive and producing Lyso-PAF C16.[5][9]

  • Action of CoA-Independent Transacylase: This enzyme can generate Lyso-PAF C16 from 1-O-hexadecyl-2-acyl-glycerophosphocholine.[5][10]

Conversion of Lyso-PAF C16

Lyso-PAF C16 serves as a substrate for two key enzymatic pathways:

  • Formation of PAF C16: Acetyl-CoA:lyso-PAF acetyltransferase (LPCAT2) catalyzes the acetylation of Lyso-PAF C16 at the sn-2 position to form the biologically active PAF C16.[7][11]

  • Acylation to form 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine: A CoA-independent transacylase can acylate Lyso-PAF C16, often with arachidonic acid, to form a precursor molecule for PAF synthesis.[5][10]

The enzymatic pathways for the synthesis and metabolism of Lyso-PAF C16 are depicted in the following diagram.

Lyso_PAF_Metabolism cluster_synthesis Lyso-PAF C16 Synthesis cluster_catabolism Lyso-PAF C16 Catabolism 1_O_hexadecyl_2_acyl_GPC 1-O-hexadecyl-2-acyl- sn-glycero-3-phosphocholine Lyso_PAF_C16 Lyso-PAF C16 1_O_hexadecyl_2_acyl_GPC->Lyso_PAF_C16 CoA-independent Transacylase PAF_C16 PAF C16 PAF_C16->Lyso_PAF_C16 PAF-AH CoA_transacylase CoA-independent Transacylase PAF_AH PAF-Acetylhydrolase (PAF-AH) Lyso_PAF_C16_2 Lyso-PAF C16 PAF_C16_2 PAF C16 Lyso_PAF_C16_2->PAF_C16_2 LPCAT2 Arachidonoyl_PAF_C16 1-O-hexadecyl-2-arachidonoyl- sn-glycero-3-phosphocholine Lyso_PAF_C16_2->Arachidonoyl_PAF_C16 CoA-independent Transacylase LPCAT2 LPCAT2 (Acetyl-CoA:lyso-PAF acetyltransferase) CoA_transacylase_2 CoA-independent Transacylase

Caption: Enzymatic pathways of Lyso-PAF C16 synthesis and metabolism.

Signaling Pathways

While initially considered an inactive precursor and metabolite of PAF, emerging evidence suggests that Lyso-PAF C16 possesses its own biological activities, often opposing those of PAF.[12][13][14]

Opposing Effects on Neutrophil and Platelet Activation

Studies have shown that while PAF potentiates neutrophil NADPH oxidase activation, Lyso-PAF C16 dose-dependently inhibits this function.[12][14] This inhibitory effect is mediated by an elevation in intracellular cAMP levels and is independent of the PAF receptor.[12][14] Similarly, in platelets, Lyso-PAF C16 increases intracellular cAMP and inhibits thrombin-induced platelet aggregation.[12][14]

Role in RAS-RAF1 Signaling

Recent research has implicated intracellular Lyso-PAF in the activation of the RAS-RAF1 signaling pathway.[9] Specifically, the product of Phospholipase A2, Group VII (PLA2G7), Lyso-PAF, contributes to RAF1 activation by mutant NRAS.[9] This occurs through the promotion of p21-activated kinase 2 (PAK2) activation.[9]

A simplified diagram of the proposed role of Lyso-PAF in the RAS-RAF1 signaling pathway is presented below.

RAS_RAF1_Signaling Mutant_NRAS Mutant NRAS PLA2G7 PLA2G7 Mutant_NRAS->PLA2G7 activates Lyso_PAF Lyso-PAF PLA2G7->Lyso_PAF produces PAF PAF PAF->Lyso_PAF PAK2 PAK2 Lyso_PAF->PAK2 promotes activation RAF1 RAF1 PAK2->RAF1 activates (S338 phosphorylation) MEK MEK RAF1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified signaling pathway of Lyso-PAF in RAS-RAF1 activation.

Experimental Protocols

Extraction of Lyso-PAF C16 from Biological Samples

A common method for extracting lysophospholipids, including Lyso-PAF C16, from blood samples is the methanol (B129727) (MeOH) method.[15]

Protocol:

  • To 1 ml of methanol containing an appropriate internal standard (e.g., 12:0 LPC), add 2 µl of plasma or serum.

  • Vortex the mixture and incubate on ice for 10 minutes.

  • Centrifuge the mixture at 10,000 x g for 5 minutes at room temperature.

  • The supernatant can be directly used for mass spectrometry analysis.

Another widely used method is a modified Bligh and Dyer extraction.[16]

Protocol:

  • To the cell pellet or tissue homogenate, add 200 µL of cold methanol (containing internal standards).

  • Vortex thoroughly.

  • Add 500 µL of chloroform (B151607), vortex, and keep in a cold environment for 10 minutes.

  • Add 200 µL of water for phase separation, vortex, and keep in a cold environment for 10 minutes.

  • Centrifuge at low speed (e.g., 600 rpm) for 5 minutes.

  • Carefully collect the bottom chloroform layer containing the lipids.

  • Dry the lipid extract under a stream of nitrogen or using a speedvac.

  • Reconstitute the dried lipids in an appropriate solvent for analysis.

Quantification of Lyso-PAF C16 by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the quantification of Lyso-PAF C16.[17][18][19][20]

General Workflow for LC-MS/MS Analysis:

  • Sample Preparation: Extract lipids from the biological sample as described in section 5.1.

  • Chromatographic Separation: Separate the lipid extract using a suitable liquid chromatography system, often employing a C18 reversed-phase column.

  • Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer.

  • Precursor and Product Ion Selection: For Lyso-PAF C16, the precursor ion [M+H]⁺ is typically m/z 482.4. A characteristic product ion for phosphocholine-containing lipids is m/z 184.1.[20]

  • Quantification: Use a stable isotope-labeled internal standard (e.g., deuterium-labeled Lyso-PAF) for accurate quantification.[17]

The following diagram illustrates a typical workflow for the quantification of Lyso-PAF C16.

LC_MS_Workflow Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction (e.g., MeOH or Bligh-Dyer) Sample->Extraction LC Liquid Chromatography (LC Separation) Extraction->LC MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: General workflow for LC-MS/MS quantification of Lyso-PAF C16.

PAF Acetylhydrolase (PAF-AH) Activity Assay

The activity of PAF-AH, the enzyme that produces Lyso-PAF from PAF, can be measured using various assay kits.[21][22][23] A common method involves a chromogenic substrate.

Principle: The assay utilizes a synthetic PAF analog with a thioester at the sn-2 position (2-thio PAF). Hydrolysis of this substrate by PAF-AH releases a free thiol, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 405-414 nm.[23]

Abbreviated Protocol (based on commercially available kits):

  • Prepare Reagents: Reconstitute assay buffers, substrate (2-thio PAF), and DTNB according to the kit instructions.

  • Sample Preparation: Prepare dilutions of the sample (e.g., plasma, cell lysate) in assay buffer.

  • Reaction Setup: In a 96-well plate, add the sample, assay buffer, and a positive control.

  • Initiate Reaction: Add the substrate solution to all wells and incubate at room temperature.

  • Develop Reaction: Add DTNB to each well to stop the reaction and develop the color.

  • Measure Absorbance: Read the absorbance at 405-414 nm using a plate reader.

  • Calculate Activity: Determine the change in absorbance over time and calculate the enzyme activity based on a standard curve or the molar extinction coefficient of the product.

Quantitative Data

The concentration of Lyso-PAF C16 can vary significantly depending on the biological sample and physiological or pathological state. The following table summarizes some reported values.

Biological SampleConditionLyso-PAF C16 ConcentrationReference
Human NeutrophilsUnstimulated~300 pg/10⁶ cells[17]
Human NeutrophilsStimulated (A23187)2-3 fold increase from baseline[17]
Rabbit LeukocytesUnstimulated~3.76 pmol/10⁶ cells[19]
Rabbit LeukocytesStimulated (A23187)~1.7 fold increase from baseline[19]
Human PlasmaCOVID-19 (Mild/Moderate)Significantly higher than healthy controls[24]
Human PlasmaCOVID-19 (Severe/Critical)Lower than mild/moderate cases[24]

Conclusion

Lyso-PAF C16 has evolved from being considered merely an inactive precursor and metabolite of PAF to a bioactive lipid with distinct signaling properties. Its central role in the remodeling pathway of PAF biosynthesis and its newly discovered functions in modulating inflammatory responses and intracellular signaling pathways underscore its importance in cellular physiology and pathology. The detailed experimental protocols and analytical methods described in this guide provide a foundation for researchers to further investigate the multifaceted roles of Lyso-PAF C16 in health and disease, paving the way for potential therapeutic interventions targeting its metabolism and signaling.

References

An In-depth Technical Guide to Endogenous Levels of Lyso-PAF C-16 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous levels of Lyso-Platelet-Activating Factor C-16 (Lyso-PAF C-16) in human plasma. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the role of this lipid mediator in health and disease. This document summarizes quantitative data, details experimental protocols for its measurement, and visualizes its metabolic and signaling pathways.

Introduction to this compound

This compound, also known as 1-O-hexadecyl-sn-glycero-3-phosphocholine, is a key molecule in the metabolism of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a wide array of physiological and pathological processes including inflammation, allergic reactions, and cardiovascular events.[1] this compound is the immediate precursor in the "remodeling" pathway of PAF synthesis and is also the product of PAF degradation by the enzyme PAF acetylhydrolase (PAF-AH).[2][3] While initially considered biologically inactive, emerging evidence suggests that Lyso-PAF itself may possess biological activities or modulate the actions of PAF.[4]

Quantitative Levels of this compound in Human Plasma

The concentration of this compound in human plasma can fluctuate based on the physiological or pathological state of an individual. The following tables summarize the reported endogenous levels in healthy individuals and in various disease contexts.

Table 1: Endogenous Plasma Levels of Lyso-PAF in Healthy Individuals

PopulationLyso-PAF Concentration (ng/mL)NotesReference(s)
Normal Males (40-65 years)102 - 253[5]
Normal Females (40-65 years)74 - 174[5]
Healthy Controls (COVID-19 study)Median value presented graphicallyData presented as area ratio, not absolute concentration.[1][6]

Table 2: Endogenous Plasma Levels of Lyso-PAF in Various Disease States

Disease StatePatient PopulationLyso-PAF Concentration (ng/mL or other units)Key FindingsReference(s)
Acute Severe Systemic Illness18 severely ill patients (cardiogenic shock, severe infection, aortic aneurysm repair, acute pancreatitis)33 ± 15 (range 5-111)Significantly lower than healthy controls. Levels increased with clinical improvement.[5]
COVID-19Mild/moderate (n=55) and severe/critical (n=145) patientsMedian values presented graphicallyLevels of Lyso-PAF (16:0) were altered in COVID-19 patients compared to healthy controls.[1][6]
SepsisSepsis and septic shock patientsLower levels of Lysophosphatidylcholines (including Lyso-PAF)Lower levels of Lyso-PCs were associated with non-survival in sepsis patients.[7][8]
Coronary Artery DiseasePatients with stable angina pectoris or acute coronary syndromeNot specifically reported for this compoundAlterations in other lipid species were associated with major adverse cardiac events.[9]
Myocardial IschemiaAnimal model (dogs)50-53% increase in ischemic myocardiumAccumulation of Lyso-PAF in ischemic heart tissue.[10]
Lysosomal Storage DiseasesPatients with various LSDsElevated levelsLyso-PAFs identified as secondary storage compounds.[11]

Experimental Protocols for Quantification of this compound

The accurate quantification of this compound in human plasma is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the precise measurement of this lipid mediator.

Detailed Methodology for LC-MS/MS Quantification

This protocol is a synthesis of established methods for the analysis of lipid mediators in human plasma.[12][13][14]

1. Sample Collection and Storage:

  • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge at 1500 x g for 10 minutes at room temperature to separate plasma.

  • Carefully collect the plasma supernatant and store at -80°C until analysis to prevent degradation of lipid mediators.[12]

2. Sample Preparation (Protein Precipitation and Lipid Extraction):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 250 µL of ice-cold isopropyl alcohol (IPA) to precipitate proteins.[14]

  • Vortex the mixture for 30 seconds.

  • Incubate at 4°C for 2 hours with gentle agitation to ensure complete protein precipitation.

  • Centrifuge at 10,300 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the lipid extract to a new tube for analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for the separation of lipids.

  • Mobile Phase A: Acetonitrile:Water (95:5) with 10 mM Ammonium acetate.[14]

  • Mobile Phase B: Acetonitrile:Water (50:50) with 10 mM Ammonium acetate.[14]

  • Gradient Elution: A gradient from Mobile Phase A to Mobile Phase B is used to separate the lipids based on their polarity.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer is commonly used for its high sensitivity and specificity in quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for the detection of Lyso-PAF.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

4. Data Analysis:

  • Quantification is performed by comparing the peak area of endogenous this compound to that of a known amount of a stable isotope-labeled internal standard (e.g., this compound-d4).

  • A calibration curve is generated using a series of known concentrations of a this compound standard to determine the absolute concentration in the plasma samples.

Signaling and Metabolic Pathways

The biological effects of the PAF system are primarily mediated through the PAF receptor (PAFR). While this compound is the precursor and degradation product of PAF, its own signaling roles are less defined. The following diagrams illustrate the metabolic pathway of this compound and the established signaling cascade of its product, PAF.

Metabolic Pathway of this compound

Lyso_PAF_Metabolism cluster_synthesis Remodeling Pathway of PAF Synthesis cluster_degradation PAF Degradation Alkyl-acyl-GPC 1-O-Alkyl-2-acyl-sn-glycero-3-phosphocholine Lyso-PAF_C16 This compound Alkyl-acyl-GPC->Lyso-PAF_C16 PLA2 / CoA-independent transacylase PAF_C16 PAF C-16 Lyso-PAF_C16->PAF_C16 LPCAT1/2 (Lyso-PAF Acetyltransferase) PAF_C16_deg PAF C-16 Lyso-PAF_C16_deg This compound PAF_C16_deg->Lyso-PAF_C16_deg PAF-AH (PAF Acetylhydrolase) PAF_Signaling PAF PAF PAFR PAF Receptor (PAFR) (G-protein coupled receptor) PAF->PAFR Binding G_Protein Gq/Gi PAFR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis IP3 Inositol trisphosphate (IP3) PIP2->IP3 Hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release from ER IP3->Ca_release Induction Downstream Downstream Cellular Responses (Inflammation, Platelet Aggregation, etc.) PKC->Downstream Ca_release->Downstream Experimental_Workflow Start Start: Human Plasma Sample Step1 Protein Precipitation & Lipid Extraction Start->Step1 Step2 LC Separation (Reversed-Phase) Step1->Step2 Step3 MS/MS Detection (ESI+, MRM) Step2->Step3 Step4 Data Analysis (Quantification vs. Internal Standard) Step3->Step4 End Result: this compound Concentration Step4->End

References

The Intertwined Pathways of Lyso-PAF C-16 and Arachidonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate relationship between Lyso-Platelet-Activating Factor C-16 (Lyso-PAF C-16) and arachidonic acid (AA). It delves into the core biochemical interactions, signaling cascades, and enzymatic regulation that link these two critical lipid mediators. This document is intended to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key pathways to facilitate further research and drug development in areas such as inflammation, immunology, and cardiovascular disease.

Core Concepts: An Overview of the Relationship

This compound, a lysophospholipid, and arachidonic acid, a polyunsaturated fatty acid, are central players in a complex network of cellular signaling. Their relationship is multifaceted, encompassing both metabolic and signaling interdependencies.

  • Metabolic Link: this compound is a key intermediate in the biosynthesis of Platelet-Activating Factor (PAF), a potent pro-inflammatory lipid mediator. The "remodeling pathway" of PAF synthesis involves the hydrolysis of membrane phospholipids, such as 1-O-alkyl-2-arachidonoyl-sn-glycero-3-phosphocholine, by phospholipase A2 (PLA2). This enzymatic action simultaneously releases both Lyso-PAF and arachidonic acid.[1] Conversely, the inactivation of PAF involves its deacetylation to Lyso-PAF, which can then be reacylated, often with arachidonic acid, to be reincorporated into cell membranes.[2]

  • Signaling Crosstalk: Both this compound (as lysophosphatidylcholine, Lyso-PC C16:0) and PAF can independently trigger the release of arachidonic acid from cellular membranes, initiating a cascade of downstream signaling events that lead to the production of eicosanoids (prostaglandins, leukotrienes, etc.).[3][4] However, they achieve this through distinct and divergent signaling pathways, often involving different G-protein coupled receptors and downstream effector enzymes.[3][4]

Signaling Pathways of Arachidonic Acid Release

This compound and PAF both stimulate the liberation of arachidonic acid primarily through the activation of phospholipase A2 (PLA2) enzymes. The key isoforms involved are cytosolic PLA2 (cPLA2) and secretory PLA2 (sPLA2).[3][4] Phospholipase D (PLD) also plays a role in these signaling cascades.[3][4]

This compound (Lyso-PC C16:0) Induced Signaling

Lyso-PC C16:0 initiates two distinct signaling pathways leading to arachidonic acid release.[4] One pathway involves the sequential activation of PLD and cPLA2. A second, parallel pathway is sensitive to pertussis toxin (PTX), indicating the involvement of a Gi/o protein-coupled receptor, and leads to the activation of cPLA2 with the concomitant activation of sPLA2.[4]

Lyso_PAF_Signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol This compound This compound GPCR G-Protein Coupled Receptor (PTX-sensitive) This compound->GPCR Unknown_Receptor Unknown Receptor This compound->Unknown_Receptor cPLA2 Cytosolic PLA2 (cPLA2) GPCR->cPLA2 sPLA2 Secretory PLA2 (sPLA2) GPCR->sPLA2 PLD Phospholipase D (PLD) Unknown_Receptor->PLD PLD->cPLA2 AA_Release Arachidonic Acid Release cPLA2->AA_Release sPLA2->AA_Release

This compound signaling to AA release.
PAF-Induced Signaling

PAF triggers a pertussis toxin (PTX)-sensitive signaling pathway, indicating its action through a Gi/o protein-coupled receptor.[4] This leads to the sequential activation of sPLA2, PLD, and cPLA2, ultimately resulting in the release of arachidonic acid.[4]

PAF_Signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol PAF PAF PAF_Receptor PAF Receptor (PTX-sensitive) PAF->PAF_Receptor sPLA2 Secretory PLA2 (sPLA2) PAF_Receptor->sPLA2 PLD Phospholipase D (PLD) sPLA2->PLD cPLA2 Cytosolic PLA2 (cPLA2) PLD->cPLA2 AA_Release Arachidonic Acid Release cPLA2->AA_Release

PAF signaling to AA release.

Quantitative Data on Enzyme Inhibition

The release of arachidonic acid stimulated by this compound and PAF is susceptible to inhibition by various pharmacological agents that target key enzymes in the signaling pathways.

StimulusInhibitorTarget Enzyme(s)Concentration% Inhibition of Arachidonic Acid ReleaseCell TypeReference
PAFMAFPcPLA2 / iPLA225 µM~60%THP-1 monocytes[4]
PAFSB203347sPLA225 µM~80%THP-1 monocytes[4]
PAFPertussis ToxinGi/o proteinsNot Specified100%Human polymorphonuclear neutrophils[2]
Lyso-PCWEB2170PAF Receptor10 µM~40%THP-1 monocytes[4]
PAFWEB2170PAF Receptor10 µM~40%THP-1 monocytes[4]
PAFPalmitoyl trifluoromethyl ketone (PACOCF3)Group VI PLA225 µM~58%Differentiated HaCaT keratinocytes[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the relationship between this compound and arachidonic acid.

[³H]Arachidonic Acid Release Assay

This assay measures the release of radiolabeled arachidonic acid from pre-labeled cells upon stimulation.

AA_Release_Workflow cluster_protocol [³H]Arachidonic Acid Release Assay Protocol Step1 Cell Labeling: Incubate cells with [³H]arachidonic acid (e.g., 0.5 µCi/mL) for 18-24 hours. Step2 Washing: Wash cells to remove unincorporated [³H]AA. Step1->Step2 Step3 Stimulation: Incubate cells with this compound, PAF, or other agonists for a specified time. Step2->Step3 Step4 Sample Collection: Collect the supernatant containing released [³H]AA. Step3->Step4 Step5 Scintillation Counting: Measure radioactivity in the supernatant using a liquid scintillation counter. Step4->Step5 Step6 Data Analysis: Calculate the percentage of [³H]AA release relative to total incorporated radioactivity. Step5->Step6

Workflow for [³H]Arachidonic Acid Release Assay.

Materials:

  • Cell culture medium

  • [³H]Arachidonic acid

  • Phosphate-buffered saline (PBS)

  • Agonists (this compound, PAF)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Labeling: Plate cells at a suitable density and allow them to adhere. Add [³H]arachidonic acid to the culture medium and incubate for 18-24 hours to allow for incorporation into cellular phospholipids.

  • Washing: After incubation, aspirate the medium containing unincorporated [³H]AA and wash the cells multiple times with PBS or serum-free medium.

  • Stimulation: Add fresh medium containing the desired concentration of this compound, PAF, or other stimuli to the cells. Incubate for the desired time period (e.g., 5-30 minutes).

  • Sample Collection: Carefully collect the supernatant from each well.

  • Scintillation Counting: Add the collected supernatant to a scintillation vial containing scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: To determine the total incorporated radioactivity, lyse the cells from parallel wells and measure the radioactivity. Calculate the percentage of [³H]AA release as (cpm in supernatant) / (total cpm incorporated) x 100.

Cytosolic Phospholipase A2 (cPLA2) Activity Assay

This assay measures the enzymatic activity of cPLA2 in cell lysates.

Materials:

  • Lysis buffer (e.g., containing protease inhibitors)

  • Assay buffer (e.g., HEPES buffer with CaCl2)

  • Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-phosphatidylcholine)

  • Bovine serum albumin (BSA)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Lysis: Treat cells with the desired stimuli, then wash and lyse them on ice using a suitable lysis buffer.

  • Lysate Preparation: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant (cytosolic fraction).

  • Enzyme Reaction: In a reaction tube, combine the cell lysate with the assay buffer containing the radiolabeled phospholipid substrate and BSA.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Extraction: Stop the reaction and extract the lipids using a method such as the Dole method.

  • Separation: Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC).

  • Quantification: Scrape the silica (B1680970) corresponding to the fatty acid spot into a scintillation vial and measure the radioactivity.

  • Data Analysis: Calculate the cPLA2 activity, typically expressed as pmol of arachidonic acid released per minute per mg of protein.

Phospholipase D (PLD) Activity Assay

This assay often utilizes the transphosphatidylation activity of PLD in the presence of a primary alcohol.

Materials:

  • Cell labeling medium with [¹⁴C]choline or [³H]palmitic acid

  • Primary alcohol (e.g., 1-butanol)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • TLC plates and developing solvents

  • Phosphorimager or scintillation counter

Procedure:

  • Cell Labeling: Label cells with a suitable radioactive precursor, such as [¹⁴C]choline or [³H]palmitic acid, to radiolabel cellular phospholipids.

  • Stimulation: Pre-incubate the labeled cells with a primary alcohol (e.g., 1-butanol) before adding the stimulus (this compound or PAF).

  • Lipid Extraction: After stimulation, stop the reaction and extract the total cellular lipids.

  • TLC Separation: Separate the extracted lipids by TLC to resolve the phosphatidylalcohol (e.g., phosphatidylbutanol) from other phospholipids.

  • Quantification: Visualize and quantify the radioactive phosphatidylalcohol spot using a phosphorimager or by scraping the corresponding silica and performing scintillation counting.

  • Data Analysis: Express PLD activity as the amount of phosphatidylalcohol formed as a percentage of total labeled phospholipids.

Conclusion

The relationship between this compound and arachidonic acid is a critical nexus in inflammatory and cellular signaling. This compound, both as a precursor to PAF and as a signaling molecule in its own right, plays a significant role in modulating the release of arachidonic acid and the subsequent production of eicosanoids. The divergent signaling pathways activated by this compound and PAF highlight the complexity of lipid mediator signaling and offer potential targets for therapeutic intervention. A thorough understanding of these pathways, aided by the experimental approaches detailed in this guide, is essential for the development of novel drugs targeting a range of inflammatory and other diseases.

References

The Enigmatic Signaling of Lyso-PAF C-16: From Inactive Metabolite to Intracellular Effector

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Lyso-platelet-activating factor (Lyso-PAF) C-16, the product of PAF deacetylation, was largely considered a biologically inert metabolite. However, emerging research has unveiled a more complex and nuanced role for this lysophospholipid, suggesting its involvement in distinct intracellular signaling cascades, particularly in the context of cancer biology. This technical guide delves into the signaling pathways activated by Lyso-PAF C-16 metabolites, presenting current understanding, experimental data, and methodologies for researchers, scientists, and drug development professionals.

The Dual Identity of this compound: Inactive Precursor and Active Signaling Molecule

This compound's journey in cellular signaling is one of evolving identity. Traditionally, it has been viewed as the inactive precursor and metabolite of the potent inflammatory lipid mediator, Platelet-Activating Factor (PAF).[1][2] The conversion of PAF to Lyso-PAF by PAF acetylhydrolases is a critical step in terminating PAF's potent biological activities.[3] Indeed, some studies have suggested that any observed PAF-like activity in Lyso-PAF preparations could be attributed to contamination with PAF or a similar bioactive lipid.[3]

However, a growing body of evidence challenges this dogma, pointing towards specific intracellular signaling functions of this compound that are independent of the canonical PAF receptor pathway.[4][5][6] This has led to a paradigm shift in our understanding of this molecule, from a simple metabolite to a potential intracellular second messenger.

Intracellular Signaling: The PLA2G7-Lyso-PAF-PAK2 Axis in RAS-RAF1 Activation

Recent breakthroughs have identified an intracellular signaling pathway where this compound plays a pivotal role in the activation of the RAS-RAF1 cascade, a central pathway in cell proliferation and cancer.[4][5] This pathway is particularly relevant in cells with mutant NRAS.[5][6]

The key components of this pathway are:

  • Phospholipase A2, group VII (PLA2G7): This intracellular enzyme produces Lyso-PAF from PAF.[4][5]

  • This compound: The resulting Lyso-PAF acts as an intracellular signaling molecule.[4][5][6]

  • p21-activated kinase 2 (PAK2): Lyso-PAF directly binds to the catalytic domain of PAK2, promoting its activation.[4][5][6]

  • RAF1: Activated PAK2 then contributes to the phosphorylation and activation of RAF1, a key downstream effector of RAS.[4][5][6]

This PLA2G7-Lyso-PAF-PAK2 axis provides a novel mechanism for RAF1 activation in cells stimulated by growth factors like EGF or in cancer cells harboring KRAS mutations.[4][5]

Lyso_PAF_RAS_RAF1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF_Receptor EGF Receptor NRAS Mutant NRAS EGF_Receptor->NRAS RAF1 RAF1 NRAS->RAF1 PLA2G7 PLA2G7 PAF PAF Lyso_PAF This compound PAF->Lyso_PAF PLA2G7 PAK2 PAK2 Lyso_PAF->PAK2 Binds to catalytic domain PAK2->RAF1 Phosphorylates (S338) MEK MEK RAF1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation EGF EGF EGF->EGF_Receptor

Intracellular this compound signaling in the RAS-RAF1 pathway.

A Putative Gs-Coupled Receptor Pathway: Opposing the Effects of PAF

In addition to its intracellular roles, there is evidence suggesting that this compound can act on the cell surface through a distinct receptor, leading to effects that are contrary to those of PAF.[7] Specifically, Lyso-PAF has been shown to:

  • Activate adenylyl cyclase.[7]

  • Increase intracellular cyclic AMP (cAMP) levels.[7]

  • Inhibit neutrophil and platelet activation.[7]

These findings suggest the existence of a Gs-protein coupled receptor (GPCR) that is selectively activated by Lyso-PAF.[7][8] This pathway represents a potential endogenous mechanism to counterbalance the pro-inflammatory actions of PAF.

Lyso_PAF_GPCR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Lyso_PAF_Receptor Putative Lyso-PAF Receptor (GPCR) Gs Gs Lyso_PAF_Receptor->Gs AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Inhibition Inhibition of Neutrophil/Platelet Activation PKA->Inhibition Lyso_PAF This compound Lyso_PAF->Lyso_PAF_Receptor

Proposed this compound signaling via a Gs-coupled receptor.

Calcium Signaling: A Point of Contention

The role of this compound in calcium signaling is currently unclear and presents conflicting data. One study reported that Lyso-PAF could stimulate calcium accumulation in cells overexpressing the human PAF receptor.[3] However, this effect was blocked by PAF receptor antagonists, and the activity was abolished by treatments that should not affect Lyso-PAF, suggesting the presence of a contaminating agonist.[3] Conversely, another study found that Lyso-PAF does not induce calcium flux.[7] Further research is required to definitively elucidate the role, if any, of this compound in modulating intracellular calcium levels.

Quantitative Data and Experimental Protocols

A significant challenge in the field is the limited availability of comprehensive quantitative data and detailed experimental protocols specifically for this compound signaling. The following tables summarize the currently available information.

Table 1: Summary of this compound Signaling Pathways and Effects

Signaling PathwayKey Proteins InvolvedPrimary EffectCell Types StudiedReferences
Intracellular RAS-RAF1 PLA2G7, Lyso-PAF, PAK2, RAF1Activation of MEK/ERK pathway, cell proliferationMelanoma cells with mutant NRAS[4][5][6]
Putative GPCR-cAMP Putative Gs-coupled receptor, Adenylyl Cyclase, PKAIncreased cAMP, inhibition of neutrophil and platelet activationHuman neutrophils and platelets[7]
Calcium Signaling PAF Receptor (contested)Conflicting data: potential for Ca2+ accumulation vs. no effectHEK293 cells, neutrophils[3][7]

Table 2: Key Experimental Findings and Conditions

FindingExperimental SystemKey Reagents/ConditionsQuantitative ReadoutReference
Lyso-PAF promotes PAK2 activationIn vitro kinase assayImmunoprecipitated PAK2, recombinant RAF1 as substrateWestern blot for p-RAF1 (S338)[6]
Lyso-PAF contributes to RAF1 activationCell-based assays in mutant NRAS melanoma cellsPLA2G7 knockdown, Lyso-PAF rescue experimentsWestern blot for p-MEK and p-ERK[6]
Lyso-PAF increases cAMP levelsHuman neutrophils and plateletsLyso-PAF treatment (various concentrations), competitive immunoassay for cAMPcAMP concentration[7]
Lyso-PAF inhibits fMLF-induced superoxide (B77818) generationHuman neutrophilsPre-treatment with Lyso-PAF, stimulation with fMLFSuperoxide dismutase-inhibitable reduction of cytochrome c[7]
Experimental Protocols

Detailed, step-by-step experimental protocols for studying this compound signaling are not extensively published in a centralized manner. Researchers are advised to consult the supplementary materials of the primary research articles cited in this guide. Key methodologies to consider include:

  • Lipid Extraction and Quantification by Mass Spectrometry: Essential for accurately measuring intracellular levels of this compound and ensuring the purity of synthetic Lyso-PAF preparations.

  • In Vitro Kinase Assays: To directly assess the effect of Lyso-PAF on the activity of purified or immunoprecipitated kinases like PAK2.

  • Cell-Based Signaling Assays: Including Western blotting for phosphorylation of key pathway components (e.g., RAF1, MEK, ERK), and measurement of second messengers like cAMP.

  • Receptor Binding Assays: Although a specific Lyso-PAF receptor has not been definitively identified, radioligand binding assays or competition assays could be employed to screen for potential candidates.

  • Functional Assays: Measuring downstream cellular responses such as cell proliferation, migration, or inflammatory responses (e.g., superoxide production, platelet aggregation).

Future Directions and Conclusion

The study of this compound signaling is a rapidly evolving field. While traditionally viewed as an inactive metabolite, recent evidence has illuminated its potential as a significant player in intracellular signaling, particularly in the context of cancer. The discovery of the PLA2G7-Lyso-PAF-PAK2 axis opens new avenues for therapeutic intervention in RAS-driven cancers.

Key areas for future research include:

  • Identification and characterization of the putative Lyso-PAF receptor: This will be crucial for understanding its role in counter-regulating PAF's inflammatory effects.

  • Elucidation of the precise mechanism of Lyso-PAF-mediated PAK2 activation: Including structural studies of their interaction.

  • Validation of these signaling pathways in in vivo models: To understand their physiological and pathological relevance.

  • Development of specific pharmacological tools: To modulate Lyso-PAF signaling for therapeutic purposes.

References

Lyso-PAF C-16 as a Biomarker in Disease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-platelet-activating factor (Lyso-PAF) C-16, a key intermediate in the metabolism of platelet-activating factor (PAF), is emerging as a significant biomarker in a spectrum of diseases. This technical guide provides a comprehensive overview of Lyso-PAF C-16, its role in pathophysiology, associated signaling pathways, and detailed methodologies for its quantification. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging this compound as a tool in their respective fields.

The Role of this compound in Disease

This compound, or 1-O-hexadecyl-sn-glycero-3-phosphocholine, is the precursor and degradation product of PAF C-16, a potent lipid mediator involved in inflammatory and allergic responses.[1] While traditionally considered biologically inactive, recent studies have unveiled its participation in cellular signaling and its altered levels in various pathological conditions, suggesting its potential as a diagnostic and prognostic biomarker.

Inflammatory Diseases

This compound is intricately linked to inflammatory processes. It is a substrate for the synthesis of PAF, a key pro-inflammatory molecule.[2] In conditions like asthma, elevated concentrations of Lyso-PAF isoforms, including C16, have been observed.[3] Furthermore, Lyso-PAF itself can exhibit biological activity, sometimes opposing the effects of PAF. For instance, it has been shown to inhibit neutrophil superoxide (B77818) production, suggesting a potential regulatory role in inflammation.[4] In COVID-19, both Lyso-PAF and PAF have been detected in the plasma of patients, with their levels varying with disease severity.[5]

Cancer

The role of this compound in cancer is multifaceted. It is involved in the RAS-RAF1 signaling pathway, which is frequently dysregulated in cancer.[6] Intracellular Lyso-PAF has been found to promote the activation of p21-activated kinase 2 (PAK2), which in turn contributes to the activation of RAF1 in cells with mutant NRAS.[6] This suggests that targeting the metabolic pathways of Lyso-PAF could be a therapeutic strategy in certain cancers. Conversely, some studies have reported decreased plasma concentrations of lysophosphatidylcholines (LPCs), including Lyso-PAF, in cancer patients, correlating with weight loss and inflammatory status.[7][8]

Cardiovascular Disease

In the cardiovascular system, Lyso-PAF is implicated in the pathophysiology of conditions like myocardial ischemia.[9] Increased levels of Lyso-PAF have been found in ischemic myocardium, potentially contributing to myocardial damage.[9] The broader family of lysophosphatidylcholines has been associated with atherosclerosis and other cardiovascular diseases, although their precise roles as pro- or anti-inflammatory mediators are still under investigation.[10][11]

Neurological Disorders

Emerging evidence points to the involvement of the PAF signaling system, including Lyso-PAF, in neurodegenerative diseases.[12][13][14] Dysregulation of PAF metabolism has been linked to neuroinflammation, a key component in the progression of diseases like Alzheimer's and Parkinson's disease.[12] Targeting PAF signaling is being explored as a potential therapeutic avenue for these conditions.[12]

Lysosomal Storage Diseases

Recent findings have identified Lyso-PAFs as secondary storage products in several lysosomal storage diseases (LSDs), including Niemann-Pick disease, Sandhoff disease, Tay-Sachs disease, and Krabbe disease.[15] Elevated levels of Lyso-PAFs correlate with the accumulation of primary storage substances, suggesting their potential as biomarkers for disease progression and therapeutic efficacy in these genetic disorders.[15]

Quantitative Data on this compound Levels in Disease

The following tables summarize the available quantitative data on this compound and related molecules in various disease states. It is important to note that methodologies and patient cohorts vary between studies, which may affect direct comparisons.

Disease/ConditionSample TypeAnalyteConcentration/ChangeReference
Asthma Nasal PolypsLyso-PAF C16 & C18Higher in asthmatic vs. non-asthmatic patients[3]
COVID-19 PlasmaLyso-PAF (16:0)Levels vary with disease severity (mild/moderate vs. severe/critical)[5]
Myocardial Ischemia Myocardium (canine model)Lyso-PAF50% increase after 20 min of ischemia; 53% increase after 60 min[9]
Cancer (general) PlasmaLysophosphatidylcholine (LPC)Average concentration of 207 +/- 59 µM (decreased compared to healthy subjects)[7][8]
Acute Severe Systemic Illness PlasmaLyso-PAFDepressed levels (33 +/- 15 ng/ml) compared to healthy males (102-253 ng/ml) and females (74-174 ng/ml)[16]
Human Neutrophils (unstimulated) CellsLyso-PAFApproximately 300 pg/10^6 cells[17]
Human Neutrophils (stimulated with A23187) CellsLyso-PAF2-3 fold increase[17]

Signaling Pathways Involving this compound

The biological effects of this compound are mediated through its involvement in key signaling pathways. The following diagrams illustrate these pathways.

PAF_Metabolism PAF Metabolism: Remodeling and De Novo Pathways Alkyl_Acyl_GPC Alkyl-Acyl-GPC Lyso_PAF This compound Alkyl_Acyl_GPC->Lyso_PAF Remodeling Pathway PAF PAF C-16 Lyso_PAF->PAF Acetylation PAF->Lyso_PAF Degradation PLA2 Phospholipase A2 PLA2->Alkyl_Acyl_GPC LPCAT1_2 LPCAT1/2 (Acetyl-CoA) LPCAT1_2->Lyso_PAF PAF_AH PAF Acetylhydrolase (Lp-PLA2) PAF_AH->PAF DeNovo De Novo Pathway (Multiple Steps) DeNovo->PAF RAS_RAF_Signaling Role of Lyso-PAF in RAS-RAF1 Signaling Mutant_NRAS Mutant NRAS PLA2G7 PLA2G7 Mutant_NRAS->PLA2G7 PAF PAF Lyso_PAF This compound PAF->Lyso_PAF PLA2G7 action PAK2 PAK2 Lyso_PAF->PAK2 Activation RAF1 RAF1 PAK2->RAF1 Phosphorylation (S338) MEK MEK RAF1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Experimental_Workflow General Workflow for this compound Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Purification Optional: Purification (e.g., SPE) Extraction->Purification Drydown Drydown and Reconstitution Purification->Drydown LC_MS LC-MS/MS Analysis Drydown->LC_MS Data Data Analysis and Quantification LC_MS->Data

References

An In-depth Technical Guide to Lyso-PAF C-16: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of Lyso-Platelet-Activating Factor C-16 (Lyso-PAF C-16). This document is intended to serve as a valuable resource for researchers and professionals involved in lipid research, drug discovery, and development.

Chemical Properties of this compound

This compound, also known by several synonyms including 1-O-hexadecyl-sn-glycero-3-phosphocholine, is a naturally occurring lysophospholipid and a key intermediate in the biosynthesis of Platelet-Activating Factor (PAF)[1][2][3][4][5]. It is generally considered the biologically inactive precursor to the potent inflammatory mediator, PAF C-16[3][4].

General and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReferences
Systematic Name 1-O-hexadecyl-sn-glycero-3-phosphocholine[1][2]
Synonyms Lyso-PAF C16, Lyso-platelet activating factor C16, 1-Hexadecyl-2-lyso-sn-glycero-3-phosphocholine[4][5]
CAS Number 52691-62-0[2][3]
Molecular Formula C₂₄H₅₂NO₆P[3]
Molecular Weight 481.65 g/mol [4][6]
Appearance Solid powder[4]
Purity Typically >98%[4]
Storage Conditions -20°C for long-term storage[4]
Solubility

This compound exhibits solubility in a range of organic solvents and aqueous solutions, which is critical for its handling in experimental settings.

SolventSolubilityReferences
Dimethyl Sulfoxide (DMSO)Soluble[4]
EthanolSoluble[1]
Water20 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL[1]
Dimethylformamide (DMF)10 mg/mL[1]

Synthesis of this compound

The synthesis of this compound can be achieved through both biological and chemical methodologies. Biologically, it is primarily generated through the "remodeling pathway" of PAF biosynthesis[1]. Chemical synthesis offers the advantage of producing highly pure material for research and pharmaceutical applications.

Biological Synthesis: The Remodeling Pathway

In biological systems, this compound is an intermediate in the synthesis of PAF C-16. There are two main enzymatic routes for its formation:

  • From PAF C-16: The enzyme PAF-acetylhydrolase (PAF-AH) hydrolyzes the acetyl group at the sn-2 position of PAF C-16 to yield this compound[1].

  • From 1-O-hexadecyl-2-acyl-glycerophosphocholine: A CoA-independent transacylase can remove the acyl group from the sn-2 position of this precursor to form this compound[1].

Biological_Synthesis_of_Lyso-PAF_C-16 cluster_0 Remodeling Pathway PAF_C16 PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) Lyso_PAF_C16 This compound (1-O-hexadecyl-sn-glycero-3-phosphocholine) PAF_C16->Lyso_PAF_C16 Hydrolysis Precursor 1-O-hexadecyl-2-acyl- glycerophosphocholine Precursor->Lyso_PAF_C16 Deacylation PAF_AH PAF-AH PAF_AH->PAF_C16 Transacylase CoA-independent Transacylase Transacylase->Precursor Chemical_Synthesis_Workflow Start Protected sn-Glycerol-3-phosphocholine Step1 Alkylation with Hexadecylating Agent Start->Step1 Intermediate Protected 1-O-hexadecyl-sn-glycero-3-phosphocholine Step1->Intermediate Step2 Deprotection Intermediate->Step2 Product This compound Step2->Product Purification Chromatographic Purification Product->Purification Final_Product High-Purity this compound Purification->Final_Product PAFR_Signaling_Pathway PAF_C16 PAF C-16 PAFR PAF Receptor (PAFR) PAF_C16->PAFR G_Protein Gq/Gi Proteins PAFR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Responses (e.g., Inflammation, Platelet Aggregation) Ca_Release->Downstream PKC_Activation->Downstream Intracellular_LysoPAF_Signaling Lyso_PAF_C16 Intracellular This compound PAK2 p21-activated kinase 2 (PAK2) Lyso_PAF_C16->PAK2 activates RAF1 RAF1 PAK2->RAF1 phosphorylates and activates MEK MEK RAF1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Tumor Growth ERK->Proliferation

References

Methodological & Application

Application Note: Quantitative Analysis of Lyso-PAF C-16 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of Lyso-Platelet-Activating Factor C-16 (Lyso-PAF C-16) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a key bioactive lipid, is a precursor in the biosynthesis of Platelet-Activating Factor (PAF) and is also a product of its degradation. Accurate quantification of this compound is crucial for understanding its role in various physiological and pathological processes, including inflammation and cell signaling. The described method employs a simple and efficient liquid-liquid extraction for sample preparation and utilizes Multiple Reaction Monitoring (MRM) for sensitive and specific detection.

Introduction

This compound (1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine) is a member of the lysophospholipid family and plays a significant role in lipid signaling. It is formed either by the action of phospholipase A2 on PAF or serves as a substrate for the synthesis of PAF. Recent studies have implicated intracellular Lyso-PAF in the activation of the RAS-RAF1 signaling pathway, a critical cascade in cell proliferation and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers. Therefore, the ability to accurately measure this compound levels in biological matrices is of high interest to researchers in oncology, immunology, and drug development. This document outlines a robust LC-MS/MS method for the reliable quantification of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound standard (Sigma-Aldrich, Cat. No. C16)

  • This compound-d4 (internal standard, IS)

  • LC-MS grade methanol, butanol, water, and ammonium (B1175870) hydroxide (B78521) (Fisher Scientific)

  • Human plasma (collected in EDTA tubes)

Sample Preparation: Liquid-Liquid Extraction

A simple and efficient liquid-liquid extraction method is employed for the isolation of this compound from human plasma.[4][5]

  • Thaw frozen human plasma samples on ice.

  • In a microcentrifuge tube, combine 10 µL of plasma with 100 µL of a 1:1 (v/v) butanol:methanol solution containing the internal standard (this compound-d4).[5]

  • Vortex the mixture for 10 seconds.

  • Incubate on ice for 10 minutes.[4]

  • Centrifuge at 10,000 x g for 5 minutes at room temperature to pellet proteins.[4]

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

  • Instrument: Agilent 1290 Infinity LC system or equivalent

  • Column: ACQUITY BEH HILIC, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase: 90:10:0.1 (v/v/v) Methanol/Water/Ammonium Hydroxide[4]

  • Flow Rate: A gradient flow can be utilized, starting at 0.2 mL/min and increasing to 0.8 mL/min to ensure separation from other plasma components.[4]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Mass Spectrometry:

  • Instrument: Sciex Triple Quadrupole Mass Spectrometer or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: The following MRM transitions are monitored:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound496.4184.1
This compound-d4 (IS)500.4184.1

The product ion at m/z 184 corresponds to the phosphocholine (B91661) head group.[6][7]

Method Validation

The method should be validated for linearity, precision, accuracy, and sensitivity according to standard bioanalytical method validation guidelines. A linear response is typically observed over a range of concentrations.[8]

Data Presentation

The following table summarizes representative quantitative data for this compound obtained from a study on COVID-19 patients, demonstrating the application of this method in a clinical research setting.[9]

Patient GroupNMedian this compound (Area Ratio)
Healthy Controls35~0.8
Mild/Moderate COVID-1955~1.2
Severe/Critical COVID-19145~1.0

Diagrams

Experimental Workflow

G plasma Human Plasma Sample (10 µL) extraction Liquid-Liquid Extraction (Butanol:Methanol with IS) plasma->extraction centrifuge Centrifugation (10,000 x g, 5 min) extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms quant Quantification lcms->quant

Caption: Experimental workflow for this compound quantification.

This compound Signaling Pathway

G cluster_cell Cell Membrane ras RAS raf1 RAF1 ras->raf1 recruits to membrane pla2g7 PLA2G7 lyso_paf This compound pla2g7->lyso_paf paf PAF paf->pla2g7 hydrolysis pak2 PAK2 lyso_paf->pak2 activates pak2->raf1 phosphorylates mek MEK raf1->mek activates erk ERK mek->erk activates proliferation Cell Proliferation & Survival erk->proliferation

Caption: this compound in the RAS-RAF1 signaling pathway.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and robust analytical methodology make it suitable for high-throughput analysis in both basic research and clinical investigation settings. This method will be a valuable tool for researchers investigating the role of this compound in health and disease.

References

Application Notes and Protocols for LC-MS/MS Analysis of Lyso-PAF C16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-platelet-activating factor (Lyso-PAF) C16 is the biological precursor to Platelet-Activating Factor (PAF) C16, a potent lipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The quantification of Lyso-PAF C16 is crucial for understanding the dynamics of PAF metabolism and its role in various disease states. This document provides a detailed protocol for the sensitive and specific quantification of Lyso-PAF C16 in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

Lyso-PAF, traditionally considered an inactive precursor, has been shown to possess intracellular signaling functions. It plays a role in the RAS-RAF1 signaling pathway by promoting the activation of p21-activated kinase 2 (PAK2). Activated PAK2 then contributes to the phosphorylation and subsequent activation of RAF1, a key component of the MAPK cascade that regulates cell proliferation and survival.

Lyso_PAF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RAS RAS RAF1 RAF1 RAS->RAF1 activates LysoPAF Lyso-PAF C16 PAK2 PAK2 LysoPAF->PAK2 activates PAK2->RAF1 phosphorylates (activates) MEK MEK RAF1->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation regulates

Figure 1: Simplified Lyso-PAF C16 signaling pathway in the context of RAS-RAF1 activation.

Experimental Workflow

The general workflow for the analysis of Lyso-PAF C16 by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

LysoPAF_Workflow Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Drydown Drydown & Reconstitution Extraction->Drydown LC LC Separation (C18 Column) Drydown->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

Figure 2: Experimental workflow for Lyso-PAF C16 analysis.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

Materials and Reagents
  • Lyso-PAF C16 analytical standard

  • Deuterated Lyso-PAF C16 (e.g., Lyso-PAF C16-d4) as an internal standard (IS)

  • HPLC-grade methanol, acetonitrile, water, and isopropanol

  • Formic acid (LC-MS grade)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS)

Sample Preparation (from Plasma)
  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., 100 ng/mL Lyso-PAF C16-d4 in methanol).

  • Perform a liquid-liquid extraction using a modified Bligh-Dyer method:

    • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex for 1 minute.

    • Add 125 µL of chloroform and vortex for 1 minute.

    • Add 125 µL of water and vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic layer.

  • Dry the organic extract under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B and equilibrate

Mass Spectrometry (MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Typical Source Parameters:

    • Spray Voltage: 3500 V

    • Capillary Temperature: 300 °C

    • Sheath Gas: 35 (arbitrary units)

    • Auxiliary Gas: 10 (arbitrary units)

Quantitative Data

The following tables summarize typical quantitative performance parameters for an LC-MS/MS assay for Lyso-PAF C16.

Table 1: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lyso-PAF C16482.4184.125
Lyso-PAF C16-d4 (IS)486.4184.125

Note: The product ion at m/z 184.1 corresponds to the phosphocholine (B91661) headgroup. Collision energy may require optimization based on the specific mass spectrometer used.

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

These values are representative and should be established for each specific assay and laboratory.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Lyso-PAF C16 using LC-MS/MS. The described method is sensitive, specific, and can be applied to various biological matrices. The provided information on the signaling pathway of Lyso-PAF C16 offers a broader context for its biological significance. This protocol serves as a valuable resource for researchers and professionals in the fields of lipidomics, inflammation research, and drug development.

Application Notes and Protocols: Lyso-PAF C-16 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Introduction

Lyso-Platelet Activating Factor C-16 (Lyso-PAF C-16) is a phospholipid that serves as the immediate precursor and metabolite of Platelet-Activating Factor C-16 (PAF C-16), a potent lipid mediator involved in a wide array of physiological and pathological processes including inflammation, thrombosis, and signal transduction.[1][2][3] this compound is formed from PAF C-16 through deacetylation by the enzyme PAF acetylhydrolase (PAF-AH).[1][4] Conversely, it can be acetylated by lysophosphatidylcholine (B164491) acyltransferase (LPCAT) enzymes to generate the biologically active PAF C-16.[5][6]

While often considered biologically inactive relative to PAF, emerging research indicates that this compound is not merely a passive precursor but can exert its own biological effects.[1][7] Studies have shown it can modulate the activity of immune cells like neutrophils and platelets, often with effects opposing those of PAF.[1] Furthermore, recent findings have uncovered a novel intracellular signaling role for Lyso-PAF in regulating the RAS-RAF1 pathway in certain cancer cell lines, independent of the canonical PAF receptor.[8]

These application notes provide an overview of the use of this compound in in vitro cell culture experiments, summarizing key quantitative data and providing detailed protocols for its application in cell-based assays.

Product Information

PropertyValueReference
Synonyms Lyso-GEPC, 1-O-Hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine[9]
CAS Number 52691-62-0[9][10]
Molecular Formula C₂₄H₅₂NO₆P[9][10]
Molecular Weight 481.65 g/mol [9]
Appearance Solid powder[9]
Solubility Soluble in DMSO[9]
Storage Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep dry and protected from light.[9]

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for obtaining reproducible results. Due to its lipid nature, this compound is soluble in organic solvents like DMSO.

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

  • Calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 10 mg of this compound (MW: 481.65 g/mol ):

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.010 g / (0.010 mol/L * 481.65 g/mol ) = 0.002076 L = 2.076 mL

  • Aseptically add 2.076 mL of high-purity, sterile DMSO to the vial.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C. When ready to use, thaw an aliquot and dilute it to the final working concentration in pre-warmed cell culture medium. Mix immediately and thoroughly to ensure homogeneity and prevent precipitation.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound in various in vitro models.

Cell TypeConcentrationAssayObserved EffectReference
Human Neutrophils≥ 10 nMSuperoxide (B77818) ProductionInhibition of fMLF-induced superoxide production.[1]
Human PlateletsNot specifiedcAMP MeasurementInduced a significant increase in intracellular cAMP levels.[1]
Human Paranasal Sinus Mucosa10⁻⁸ M (10 nM)Ciliary ActivitySignificant inhibition of ciliary movement, which was blocked by a PAF antagonist, suggesting conversion to PAF.[11]
THP-1 (Monocytic Cell Line)Not specifiedIntracellular Growth of M. smegmatisWhen converted to PAF C-16, it inhibited the growth of intracellular mycobacteria.[9]
NRAS-mutant Melanoma CellsNot specifiedCell Proliferation / SignalingIntracellular Lyso-PAF contributes to RAF1 activation, promoting cell proliferation.[8]
Rat Alveolar MacrophagesNot specifiedIL-1 ActivityFailed to enhance IL-1 activity, unlike PAF. Used as a negative control.[7]

Experimental Protocols

Protocol 1: Neutrophil Activation Assay (fMLF-Induced Superoxide Production)

This protocol is designed to assess the inhibitory effect of this compound on neutrophil activation, using the well-characterized agonist fMLF (N-Formylmethionyl-leucyl-phenylalanine).

Materials:

  • Isolated human neutrophils

  • This compound stock solution (10 mM in DMSO)

  • fMLF

  • Cytochrome c

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Superoxide dismutase (SOD)

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of measuring absorbance at 550 nm

Methodology:

  • Cell Preparation: Isolate human neutrophils from fresh whole blood using standard methods (e.g., Ficoll-Paque gradient followed by dextran (B179266) sedimentation). Resuspend the purified neutrophils in HBSS at a concentration of 2 x 10⁶ cells/mL.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

    • Prepare serial dilutions of this compound in HBSS from the stock solution. Add 25 µL of the diluted this compound to the appropriate wells. For a negative control, add 25 µL of HBSS with the equivalent concentration of DMSO. Final concentrations to test could range from 1 nM to 10 µM.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Superoxide Production:

    • Prepare a solution of cytochrome c (e.g., 2 mg/mL) and fMLF (e.g., 10 µM) in HBSS.

    • To initiate the reaction, add 25 µL of the fMLF/cytochrome c mixture to each well. The final concentration of fMLF should be sufficient to induce a robust response (e.g., 1 µM).

    • For a specificity control, include wells with superoxide dismutase (SOD) to confirm that the measured absorbance change is due to superoxide production.

  • Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the change in absorbance at 550 nm kinetically over 15-30 minutes. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance.

  • Data Analysis: Calculate the rate of superoxide production (Vmax) from the linear portion of the kinetic curve. Compare the rates of fMLF-stimulated wells with and without this compound pre-treatment.

Protocol 2: Cancer Cell Proliferation Assay (e.g., NRAS-mutant Melanoma)

This protocol outlines a general method to assess the effect of this compound on the proliferation or viability of adherent cancer cells.

Materials:

  • NRAS-mutant melanoma cell line (or other cell line of interest)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

  • Sterile 96-well clear-bottom, black- or white-walled plates

  • Plate reader (luminescence, absorbance, or fluorescence, depending on the reagent)

Methodology:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000 - 5,000 cells/well) in 100 µL of complete growth medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound (e.g., 10 nM to 20 µM).

    • Include a vehicle control group (medium with DMSO at the highest concentration used) and an untreated control group.

  • Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • After the incubation period, allow the plate and the viability reagent to equilibrate to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions (e.g., add 20 µL of PrestoBlue™ to each 100 µL of medium).

    • Incubate for the recommended time (e.g., 1-2 hours for PrestoBlue™).

  • Measurement: Read the plate using the appropriate plate reader (e.g., fluorescence at Ex/Em 560/590 nm for PrestoBlue™).

  • Data Analysis: Subtract the background reading (from wells with medium but no cells). Normalize the data to the vehicle control to determine the percent change in cell viability/proliferation for each concentration of this compound.

Signaling Pathways and Workflows

A. Extracellular Conversion and PAF Receptor Signaling

In many biological systems, the effects of exogenously added this compound are mediated by its conversion to the active lipid PAF C-16, which then engages the G protein-coupled PAF receptor (PAFR).[11]

PAFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LysoPAF This compound PAF PAF C-16 LysoPAF->PAF Acetylation (LPCATs) PAFR PAF Receptor (GPCR) PAF->PAFR Binds G_Protein G Protein PAFR->G_Protein Activates Effectors Downstream Effectors (e.g., PLC, PI3K) G_Protein->Effectors Activates Response Cellular Response (Inflammation, etc.) Effectors->Response

Caption: Extracellular conversion of Lyso-PAF to PAF and subsequent PAFR-mediated signaling.

B. Intracellular PAFR-Independent Signaling

Recent evidence suggests Lyso-PAF can act intracellularly in certain contexts, such as in NRAS-mutant cancer cells, by directly binding to and activating kinases in the RAS-RAF pathway.[8]

Intracellular_Signaling cluster_RAS_pathway RAS-RAF-MEK-ERK Pathway NRAS Mutant NRAS (Active) RAF1 RAF1 NRAS->RAF1 Activates LysoPAF Intracellular Lyso-PAF PAK2 PAK2 LysoPAF->PAK2 Binds & Activates PAK2->RAF1 Phosphorylates (S338) & Activates MEK MEK RAF1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Intracellular, receptor-independent signaling of Lyso-PAF in NRAS-mutant cells.

C. General Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro cell culture experiment using this compound.

Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) for cell attachment A->B D 4. Treat Cells with compounds B->D C 3. Prepare this compound dilutions + Vehicle Control C->D E 5. Incubate (e.g., 24-72h) D->E F 6. Perform Assay (e.g., add viability reagent) E->F G 7. Read Plate (Spectrophotometer) F->G H 8. Analyze Data (Normalize to control) G->H

Caption: General workflow for a cell-based assay using this compound.

References

Application Notes and Protocols for Lyso-PAF C-16 in Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lyso-PAF C-16 as a substrate in various enzyme activity assays. This document includes detailed protocols, data presentation tables for key kinetic parameters and inhibitor constants, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction

Lyso-Platelet-Activating Factor C-16 (this compound), chemically known as 1-O-hexadecyl-sn-glycero-3-phosphocholine, is a key intermediate in the biosynthesis and metabolism of Platelet-Activating Factor (PAF), a potent lipid mediator involved in numerous physiological and pathological processes. This compound serves as a crucial substrate for several enzymes that regulate the levels of PAF, making it an essential tool for studying the activity of these enzymes and for the screening of potential therapeutic inhibitors. The primary enzymes that utilize this compound as a substrate are Lysophosphatidylcholine (B164491) Acyltransferases (LPCATs) and PAF Acetylhydrolases (PAF-AH).

Key Enzymes Utilizing this compound

  • Lysophosphatidylcholine Acyltransferase 1 (LPCAT1): This enzyme is constitutively expressed and plays a role in both PAF synthesis and the remodeling of phosphatidylcholine. It can catalyze the transfer of an acetyl group to Lyso-PAF to form PAF (acetyltransferase activity) or a long-chain fatty acyl group (acyltransferase activity).

  • Lysophosphatidylcholine Acyltransferase 2 (LPCAT2): This isoform is inducible and is the primary enzyme responsible for the rapid biosynthesis of PAF during inflammatory responses.[1][2] Like LPCAT1, it possesses both acetyltransferase and acyltransferase activities.[1][2]

  • PAF Acetylhydrolase (PAF-AH): This enzyme, also known as lipoprotein-associated phospholipase A2 (Lp-PLA2), is responsible for the inactivation of PAF by hydrolyzing the acetyl group at the sn-2 position, converting PAF back to the biologically inactive Lyso-PAF.[3]

Data Presentation

The following tables summarize key quantitative data for enzyme kinetics and inhibition constants related to the use of this compound and its derivatives as substrates.

Table 1: Enzyme Kinetic Parameters for LPCAT2

EnzymeSubstrate(s)Apparent K_m_Apparent V_max_ConditionsReference(s)
Human LPCAT2Acetyl-CoAMarkedly increased by TSI-01Slight decrease with TSI-01Microsomal fractions from mcPAF-stimulated CHO-S-PAFR cells[4]
Human LPCAT2Lyso-PAFUnchanged by TSI-01Slight decrease with TSI-01Microsomal fractions from mcPAF-stimulated CHO-S-PAFR cells[4]
LPCAT2Acetyl-CoA~200 µMNot specifiedPhosphorylated LPCAT2[5]
LPCAT2Lyso-PAF~2 µMNot specifiedPhosphorylated LPCAT2[5]
LPCAT2Arachidonoyl-CoA~2 µMNot specifiedPhosphorylated LPCAT2[5]

Table 2: Inhibitor IC_50_ and K_i_ Values

EnzymeInhibitorIC_50_K_i_Substrate(s) Used in AssayReference(s)
Human LPCAT2TSI-0138.8 µM (in RAW-mLPCAT2 cells)30-40 nMLyso-PAF and Acetyl-CoA[4]
Human LPCAT2N-phenylmaleimide derivatives<20 µM (for 24 selected compounds)Not specifiedLyso-PAF and Acetyl-CoA[4]
Lyso-PAF-ATTyrosol48 ± 11 µMNot specifiedNot specified
Lyso-PAF-ATResveratrol157 ± 77 µMNot specifiedNot specified
PAF-CPTTyrosol246 ± 61 µMNot specifiedNot specified
PAF-CPTResveratrol294 ± 102 µMNot specifiedNot specified

Signaling and Metabolic Pathways

The following diagrams illustrate the key signaling and metabolic pathways involving this compound.

PAF_Metabolic_Pathway cluster_enzymes Enzymatic Conversions PC Phosphatidylcholine (1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine) LysoPAF This compound (1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine) PC->LysoPAF Hydrolysis PAF PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) LysoPAF->PAF Acetylation Alkyl_PC 1-Alkyl-2-acyl-PC LysoPAF->Alkyl_PC Acylation PAF->LysoPAF Deacetylation PLA2 Phospholipase A2 (PLA2) LPCAT1_2_acetyl LPCAT1/2 (Acetyltransferase activity) LPCAT1_2_acyl LPCAT1/2 (Acyltransferase activity) PAFAH PAF Acetylhydrolase (PAF-AH)

Caption: The PAF Remodeling Pathway.

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR G_protein G-protein PAFR->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK activation) Ca_release->Downstream PKC->Downstream Response Cellular Responses (Inflammation, Proliferation, Angiogenesis) Downstream->Response

Caption: Simplified PAF Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key enzyme assays using this compound or related substrates.

Protocol 1: LPCAT1 and LPCAT2 Acetyltransferase and Acyltransferase Activity Assay

This protocol is adapted from a method used to identify specific inhibitors of LPCAT2.[4]

Objective: To measure the acetyltransferase and acyltransferase activities of LPCAT1 and LPCAT2 using Lyso-PAF as a substrate.

Materials:

  • Microsomal protein fractions containing LPCAT1 or LPCAT2

  • This compound (or d4-lyso-PAF for mass spectrometry-based detection)

  • Acetyl-CoA

  • Long-chain acyl-CoAs (e.g., palmitoyl-CoA, arachidonoyl-CoA)

  • d31-16:0 LPC (for LPCAT1 acyltransferase activity)

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 1 µM CaCl2, 0.015% Tween-20

  • Stop Solution: Methanol (B129727)

  • Internal Standards for LC-MS/MS: 17:0 LPC or 14:0/14:0 PC, d4-PAF, d4-lyso-PAF

  • LC-MS/MS system

Procedure:

  • Enzyme Preparation: Prepare microsomal protein fractions (0.5 µg) containing the LPCAT enzyme of interest.

  • Reaction Mixture Preparation:

    • For Acetyltransferase Activity: In a microcentrifuge tube, prepare the reaction mixture containing:

      • Reaction Buffer

      • 1 mM Acetyl-CoA

      • 5 µM d4-lyso-PAF

    • For LPCAT1 Acyltransferase Activity: In a microcentrifuge tube, prepare the reaction mixture containing:

      • Reaction Buffer

      • 5 µM Palmitoyl-CoA

      • 5 µM d31-16:0 LPC

    • For LPCAT2 Acyltransferase Activity: In a microcentrifuge tube, prepare the reaction mixture containing:

      • Reaction Buffer

      • 5 µM Arachidonoyl-CoA

      • 5 µM d4-lyso-PAF

  • Enzyme Reaction:

    • Add the microsomal protein fraction to the reaction mixture.

    • Incubate at 37°C for 5 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 300 µl of methanol containing the appropriate internal standard (e.g., 17:0 LPC or 14:0/14:0 PC).

  • Product Analysis:

    • Analyze the deuterium-labeled products by LC-MS/MS.

LPCAT_Assay_Workflow A Prepare Microsomal Fraction (0.5 µg) C Combine Enzyme and Reaction Mixture A->C B Prepare Reaction Mixture (Buffer, Substrates) B->C D Incubate at 37°C for 5 min C->D E Stop Reaction with Methanol + Internal Standard D->E F Analyze Products by LC-MS/MS E->F

Caption: LPCAT Activity Assay Workflow.

Protocol 2: PAF Acetylhydrolase (PAF-AH) Activity Assay (Radiometric Method)

This protocol is a non-kit-based radiometric assay for determining PAF-AH activity.

Objective: To measure the activity of PAF-AH by quantifying the release of radiolabeled acetate (B1210297) from [³H-acetyl]PAF.

Materials:

  • Plasma/serum samples or purified PAF-AH

  • 1-O-Hexadecyl [³H-acetyl]PAF

  • Unlabeled PAF

  • HEPES buffer (0.1 M, pH 7.2) or PBS

  • Stop Solution: Acetic acid (10 M)

  • Wash Solution: Sodium acetate (0.1 M)

  • C18 solid-phase extraction columns

  • Scintillation counter and fluid

Procedure:

  • Substrate Preparation:

    • Mix unlabeled PAF with [³H-acetyl]PAF to achieve the desired specific activity and a final concentration of 0.1 mM.

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the lipid film in buffer and sonicate for 5 minutes.

  • Sample Preparation:

    • Thaw plasma/serum samples on ice.

    • Prepare a 100-fold dilution of the sample in HEPES buffer or PBS.

  • Enzyme Reaction:

    • In a microcentrifuge tube on ice, mix 10 µl of the diluted sample with 40 µl of 0.1 mM [³H-acetyl]PAF.

    • Incubate the mixture for 30 minutes at 37°C in a water bath.

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding the stop solution.

    • Apply the reaction mixture to a C18 column.

    • Wash the column with the wash solution to elute the radiolabeled acetate.

    • The unreacted substrate remains bound to the column.

  • Quantification:

    • Collect the eluate containing the [³H]acetate.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the enzyme activity based on the amount of [³H]acetate released over time.

PAFAH_Assay_Workflow A Prepare [3H-acetyl]PAF Substrate C Combine Sample and Substrate A->C B Prepare Diluted Plasma/Serum Sample B->C D Incubate at 37°C for 30 min C->D E Stop Reaction D->E F Separate Product ([3H]acetate) using C18 Column E->F G Quantify Radioactivity by Scintillation Counting F->G

Caption: PAF-AH Radiometric Assay Workflow.

Conclusion

This compound is an indispensable tool for the characterization of enzymes involved in PAF metabolism. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust enzyme activity assays. These assays are critical for understanding the fundamental biology of the PAF system and for the development of novel therapeutics targeting PAF-related pathologies. Further research is warranted to fully elucidate the kinetic parameters of all enzymes that metabolize this compound and to expand the library of characterized inhibitors.

References

Application Notes and Protocols for Cellular Stimulation with Lyso-PAF C16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-platelet-activating factor (Lyso-PAF) C16, the biologically inactive precursor and metabolite of platelet-activating factor (PAF) C16, has traditionally been used as a negative control in studies involving PAF.[1][2] However, emerging evidence suggests that Lyso-PAF C16 possesses its own distinct biological activities, often opposing those of PAF.[1][2][3] Notably, Lyso-PAF C16 has been shown to inhibit neutrophil and platelet activation.[1][2]

These application notes provide detailed protocols for stimulating various cell types with Lyso-PAF C16 to investigate its effects on key cellular functions. The protocols are designed for researchers in cell biology, pharmacology, and drug development who are interested in the nuanced roles of lipid mediators in cellular signaling.

Chemical Properties of Lyso-PAF C16

PropertyValue
Chemical Name 1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine
Molecular Formula C24H52NO6P
Molecular Weight 481.65 g/mol
CAS Number 52691-62-0

Summary of Quantitative Data

The following tables summarize the quantitative effects of Lyso-PAF C16 on neutrophil and platelet functions, as documented in preclinical research.

Table 1: Effect of Lyso-PAF C16 on fMLF-Induced Superoxide (B77818) Production in Human Neutrophils

Lyso-PAF C16 ConcentrationIncubation TimeSubsequent StimulusInhibition of Superoxide Production (%)Reference
1 µM5 minutes1 µM fMLF57%[1]
10 nM - 1 µM5 minutes1 µM fMLFDose-dependent inhibition[1]

Table 2: Effect of Lyso-PAF C16 on Thrombin-Induced Platelet Aggregation

Lyso-PAF C16 ConcentrationIncubation TimeSubsequent StimulusEffectReference
Not specifiedNot specifiedLow-dose thrombinInhibition of aggregation[1]

Experimental Protocols

Protocol 1: Inhibition of fMLF-Induced Superoxide Production in Human Neutrophils by Lyso-PAF C16

Objective: To measure the inhibitory effect of Lyso-PAF C16 on N-formylmethionyl-leucyl-phenylalanine (fMLF)-induced superoxide production in isolated human neutrophils.

Materials:

  • Lyso-PAF C16 (from a reputable supplier)

  • fMLF

  • Ficoll-Paque or other density gradient medium for neutrophil isolation

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+/Mg2+

  • Luminol or other suitable chemiluminescence probe for superoxide detection

  • 96-well white, flat-bottom microplates

  • Luminometer

Procedure:

  • Neutrophil Isolation:

    • Isolate human neutrophils from fresh whole blood from healthy donors using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.

    • Resuspend the isolated neutrophils in HBSS without Ca2+/Mg2+ at a concentration of 1 x 10^7 cells/mL.

  • Preparation of Reagents:

    • Prepare a stock solution of Lyso-PAF C16 in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and further dilute to working concentrations in HBSS with Ca2+/Mg2+.

    • Prepare a stock solution of fMLF in DMSO and dilute to the final working concentration in HBSS with Ca2+/Mg2+.

  • Cell Stimulation and Measurement:

    • Aliquot 5 x 10^5 neutrophils per well in a 96-well white microplate.

    • Add the desired concentration of Lyso-PAF C16 (e.g., 1 µM final concentration) or vehicle control to the wells.

    • Incubate the plate for 5 minutes at 37°C.

    • Add the chemiluminescence probe (e.g., Luminol) to each well according to the manufacturer's instructions.

    • Place the plate in a luminometer and begin recording the baseline signal.

    • Inject fMLF (e.g., 1 µM final concentration) into each well to stimulate superoxide production.

    • Measure the chemiluminescence signal over time (e.g., for 15-30 minutes).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the chemiluminescence signal for each condition.

    • Express the data as a percentage of the fMLF-induced response in the absence of Lyso-PAF C16.

Protocol 2: Measurement of Intracellular cAMP Levels in Response to Lyso-PAF C16

Objective: To determine the effect of Lyso-PAF C16 on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in a chosen cell type (e.g., neutrophils or platelets).

Materials:

  • Lyso-PAF C16

  • Cell type of interest (e.g., isolated human neutrophils or platelets)

  • Cell culture medium or appropriate buffer

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Commercially available cAMP assay kit (e.g., ELISA or HTRF-based)

  • Cell lysis buffer (provided with the cAMP kit or a compatible buffer)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Preparation:

    • Prepare a suspension of the cells of interest at an appropriate density in their respective medium or buffer.

  • Cell Stimulation:

    • Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 10-15 minutes at 37°C to prevent cAMP degradation.

    • Add various concentrations of Lyso-PAF C16 or a vehicle control to the cell suspension.

    • Incubate for the desired time period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Terminate the stimulation by adding cell lysis buffer.

    • Follow the instructions of the commercial cAMP assay kit to measure the cAMP concentration in the cell lysates. This typically involves a competitive binding assay.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the concentration of cAMP in each sample based on the standard curve.

    • Express the results as pmol of cAMP per million cells or as a fold change relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of Lyso-PAF C16 and a general experimental workflow for its study.

Lyso_PAF_C16_Signaling_Pathway Lyso-PAF C16 Lyso-PAF C16 Adenylate Cyclase Adenylate Cyclase Lyso-PAF C16->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Activates Inhibition of Neutrophil Activation Inhibition of Neutrophil Activation PKA->Inhibition of Neutrophil Activation Inhibition of Platelet Aggregation Inhibition of Platelet Aggregation PKA->Inhibition of Platelet Aggregation

Caption: Signaling pathway of Lyso-PAF C16.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Isolation Cell Isolation Cell Stimulation Cell Stimulation Cell Isolation->Cell Stimulation Reagent Preparation Reagent Preparation Reagent Preparation->Cell Stimulation Incubation Incubation Cell Stimulation->Incubation Functional Assay Functional Assay Incubation->Functional Assay Data Acquisition Data Acquisition Functional Assay->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: General experimental workflow.

Conclusion

The provided protocols and data offer a foundational guide for investigating the biological effects of Lyso-PAF C16. As research in this area is ongoing, it is crucial to consider that the cellular responses to Lyso-PAF C16 may be cell-type specific and context-dependent. Some studies have also raised the possibility that the observed activities of commercial Lyso-PAF preparations could be due to contamination with PAF or other PAF-like lipids. Therefore, careful experimental design, including appropriate controls, is essential for accurately interpreting the results.

References

Application Note: Preparation of Lyso-PAF C-16 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lyso-platelet-activating factor (Lyso-PAF) C-16 (1-O-hexadecyl-sn-glycero-3-phosphocholine) is a key lipid mediator and a precursor in the biosynthesis of Platelet-Activating Factor (PAF) C-16.[1][2] It is formed through the action of PAF acetylhydrolase (PAF-AH) on PAF C-16 or via a CoA-independent transacylase.[1] Accurate and consistent preparation of Lyso-PAF C-16 stock solutions is critical for reliable and reproducible results in a variety of experimental settings, including studies of lipid signaling pathways and enzyme kinetics. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.

Key Properties

This compound is typically supplied as a lyophilized powder that is hygroscopic.[3] Proper handling and storage are essential to maintain its stability and integrity. The compound's stability is rated for at least four years when stored correctly.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

ParameterValueSolvents/ConditionsSource(s)
Molecular Weight 481.7 g/mol N/A[1]
Supplied Form Lyophilized PowderN/A[1][3]
Purity ≥98%N/A[1][3]
Long-term Storage -20°CAs lyophilized powder[1][2][3]
Stability ≥ 4 yearsWhen stored at -20°C[1][3]
Solubility ~20 mg/mLWater[1][3]
~10 mg/mLEthanol, DMSO, Dimethylformamide (DMF)[1][3]
~10 mg/mLPBS (pH 7.2)[1][3]
Stock Solution Storage 1 month at -20°C; 6 months at -80°CIn organic solvent, protected from light[4]
Not recommended for more than one dayAqueous solutions[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Organic Stock Solution

This protocol is recommended for preparing a concentrated stock solution that can be diluted for various experiments. Using an organic solvent allows for higher concentration and better stability during storage.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous ethanol, DMSO, or DMF

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, airtight glass vial

  • Precision balance

  • Micropipettes

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation, as the powder is hygroscopic.[3]

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube or directly in the storage vial.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., ethanol, DMSO) to the powder to achieve the desired concentration (solubility is approximately 10 mg/mL).[1][3]

  • Inert Gas Purge: To prevent oxidation, gently purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.[3]

  • Dissolution: Cap the vial tightly and vortex or sonicate gently until the powder is completely dissolved.

  • Aliquoting and Storage: For ease of use and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials.[4] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

Protocol 2: Preparation of an Aqueous Stock Solution for Immediate Use

This protocol is suitable for preparing a ready-to-use solution in an aqueous buffer for direct application in biological experiments.

Materials:

  • This compound (lyophilized powder)

  • Sterile, deionized water or Phosphate-Buffered Saline (PBS, pH 7.2)

  • Sterile, conical tube or vial

  • Precision balance

  • Micropipettes

Procedure:

  • Equilibration: Bring the vial of lyophilized this compound to room temperature before opening.

  • Weighing: Weigh the necessary amount of this compound powder.

  • Reconstitution: Add the calculated volume of water (solubility approx. 20 mg/mL) or PBS (solubility approx. 10 mg/mL) to the powder.[1][3]

  • Dissolution: Vortex gently until the powder is fully dissolved.

  • Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[3]

Important Considerations for Biological Experiments:

When using a stock solution prepared in an organic solvent, it is crucial to make further dilutions into your aqueous experimental medium (e.g., cell culture media, isotonic saline).[3] Ensure that the final concentration of the organic solvent is insignificant, as even low concentrations can have physiological effects on cells or tissues.[3]

Visualized Workflow and Signaling Context

Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation start Start: this compound (Lyophilized Powder) equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh choose_solvent Choose Solvent weigh->choose_solvent add_organic Add Organic Solvent (DMSO, Ethanol, etc.) choose_solvent->add_organic High-Conc. Stock add_aqueous Add Aqueous Solution (Water, PBS) choose_solvent->add_aqueous Direct Use dissolve_organic Dissolve & Purge with Inert Gas add_organic->dissolve_organic dissolve_aqueous Dissolve add_aqueous->dissolve_aqueous aliquot Aliquot into Single-Use Vials dissolve_organic->aliquot use_now Use Immediately in Experiment dissolve_aqueous->use_now store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

Lyso-PAF in Cellular Signaling

This compound is a precursor in the "remodeling pathway" for the synthesis of PAF C-16.[1] This pathway is a critical component of inflammatory responses.

G cluster_pathway PAF Remodeling Pathway PC Membrane Phospholipid (1-O-alkyl-2-acyl-GPC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LysoPAF This compound PLA2->LysoPAF generates LPCAT LPCAT (Acetyltransferase) LysoPAF->LPCAT PAF PAF C-16 (Platelet-Activating Factor) LPCAT->PAF acetylates to form Receptor PAF Receptor (PAFR) PAF->Receptor binds Response Inflammatory Response Receptor->Response activates

Caption: Simplified diagram of the PAF remodeling signaling pathway.

References

Application Notes and Protocols for the Detection of Lyso-PAF C-16 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-platelet-activating factor C-16 (Lyso-PAF C-16) is a key lysophospholipid involved in various physiological and pathological processes. It is the inactive precursor of the potent inflammatory mediator, platelet-activating factor (PAF) C-16. The remodeling pathway, a major route for PAF biosynthesis during inflammation, involves the conversion of membrane phospholipids (B1166683) to Lyso-PAF, which is then acetylated to form PAF.[1][2] Conversely, the deacetylation of PAF by the enzyme PAF-acetylhydrolase (PAF-AH) generates Lyso-PAF.[3] Recent evidence also points towards a novel intracellular signaling role for Lyso-PAF, independent of its function as a PAF precursor, particularly in the context of RAS-RAF1 signaling pathways.[4]

Accurate and sensitive detection of this compound in biological samples is crucial for understanding its role in health and disease, and for the development of novel therapeutics targeting pathways involving this lipid mediator. These application notes provide detailed protocols for the extraction and quantification of this compound from biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for this application.

Quantitative Data Summary

The following tables summarize reported concentrations of Lyso-PAF in human biological samples. These values can serve as a reference for researchers.

Table 1: Lyso-PAF Concentrations in Human Plasma

ConditionLyso-PAF Concentration (ng/mL)Citation
Healthy Males (40-65 years)102 - 253[5]
Healthy Females (40-65 years)74 - 174[5]
Severely Ill Patients33 ± 15 (range 5-111)[5]
COVID-19 (Mild/Moderate)Significantly higher than healthy controls[6]
COVID-19 (Severe/Critical)Lower than mild/moderate COVID-19 patients[6]
Aging (Adolescence to ~40 years)Levels approximately double from ~100 ng/mL[7]
Aging (over 40 years)Levels tend to decrease[7]

Table 2: Lyso-PAF Concentration in Human Neutrophils

ConditionLyso-PAF Concentration (pg/106 cells)Citation
Unstimulated~300[8]
Stimulated with Calcium Ionophore A231872-3 fold increase[8]

Signaling Pathways of this compound

The biological activity of this compound is understood through two primary pathways: its role in the metabolism of PAF (the remodeling pathway) and a more recently discovered intracellular signaling function.

The Remodeling Pathway

This pathway is central to the production of PAF during inflammatory responses.

Remodeling_Pathway The Remodeling Pathway of PAF Metabolism PC 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (Membrane Phospholipid) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis LysoPAF This compound LPCAT Lyso-PAF Acetyltransferase (LPCAT) LysoPAF->LPCAT Acetylation PAF PAF C-16 PAFAH PAF-Acetylhydrolase (PAF-AH) PAF->PAFAH Deacetylation PLA2->LysoPAF LPCAT->PAF PAFAH->LysoPAF

Caption: The remodeling pathway showing the synthesis and degradation of PAF C-16, with this compound as a key intermediate.

Intracellular Signaling Pathway

Recent studies have revealed that intracellular Lyso-PAF can act as a signaling molecule, particularly in the RAS-RAF1 signaling cascade.

Intracellular_Signaling Intracellular Signaling of Lyso-PAF cluster_membrane Plasma Membrane cluster_cytosol Cytosol EGF EGF EGFR EGFR EGF->EGFR NRAS Mutant NRAS EGFR->NRAS RAF1 RAF1 NRAS->RAF1 Activates PLA2G7 Intracellular PLA2G7 LysoPAF Lyso-PAF PLA2G7->LysoPAF Produces PAF_precursor PAF Precursor PAF_precursor->PLA2G7 PAK2 PAK2 LysoPAF->PAK2 Binds and Activates PAK2->RAF1 Phosphorylates (S338) MEK MEK RAF1->MEK Activates ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Intracellular Lyso-PAF signaling cascade, highlighting its role in the activation of the RAF1-MEK-ERK pathway.[3][9][10]

Experimental Protocols

Experimental Workflow for this compound Quantification

The general workflow for the quantification of this compound from biological samples is outlined below.

Experimental_Workflow Experimental Workflow for this compound Quantification Sample Biological Sample (Plasma, Serum, Cells) Extraction Lipid Extraction (e.g., Methanol (B129727) Precipitation or Liquid-Liquid Extraction) Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in LC-MS Compatible Solvent Evaporation->Reconstitution LCMS LC-MS/MS Analysis (Reversed-Phase Chromatography, MRM Detection) Reconstitution->LCMS Data Data Analysis and Quantification LCMS->Data

Caption: A generalized workflow for the quantification of this compound from biological samples.

Protocol 1: Extraction of this compound from Plasma/Serum

This protocol is a simple and efficient method for the extraction of lysophospholipids from plasma or serum.

Materials:

  • Methanol (LC-MS grade)

  • Internal Standard (e.g., this compound-d4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a microcentrifuge tube, add 1 mL of methanol containing the internal standard (e.g., 100 pmol of this compound-d4).

  • Add 2 µL of plasma or serum to the methanol solution.

  • Vortex the mixture thoroughly.

  • Incubate the mixture on ice for 10 minutes.

  • Centrifuge the sample at 10,000 x g for 5 minutes at room temperature.

  • Carefully collect the supernatant for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction of this compound from Plasma

This protocol is a more rigorous liquid-liquid extraction method suitable for comprehensive lipid analysis.

Materials:

  • Methanol (cold, LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (cold, LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (e.g., this compound-d4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Shaker

  • Centrifuge

Procedure:

  • In a 1.5 mL microcentrifuge tube, add 10 µL of plasma.

  • Add 225 µL of cold methanol containing the internal standard.

  • Vortex for 10 seconds.

  • Add 750 µL of cold MTBE.

  • Vortex for 10 seconds and then shake for 6 minutes at 4°C.

  • To induce phase separation, add 188 µL of LC-MS grade water.

  • Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.

  • Carefully collect the upper organic phase.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/toluene 9:1, v/v).

Protocol 3: LC-MS/MS Analysis of this compound

This protocol outlines the parameters for the quantitative analysis of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Agilent 1290 Infinity LC with 6550 iFunnel Q-TOF MS or similar).

LC Parameters:

  • Column: Reversed-phase C18 column (e.g., Agilent ZORBAX EclipsePlus C18, or similar).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A suitable gradient to separate this compound from other isobaric lipids. An example gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then re-equilibrate the column.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 - 50 °C.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for this compound:

    • Precursor Ion (Q1): m/z 482.4 [M+H]+

    • Product Ion for Quantification (Q3): m/z 184.1 (Phosphocholine headgroup)

    • Product Ion for Confirmation (Q3): m/z 104.1 (Choline fragment)

  • Internal Standard (this compound-d4):

    • Precursor Ion (Q1): m/z 486.4 [M+H]+

    • Product Ion (Q3): m/z 184.1

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity.

Data Analysis:

  • Quantification is performed by constructing a calibration curve using known concentrations of a this compound standard and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the biological samples is then determined from this calibration curve.

Concluding Remarks

The provided protocols offer robust methods for the detection and quantification of this compound in biological samples. The choice of extraction method may depend on the sample volume and the desired comprehensiveness of the lipid analysis. The LC-MS/MS method provides high sensitivity and specificity, which is essential for accurate quantification of this important lipid mediator. The presented signaling pathways and quantitative data serve as a valuable resource for researchers investigating the multifaceted roles of this compound in biology and medicine.

References

Application Notes and Protocols for Studying PAF Biosynthesis using Lyso-PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The biosynthesis of PAF occurs via two primary pathways: the de novo pathway, which is responsible for constitutive PAF production, and the remodeling pathway, which is activated in response to inflammatory stimuli. Lyso-PAF C-16 (1-O-hexadecyl-sn-glycero-3-phosphocholine) is a key intermediate in the remodeling pathway, serving as the direct precursor to PAF C-16. The enzymatic conversion of this compound to PAF C-16 is catalyzed by acetyl-CoA:lyso-PAF acetyltransferase (LPCAT). Therefore, this compound is an indispensable tool for studying the regulation and kinetics of the PAF biosynthesis remodeling pathway and for screening potential inhibitors of LPCAT enzymes.

These application notes provide detailed protocols and data for utilizing this compound in the study of PAF biosynthesis, with a focus on enzymatic assays and cellular models.

Data Presentation

Quantitative Analysis of PAF and Lyso-PAF Levels

The following tables summarize typical quantitative data obtained from studies investigating the conversion of Lyso-PAF to PAF in different cell types upon stimulation. These values can serve as a reference for expected results.

Table 1: PAF and this compound Levels in Stimulated vs. Unstimulated Rabbit Leukocytes [1]

ConditionPAF C-16 (pmol/106 cells)This compound (pmol/106 cells)
Unstimulated2.273.76
Stimulated (2 µM A23187, 10 min)~38.6 (17-fold increase)~6.4 (1.7-fold increase)

Table 2: Effect of this compound on fMLF-Induced Superoxide Production in Human Neutrophils [2][3]

TreatmentfMLF-Induced Superoxide Production (% of control)
Control (fMLF alone)100%
This compound (1 µM) pre-treatment~43% (57% reduction)
PAF C-16 (1 µM) pre-treatment (priming effect)~285% (2.85-fold increase)

Table 3: Kinetic Parameters of Lyso-PAF Acetyltransferase (LPCAT) with Lyso-PAF as a Substrate [4]

EnzymeSubstrateKm (µM)
mLysoPAFAT/LPCAT2Acetyl-CoA185.3
mLysoPAFAT/LPCAT2Arachidonoyl-CoA13.7

Experimental Protocols

Protocol 1: In Vitro Acetyl-CoA:Lyso-PAF Acetyltransferase (LPCAT) Activity Assay

This protocol is designed to measure the activity of LPCAT enzymes in converting this compound to PAF C-16 using a radiolabeled substrate.

Materials:

  • This compound

  • [3H]-acetyl-CoA

  • Enzyme source (e.g., cell lysates, microsomal fractions)

  • 50 mM Tris-HCl buffer (pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Trichloroacetic acid (TCA) solution (cold, 9.6%)

  • Scintillation cocktail and counter

Procedure: [5]

  • Prepare the reaction mixture in a final volume of 200 µL containing 50 mM Tris-HCl (pH 7.4) and 0.25 mg/mL BSA.

  • Add 10–50 µg of total protein from your enzyme source to the reaction mixture.

  • Add this compound to a final concentration of 20 µM.

  • Initiate the reaction by adding 200 µM of [3H]-acetyl-CoA.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 0.2 mg of BSA and then cold 9.6% TCA solution.

  • Precipitate the protein by centrifugation.

  • Quantify the radioactivity of the supernatant, which contains the [3H]-PAF, using a scintillation counter.

Protocol 2: Cell-Based Assay for PAF Biosynthesis using LC-MS/MS

This protocol describes the stimulation of cells to produce PAF and the subsequent quantification of both this compound and PAF C-16 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Cell line of interest (e.g., macrophages, neutrophils)

  • Cell culture medium and reagents

  • Stimulant (e.g., Calcium Ionophore A23187, LPS)

  • Methanol (B129727)

  • Internal standards (e.g., d4-PAF, d4-Lyso-PAF)

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Culture cells to the desired density in appropriate well plates.

  • For stimulation, treat cells with a stimulant such as 5 µM A23187 for 5-10 minutes. For some cell types like macrophages, pre-incubation with 100 ng/mL LPS for 18 hours may be required to induce LPCAT2 expression.[6]

  • Terminate the reaction and extract lipids by adding 500 µL of methanol containing deuterated internal standards (d4-PAF and d4-Lyso-PAF).[6]

  • Perform solid-phase extraction to purify the lipid fraction.

  • Analyze the samples by LC-MS/MS.

LC-MS/MS Parameters (Example): [7][8]

  • Column: C18 column (e.g., 2.1 × 100 mm, 1.9 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) + 0.05% acetic acid in water:methanol (50:50, v/v).

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • PAF C-16: Monitor for the transition of the parent ion to the characteristic product ion (e.g., m/z 524.4 -> 184.1).

    • This compound: Monitor for the transition of the parent ion to the characteristic product ion (e.g., m/z 482.4 -> 184.1).

    • Internal Standards: Monitor the corresponding transitions for the deuterated analogs.

Visualizations

PAF Biosynthesis: The Remodeling Pathway

PAF_Remodeling_Pathway Alkyl_PC 1-O-alkyl-2-acyl-GPC PLA2 PLA2 Alkyl_PC->PLA2 Lyso_PAF This compound LPCAT LPCAT (Acetyl-CoA:lyso-PAF acetyltransferase) Lyso_PAF->LPCAT PAF PAF C-16 Arachidonic_Acid Arachidonic Acid PLA2->Lyso_PAF Hydrolysis PLA2->Arachidonic_Acid LPCAT->PAF Acetylation (Acetyl-CoA)

Caption: The remodeling pathway of PAF biosynthesis.

Experimental Workflow for LPCAT Activity Assay

LPCAT_Assay_Workflow Start Start Prepare_Reaction_Mix 1. Prepare Reaction Mixture (Tris-HCl, BSA) Start->Prepare_Reaction_Mix Add_Enzyme 2. Add Enzyme Source (e.g., cell lysate) Prepare_Reaction_Mix->Add_Enzyme Add_LysoPAF 3. Add this compound Add_Enzyme->Add_LysoPAF Initiate_Reaction 4. Initiate with [3H]-acetyl-CoA Add_LysoPAF->Initiate_Reaction Incubate 5. Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction 6. Stop Reaction (add BSA and cold TCA) Incubate->Stop_Reaction Centrifuge 7. Centrifuge to Pellet Protein Stop_Reaction->Centrifuge Quantify 8. Quantify Radioactivity in Supernatant Centrifuge->Quantify End End Quantify->End

Caption: Workflow for the in vitro LPCAT activity assay.

References

Application of Radiolabeled Lyso-PAF C-16 in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-platelet-activating factor (Lyso-PAF) C-16 is a key lysophospholipid involved in various cellular signaling pathways. Traditionally considered the inactive precursor and breakdown product of the potent inflammatory mediator Platelet-Activating Factor (PAF) C-16, recent research has unveiled its own significant intracellular signaling functions, particularly in the context of cancer biology. The use of radiolabeled Lyso-PAF C-16, such as with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), provides a powerful tool for elucidating its binding characteristics, enzymatic regulation, and cellular uptake kinetics with high sensitivity and specificity.

These application notes provide an overview of the key research applications of radiolabeled this compound and detailed protocols for its use in binding assays, enzyme activity assays, and cellular uptake studies.

Key Applications

  • Direct Binding Assays: Radiolabeled this compound allows for the direct measurement of its binding to target proteins, enabling the determination of binding affinity (Kd) and specificity. A notable application is in studying the interaction between Lyso-PAF and p21-activated kinase 2 (PAK2), a key interaction in the RAS-RAF1 signaling pathway.

  • Enzyme Kinetics Studies: It serves as a substrate in enzymatic assays to characterize the activity of enzymes involved in its metabolism, such as Lyso-PAF acetyltransferase (LPCAT), which converts Lyso-PAF to PAF. These studies are crucial for understanding the regulation of PAF levels in physiological and pathological conditions.

  • Cellular Uptake and Transport Studies: The radiolabel facilitates the quantification of this compound uptake into cells, allowing for the investigation of transport mechanisms and the kinetics of its cellular accumulation.

Data Presentation

Table 1: Enzyme Kinetic Parameters for Lyso-PAF Acetyltransferase (LPCAT)
Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Human NeutrophilsThis compound13223.1[1]
Rat NeutrophilsThis compound1056.5[1]
Table 2: Cellular Uptake of Lyso-PAF in Human Neutrophils
ConditionThis compound Concentration (pg/10⁶ cells)Reference
Unstimulated~300[2]
Stimulated (1.9 µM A23187, 5 min)2-3 fold increase[2]

Signaling Pathway

Radiolabeled this compound has been instrumental in elucidating its role in the RAS-RAF1 signaling cascade. The following diagram illustrates the pathway where intracellular Lyso-PAF binds to and activates PAK2, which in turn contributes to the activation of RAF1.

Lyso_PAF_Signaling cluster_membrane Plasma Membrane Ras RAS-GTP RAF1 RAF1 Ras->RAF1 Recruitment PLA2G7 PLA2G7 LysoPAF This compound PLA2G7->LysoPAF PAF PAF PAF->PLA2G7 Hydrolysis PAK2 PAK2 LysoPAF->PAK2 Binds to Catalytic Domain PAK2->RAF1 Phosphorylates S338 MEK MEK RAF1->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Cell Proliferation Cell Proliferation ERK->Cell Proliferation

Intracellular this compound signaling in the RAS-RAF1 pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the interaction of radiolabeled this compound with a target protein.

Experimental_Workflow start Start protein_prep Prepare Purified Target Protein (e.g., PAK2) start->protein_prep radiolabel_prep Prepare ³H-Lyso-PAF C-16 Working Solution start->radiolabel_prep binding_assay Perform In Vitro Binding Assay protein_prep->binding_assay radiolabel_prep->binding_assay separation Separate Bound and Free Radiolabel binding_assay->separation scintillation Quantify Bound Radiolabel (Liquid Scintillation Counting) separation->scintillation analysis Data Analysis (e.g., Scatchard Plot for Kd) scintillation->analysis end End analysis->end

Workflow for a radiolabeled this compound binding assay.

Experimental Protocols

Protocol 1: In Vitro Binding Assay of ³H-Lyso-PAF C-16 to Purified PAK2

This protocol is adapted from studies on the direct binding of Lyso-PAF to PAK2.[3]

Materials:

  • Purified recombinant PAK2 protein

  • ³H-labeled this compound (specific activity ~60 Ci/mmol)

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.1% BSA

  • ATP solution (10 mM)

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Protein Pre-activation (Optional but recommended):

    • Pre-incubate purified PAK2 protein (e.g., 1 µg) with 1 mM ATP in Binding Buffer for 0, 1, or 2 hours at 30°C to allow for autophosphorylation, which may enhance Lyso-PAF binding.[3]

  • Binding Reaction:

    • In a microcentrifuge tube, add the pre-activated (or non-activated) PAK2 to the Binding Buffer.

    • Add varying concentrations of ³H-Lyso-PAF C-16 (e.g., 1-100 nM).

    • For non-specific binding determination, include a parallel set of tubes with a 100-fold molar excess of unlabeled this compound.

    • Incubate for 1 hour at 4°C with gentle agitation.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter pre-soaked in Wash Buffer using a vacuum manifold.

    • Wash the filter three times with 5 mL of ice-cold Wash Buffer to remove unbound radiolabel.

  • Quantification:

    • Place the filter in a scintillation vial.

    • Add 5 mL of scintillation cocktail and vortex.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot specific binding versus the concentration of ³H-Lyso-PAF C-16.

    • Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis or non-linear regression.

Protocol 2: Lyso-PAF Acetyltransferase (LPCAT) Enzyme Activity Assay

This protocol measures the conversion of radiolabeled this compound to PAF C-16.

Materials:

  • Cell or tissue lysate containing LPCAT activity (e.g., microsomal fraction)

  • ¹⁴C-Acetyl-CoA (or ³H-Acetyl-CoA)

  • Unlabeled this compound

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Stop Solution: Chloroform/Methanol (2:1, v/v)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Thin Layer Chromatography (TLC) system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Assay Buffer

      • 1 mg/mL BSA

      • Cell lysate (e.g., 10-50 µg protein)

      • 20 µM this compound

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate Reaction:

    • Start the reaction by adding ¹⁴C-Acetyl-CoA to a final concentration of 100 µM.

    • Incubate for 10-30 minutes at 37°C. The reaction time should be within the linear range of product formation.

  • Stop Reaction and Lipid Extraction:

    • Stop the reaction by adding 1 mL of ice-cold Stop Solution.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Separation and Quantification:

    • Spot the extracted lipids onto a silica (B1680970) gel TLC plate.

    • Develop the TLC plate using a solvent system such as chloroform/methanol/acetic acid/water (50:25:8:4, v/v/v/v).

    • Visualize the lipid spots (e.g., with iodine vapor or by autoradiography).

    • Scrape the spot corresponding to PAF C-16 into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of product formed based on the specific activity of the radiolabeled Acetyl-CoA.

    • Express enzyme activity as nmol of PAF formed per minute per mg of protein.

Protocol 3: Cellular Uptake of Radiolabeled this compound

This protocol provides a general method for measuring the uptake of radiolabeled this compound into cultured cells.

Materials:

  • Cultured cells of interest

  • ³H-Lyso-PAF C-16

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Seeding:

    • Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified CO₂ incubator.

  • Uptake Experiment:

    • Wash the cell monolayer twice with warm PBS.

    • Add 500 µL of serum-free medium containing a known concentration of ³H-Lyso-PAF C-16 (e.g., 10-100 nM) to each well.

    • Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

    • For determination of non-specific uptake, include parallel wells with a 100-fold molar excess of unlabeled this compound.

  • Stopping the Uptake and Washing:

    • Aspirate the medium containing the radiolabel.

    • Wash the cells three times with 1 mL of ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis and Quantification:

    • Add 200 µL of Lysis Buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.

    • Transfer the lysate to a scintillation vial.

    • Add 5 mL of scintillation cocktail and vortex.

    • Measure the radioactivity using a liquid scintillation counter.

  • Protein Quantification:

    • In parallel wells, determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis:

    • Subtract non-specific uptake from total uptake to get specific uptake.

    • Express the data as pmol of this compound taken up per mg of cell protein.

    • Plot the specific uptake over time to determine the uptake kinetics.

References

Application Notes and Protocols for Lyso-PAF C-16 in Lipidomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-platelet-activating factor (Lyso-PAF) C-16, formally known as 1-O-hexadecyl-sn-glycero-3-phosphocholine, is a key lysophospholipid involved in a variety of physiological and pathological processes. It serves as the inactive precursor to the potent inflammatory mediator, platelet-activating factor (PAF) C-16. The balance between Lyso-PAF C-16 and PAF C-16 is tightly regulated by the enzymes lysophosphatidylcholine (B164491) acyltransferase (LPCAT) and PAF acetylhydrolase (PAF-AH). Emerging evidence suggests that this compound is not merely an inactive precursor but also possesses its own biological activities, often opposing those of PAF.

Accurate quantification of this compound in biological matrices is crucial for understanding its role in health and disease. This document provides detailed application notes and protocols for the extraction and analysis of this compound from various biological samples for lipidomics studies, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling and Metabolic Pathways

The metabolic relationship between this compound and PAF C-16 is central to its biological function. Furthermore, this compound has been shown to elicit its own distinct signaling cascades.

Metabolic Pathway of this compound

The conversion between this compound and PAF C-16 is a critical regulatory point in inflammatory signaling.

Membrane Ether Phospholipids (B1166683) Membrane Ether Phospholipids This compound This compound Membrane Ether Phospholipids->this compound PLA2 PAF C-16 PAF C-16 This compound->PAF C-16 LPCAT1/2 (Acetyl-CoA) 1-alkyl-2-acyl-PC 1-alkyl-2-acyl-PC This compound->1-alkyl-2-acyl-PC LPCAT1-4 (Acyl-CoA) PAF C-16->this compound PAF-AH Inactive Metabolites Inactive Metabolites PAF C-16->Inactive Metabolites Other hydrolases

Metabolic conversion of this compound.
Signaling Pathways of PAF and this compound

PAF C-16 signals through its G-protein coupled receptor (PAFR), leading to pro-inflammatory responses. In contrast, this compound can induce anti-inflammatory effects through a PAFR-independent mechanism involving cyclic AMP (cAMP), and also has intracellular signaling roles.[1][2][3][4]

cluster_0 PAF Signaling cluster_1 This compound Signaling (Extracellular) cluster_2 This compound Signaling (Intracellular) PAF C-16 PAF C-16 PAFR PAFR PAF C-16->PAFR Gq Gq PAFR->Gq PLC PLC Gq->PLC IP3/DAG IP3/DAG PLC->IP3/DAG Ca2+ Release Ca2+ Release IP3/DAG->Ca2+ Release Inflammatory Response Inflammatory Response Ca2+ Release->Inflammatory Response Lyso-PAF C-16_extra This compound Gs Gs Lyso-PAF C-16_extra->Gs Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA Anti-inflammatory Effects Anti-inflammatory Effects PKA->Anti-inflammatory Effects Lyso-PAF C-16_intra This compound PAK2 PAK2 Lyso-PAF C-16_intra->PAK2 RAF1 Activation RAF1 Activation PAK2->RAF1 Activation

Distinct signaling pathways of PAF and this compound.

Quantitative Data on Sample Preparation Methods

The choice of extraction method significantly impacts the recovery and quantification of this compound. As a polar lysophospholipid, its extraction efficiency varies with the polarity of the solvent system used.

Extraction MethodSample MatrixAnalyteRecovery (%)Precision (%RSD)Key FindingsReference
Methanol (B129727) (MeOH) Precipitation Human PlasmaLyso-PAF>90%<15%Simple, rapid, and high-recovery method for polar lysophospholipids.[5][6]
Isopropanol (B130326) (IPA) Precipitation Cultured CellsGeneral LipidsGood for polar lipids<15%Simpler and less toxic than Bligh & Dyer, with good recovery for polar lipids.[7]
Folch (Chloroform:Methanol 2:1) Human PlasmaLysophospholipids~80-90%<15%Considered a "gold standard", effective for a broad range of lipids.[8][9]
Bligh & Dyer (Chloroform:Methanol:Water) Human PlasmaLysophospholipids~70-85%<15%Widely used, but may have lower recovery for some lysophospholipids compared to Folch.[9]
MTBE/Methanol Human PlasmaLysophospholipids>90%<15%A modified Folch method with high recovery for most lysophospholipids.[8]

Experimental Protocols

General Precautions
  • To minimize auto-oxidation, keep samples on ice whenever possible and work quickly.

  • Use glass vials and syringes to avoid lipid contamination from plasticizers.

  • It is recommended to add an internal standard (e.g., a deuterated this compound) to the sample before extraction to account for variability in extraction efficiency and matrix effects.

Protocol 1: Methanol Precipitation for Plasma/Serum Samples

This is a simple and rapid method suitable for high-throughput analysis of polar lysophospholipids like this compound.[5][6]

Materials:

  • Methanol (LC-MS grade)

  • Internal Standard (IS) solution (e.g., this compound-d4 in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Microcentrifuge

  • Nitrogen evaporator (optional)

  • LC-MS vials with inserts

Procedure:

  • Pipette 20 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 470 µL of ice-cold methanol.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for increased sensitivity.

  • Transfer the final extract to an LC-MS vial for analysis.

Protocol 2: Liquid-Liquid Extraction (Modified Folch) for Tissue Samples

This protocol is adapted for the extraction of this compound from tissue samples, which requires homogenization.

Materials:

  • Chloroform (B151607) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS) solution

  • Homogenizer (e.g., bead beater or probe sonicator)

  • Glass centrifuge tubes

  • Pipettes and tips

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS vials with inserts

Procedure:

  • Weigh approximately 20-50 mg of frozen tissue and place it in a homogenization tube.

  • Add the appropriate volume of internal standard solution.

  • Add 1 mL of ice-cold methanol and homogenize until the tissue is dispersed.

  • Add 2 mL of chloroform and vortex for 1 minute.

  • Add 0.6 mL of water and vortex for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase into a new glass tube, avoiding the protein interface.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Transfer the final extract to an LC-MS vial for analysis.

Protocol 3: Isopropanol Precipitation for Cultured Cells

This is a straightforward method for extracting lipids from adherent or suspension cells.[7]

Materials:

  • Isopropanol (LC-MS grade)

  • Internal Standard (IS) solution

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Microcentrifuge

  • Nitrogen evaporator

  • LC-MS vials with inserts

Procedure:

  • For adherent cells, wash the cell monolayer (e.g., in a 6-well plate) with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash with PBS.

  • Count the cells to normalize the results. A typical starting amount is 1-5 million cells.

  • For adherent cells, add 1 mL of ice-cold isopropanol to each well and scrape the cells. For suspension cells, resuspend the cell pellet in 1 mL of ice-cold isopropanol.

  • Add the internal standard solution.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the lipid extract to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • Transfer the final extract to an LC-MS vial for analysis.

Experimental Workflow

A typical lipidomics workflow for the analysis of this compound is depicted below.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Collection Sample Collection Addition of IS Addition of IS Sample Collection->Addition of IS Lipid Extraction Lipid Extraction Addition of IS->Lipid Extraction Solvent Evaporation Solvent Evaporation Lipid Extraction->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution Chromatographic Separation Chromatographic Separation Reconstitution->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Peak Integration Peak Integration Mass Spectrometry Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

Lipidomics workflow for this compound analysis.

LC-MS/MS Method Parameters

Chromatography:

  • Column: A C18 reversed-phase column is typically used for the separation of lysophospholipids.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid or 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the lipids.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z for this compound is typically around 482.4.

  • Product Ion (Q3): The characteristic product ion for the phosphocholine (B91661) headgroup is m/z 184.1.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the robust and accurate quantification of this compound in various biological samples. The choice of sample preparation method should be guided by the specific research question, sample type, and available instrumentation. The provided workflows and diagrams offer a clear framework for researchers to develop and validate their own methods for studying the role of this important lipid mediator in health and disease.

References

Application Notes and Protocols for Cell-Based Assays to Measure Lyso-PAF C16 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-Platelet-Activating Factor (Lyso-PAF) C16 is the biologically less active precursor and metabolite of Platelet-Activating Factor (PAF) C16, a potent lipid mediator involved in a variety of physiological and pathological processes. Lyso-PAF is formed by the deacetylation of PAF by the enzyme PAF acetylhydrolase (PAF-AH). While traditionally considered inactive, recent evidence suggests that intracellular Lyso-PAF C16 can play a significant role in cell signaling, particularly in cancer biology.[1][2][3] This document provides detailed application notes and protocols for cell-based assays designed to measure the activity of Lyso-PAF C16.

The following protocols will focus on two main aspects of Lyso-PAF C16 activity:

  • Intracellular Signaling: Assays to measure the activation of the downstream signaling cascade involving p21-activated kinase 2 (PAK2) and RAF1, leading to ERK activation and modulation of cell proliferation and migration.[1][2][3]

  • Screening for Potential Bioactivities: Established cell-based assays commonly used for PAF, such as calcium mobilization and cytokine release, are adapted here to enable the screening and characterization of potential, albeit less potent, activities of Lyso-PAF C16.

Intracellular Signaling Pathway of Lyso-PAF C16

Recent studies have elucidated an intracellular signaling pathway where Lyso-PAF C16, a product of PLA2G7 activity, binds to and activates PAK2. This activation leads to the phosphorylation and activation of RAF1, which in turn activates the MEK-ERK signaling cascade. This pathway has been shown to be important for the proliferation and survival of certain cancer cells, such as melanoma cells with NRAS mutations.[1][2][3]

Lyso_PAF_C16_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Lyso_PAF_C16 Intracellular Lyso-PAF C16 PAK2 PAK2 Lyso_PAF_C16->PAK2 Binds to & Activates RAF1 RAF1 PAK2->RAF1 Phosphorylates (S338) & Activates MEK MEK RAF1->MEK Activates ERK ERK MEK->ERK Activates Proliferation_Migration Cell Proliferation & Migration ERK->Proliferation_Migration

Caption: Intracellular Lyso-PAF C16 signaling pathway.

Protocol 1: Western Blot Assay for Lyso-PAF C16-Induced ERK Activation

This protocol is designed to detect the activation of the downstream effector ERK in response to intracellular Lyso-PAF C16.

Experimental Workflow

WB_Workflow Cell_Culture 1. Culture Human Melanoma Cells (e.g., NRAS-mutant lines) LysoPAF_Delivery 2. Intracellular Delivery of Lyso-PAF C16 Cell_Culture->LysoPAF_Delivery Cell_Lysis 3. Cell Lysis LysoPAF_Delivery->Cell_Lysis Protein_Quant 4. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 6. Western Blot Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-ERK, total ERK) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Western blot workflow for ERK activation.
Materials

  • Human melanoma cell line with an NRAS mutation (e.g., as referenced in Gao et al., 2022)

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Lyso-PAF C16

  • Reagent for intracellular delivery of lipids (e.g., cationic lipid-based transfection reagent)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure
  • Cell Culture: Plate human melanoma cells in 6-well plates and grow to 70-80% confluency.

  • Intracellular Delivery of Lyso-PAF C16:

    • Prepare a complex of Lyso-PAF C16 and the intracellular delivery reagent according to the manufacturer's instructions.

    • Treat the cells with the Lyso-PAF C16 complex for the desired time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Western Blot Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.

Data Presentation
TreatmentTime (min)Phospho-ERK / Total ERK Ratio (Fold Change vs. Control)
Vehicle Control601.0
Lyso-PAF C16 (10 µM)15Data point 1
Lyso-PAF C16 (10 µM)30Data point 2
Lyso-PAF C16 (10 µM)60Data point 3

Note: The above data points are illustrative. Actual results will vary depending on the experimental conditions.

Protocol 2: Cell Proliferation Assay

This protocol measures the effect of Lyso-PAF C16 on the proliferation of cancer cells.

Experimental Workflow

Proliferation_Workflow Cell_Seeding 1. Seed Cells in a 96-well Plate LysoPAF_Treatment 2. Treat with Lyso-PAF C16 Cell_Seeding->LysoPAF_Treatment Incubation 3. Incubate for 24-72 hours LysoPAF_Treatment->Incubation Add_Reagent 4. Add Proliferation Reagent (e.g., MTT, WST-1) Incubation->Add_Reagent Incubate_Reagent 5. Incubate Add_Reagent->Incubate_Reagent Measure_Absorbance 6. Measure Absorbance Incubate_Reagent->Measure_Absorbance Data_Analysis 7. Data Analysis Measure_Absorbance->Data_Analysis

Caption: Cell proliferation assay workflow.
Materials

  • Human melanoma cell line

  • 96-well plates

  • Lyso-PAF C16

  • Cell proliferation assay kit (e.g., MTT or WST-1)

  • Microplate reader

Procedure
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Lyso-PAF C16 Treatment: Treat the cells with various concentrations of Lyso-PAF C16 (e.g., 0.1, 1, 10, 100 µM).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Add Proliferation Reagent: Add the proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate: Incubate the plate for the recommended time (e.g., 1-4 hours).

  • Measure Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a percentage of cell proliferation.

Data Presentation
Lyso-PAF C16 (µM)24h Proliferation (%)48h Proliferation (%)72h Proliferation (%)
0 (Control)100100100
0.1Data point 1Data point 4Data point 7
1Data point 2Data point 5Data point 8
10Data point 3Data point 6Data point 9

Note: The above data points are illustrative.

Protocol 3: Transwell Migration Assay

This protocol assesses the effect of Lyso-PAF C16 on cancer cell migration.

Experimental Workflow

Migration_Workflow Serum_Starve 1. Serum-starve Cells Prepare_Inserts 2. Prepare Transwell Inserts Serum_Starve->Prepare_Inserts Seed_Cells 3. Seed Cells in Upper Chamber Prepare_Inserts->Seed_Cells Add_LysoPAF 4. Add Lyso-PAF C16 to Lower Chamber Seed_Cells->Add_LysoPAF Incubate 5. Incubate for 12-24 hours Add_LysoPAF->Incubate Remove_Nonmigrated 6. Remove Non-migrated Cells Incubate->Remove_Nonmigrated Fix_Stain 7. Fix and Stain Migrated Cells Remove_Nonmigrated->Fix_Stain Image_Count 8. Image and Count Cells Fix_Stain->Image_Count Data_Analysis 9. Data Analysis Image_Count->Data_Analysis

Caption: Transwell migration assay workflow.
Materials

  • Human melanoma cell line

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Medium with 10% FBS (as a chemoattractant)

  • Lyso-PAF C16

  • Cotton swabs

  • Methanol (B129727) for fixation

  • Crystal violet solution for staining

  • Microscope

Procedure
  • Serum Starvation: Serum-starve the cells for 12-24 hours.

  • Cell Seeding: Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

  • Treatment: Add medium containing 10% FBS and different concentrations of Lyso-PAF C16 to the lower chamber.

  • Incubation: Incubate the plate for 12-24 hours.

  • Remove Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix and Stain: Fix the migrated cells on the lower surface of the insert with methanol and stain with crystal violet.

  • Imaging and Counting: Image the stained cells and count the number of migrated cells in several random fields.

  • Data Analysis: Calculate the average number of migrated cells per field and normalize to the control.

Data Presentation
Lyso-PAF C16 (µM)Average Migrated Cells per FieldFold Change vs. Control
0 (Control)Data point 11.0
1Data point 2Value 2
10Data point 3Value 3
100Data point 4Value 4

Note: The above data points are illustrative.

Screening Assays for Potential Bioactivities

The following protocols are adapted from standard assays for PAF and can be used to screen for potential, less potent activities of Lyso-PAF C16.

Protocol 4: Calcium Mobilization Assay

This assay measures changes in intracellular calcium levels upon stimulation with Lyso-PAF C16.

Materials
  • A suitable cell line known to express the PAF receptor (e.g., certain B-lymphocyte cell lines)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Lyso-PAF C16

  • PAF C16 (as a positive control)

  • A fluorescence plate reader with injection capabilities

Procedure
  • Cell Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol.

  • Baseline Measurement: Measure the baseline fluorescence for a short period.

  • Compound Injection: Inject Lyso-PAF C16 or PAF C16 at various concentrations.

  • Fluorescence Measurement: Continuously measure the fluorescence intensity to detect changes in intracellular calcium.

  • Data Analysis: Calculate the change in fluorescence intensity over baseline to determine the response.

Data Presentation
CompoundConcentration (µM)Peak Fluorescence Intensity (Arbitrary Units)
Vehicle Control-Value 1
Lyso-PAF C161Data point 1
Lyso-PAF C1610Data point 2
Lyso-PAF C16100Data point 3
PAF C16 (Positive Control)0.1Data point 4

Note: The above data points are illustrative.

Protocol 5: Cytokine Release Assay

This assay measures the release of pro-inflammatory cytokines from immune cells in response to Lyso-PAF C16.

Materials
  • Immune cells (e.g., human peripheral blood mononuclear cells - PBMCs)

  • RPMI 1640 medium

  • Lyso-PAF C16

  • LPS (as a positive control)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure
  • Cell Plating: Plate the immune cells in a 96-well plate.

  • Treatment: Treat the cells with Lyso-PAF C16 or LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform ELISAs for the cytokines of interest according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations from the standard curve.

Data Presentation
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Untreated ControlValue 1Value 4
Lyso-PAF C16 (10 µM)Data point 1Data point 2
LPS (100 ng/mL)Data point 3Data point 4

Note: The above data points are illustrative.

Conclusion

These application notes provide a comprehensive set of protocols for investigating the cellular activities of Lyso-PAF C16. The assays cover both its recently discovered intracellular signaling functions and provide a framework for screening other potential biological effects. The detailed methodologies, data presentation tables, and workflow diagrams are intended to facilitate the design and execution of robust and reproducible experiments for researchers in academia and the pharmaceutical industry.

References

Application Notes and Protocols for Investigating Phospholipase Activity Using Lyso-PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-Platelet Activating Factor C-16 (Lyso-PAF C-16) is a key lysophospholipid involved in various cellular processes. It is primarily generated from the hydrolysis of Platelet-Activating Factor (PAF) by the enzyme PAF-acetylhydrolase (PAF-AH), also known as Phospholipase A2 group VII (PLA2G7). While initially considered an inactive metabolite, recent studies have unveiled its role as an intracellular signaling molecule, particularly in the RAS-RAF1 signaling cascade.[1]

These application notes provide detailed protocols for utilizing this compound to investigate the activity of two key enzyme types:

  • PAF-Acetylhydrolase (PLA2G7): By measuring the production of this compound from a PAF C-16 substrate.

  • Lyso-PAF Acetyltransferase (LPCAT1/2): By using this compound as a substrate to measure the formation of PAF C-16.

Additionally, a protocol for investigating the role of this compound in intracellular signaling is provided, along with relevant quantitative data and pathway visualizations.

Data Presentation

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism
EnzymeSubstrateKmVmaxSource Organism/System
PAF-Acetylhydrolase (PLA2G7)PAF C-16~3-10 µMNot specifiedHuman Plasma
Lyso-PAF Acetyltransferase (LPCAT1)This compoundNot specifiedNot specifiedCOS-7 cells expressing LPCAT1
Lyso-PAF Acetyltransferase (LPCAT2)d4-lyso-PAFNot specifiedNot specifiedCHO-S-PAFR cells expressing LPCAT2
PAK2 (autokinase activity)ATP10.2 µM1.8 pmol/minPurified recombinant PAK2 (in the presence of Lyso-PAF)
PAK2 (trans-kinase activity)ATP12.5 µM2.9 pmol/minPurified recombinant PAK2 with RAF1 substrate (in the presence of Lyso-PAF)
Table 2: Cellular Concentrations and Effects of this compound
ParameterConditionConcentration / EffectCell Type
Intracellular this compoundControl30 µMHuman Melanoma Cells
Intracellular this compoundPLA2G7 Knockdown4 µMHuman Melanoma Cells
This compound for in vitro PAK2 activationIn vitro kinase assayIncreasing concentrations enhance PAK2 autophosphorylationPurified recombinant PAK2
This compound for in vitro ATP bindingIn vitro binding assayIncreasing concentrations enhance ATP binding to PAK2Purified recombinant PAK2
Lyso-PAF in human neutrophilsBasal~300 pg/10^6 cellsHuman Neutrophils
Lyso-PAF in human neutrophilsStimulated with A231872-3 fold increaseHuman Neutrophils

Signaling Pathway

The following diagram illustrates the intracellular signaling pathway involving this compound, leading to the activation of the RAF-MEK-ERK cascade.

Lyso_PAF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor PAF PAF C-16 PLA2G7 PLA2G7 (PAF-AH) PAF->PLA2G7 Hydrolysis LysoPAF This compound PLA2G7->LysoPAF PAK2 PAK2 LysoPAF->PAK2 Binds & Activates RAF1 RAF1 PAK2->RAF1 Phosphorylates (S338) MEK MEK1/2 RAF1->MEK Activates ERK ERK1/2 MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation

Caption: Intracellular signaling pathway of this compound.

Experimental Protocols

Protocol 1: Measurement of PAF-Acetylhydrolase (PLA2G7) Activity

This protocol describes a radiometric assay to determine the activity of PAF-AH by quantifying the amount of radiolabeled this compound produced from radiolabeled PAF C-16.

Materials:

  • [acetyl-3H]PAF C-16 (Substrate)

  • Biological sample (e.g., plasma, cell lysate)

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.2

  • Stop Solution: Acetic acid (10 M)

  • Reversed-phase C18 silica (B1680970) gel cartridges

  • Scintillation fluid and counter

Experimental Workflow:

Caption: Workflow for PAF-Acetylhydrolase (PLA2G7) activity assay.

Procedure:

  • Sample Preparation: Prepare cell lysates by homogenization or sonication in a cold buffer. For plasma samples, collect blood with an anticoagulant and centrifuge to separate the plasma.

  • Reaction Setup: In a microcentrifuge tube, combine the biological sample with the assay buffer.

  • Initiate Reaction: Add [acetyl-3H]PAF C-16 to a final concentration of 80 µM to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). Ensure that less than 10% of the substrate is consumed to maintain linearity.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Separation: Apply the reaction mixture to a pre-conditioned C18 silica gel cartridge to separate the unreacted [acetyl-3H]PAF C-16 from the product, [3H]this compound. Elute the product according to the cartridge manufacturer's instructions.

  • Quantification: Add the eluted product to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the PAF-AH activity based on the amount of [3H]this compound produced per unit of time and protein concentration.

Protocol 2: Measurement of Lyso-PAF Acetyltransferase (LPCAT) Activity

This protocol measures the activity of LPCAT enzymes by quantifying the formation of radiolabeled PAF C-16 from this compound and a radiolabeled acetyl-CoA.

Materials:

  • This compound

  • [14C]acetyl-CoA (radiolabeled substrate)

  • Cell homogenates (e.g., from cells overexpressing LPCAT1 or LPCAT2)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 0.1% Triton X-100, 20 mM EDTA

  • Lipid extraction solvents (e.g., Chloroform:Methanol)

  • Thin-layer chromatography (TLC) system

  • Phosphorimager or scintillation counter

Experimental Workflow:

Caption: Workflow for Lyso-PAF Acetyltransferase (LPCAT) activity assay.

Procedure:

  • Sample Preparation: Prepare cell homogenates from cells expressing the LPCAT of interest.

  • Reaction Setup: In a reaction tube, combine the cell homogenate (e.g., 100 µg of protein) with the reaction buffer and this compound (e.g., 200 µM).

  • Initiate Reaction: Start the reaction by adding [14C]acetyl-CoA.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Lipid Extraction: Stop the reaction and extract the lipids using a suitable method, such as the Bligh-Dyer method.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate PAF C-16 from other lipids.

  • Quantification: Visualize and quantify the radiolabeled PAF C-16 spot using a phosphorimager or by scraping the spot and measuring radioactivity with a scintillation counter.

  • Data Analysis: Calculate the specific activity of LPCAT based on the amount of [14C]PAF C-16 formed per unit of time and protein concentration.

Protocol 3: In Vitro Kinase Assay for PAK2 Activation by this compound

This protocol is designed to investigate the direct effect of this compound on the kinase activity of p21-activated kinase 2 (PAK2).

Materials:

  • Purified, recombinant PAK2 protein

  • This compound

  • Kinase Assay Buffer

  • ATP

  • Recombinant RAF1 (as a substrate for trans-kinase activity, optional)

  • SDS-PAGE and Western blotting reagents

  • Antibodies: anti-phospho-PAK2 (S141, T402), anti-PAK2, anti-phospho-RAF1 (S338), anti-RAF1

Experimental Workflow:

Caption: Workflow for in vitro PAK2 kinase assay with this compound.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine purified recombinant PAK2 with increasing concentrations of this compound in the kinase assay buffer. If measuring trans-kinase activity, also include the RAF1 substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against phosphorylated and total PAK2 (and RAF1 if applicable).

  • Data Analysis: Quantify the band intensities to determine the fold change in phosphorylation of PAK2 (and RAF1) in the presence of this compound.[2]

Conclusion

This compound is a versatile tool for investigating the activity of key enzymes in phospholipid metabolism and for dissecting its role in intracellular signaling. The protocols provided herein offer robust methods for studying PAF-acetylhydrolase and Lyso-PAF acetyltransferase, as well as for exploring the downstream effects of this compound on kinase cascades. These applications are valuable for basic research and for the development of therapeutic strategies targeting these pathways.

References

Application Notes and Protocols: Lyso-PAF C-16 in Neutrophil Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-platelet-activating factor (Lyso-PAF) is the precursor and biologically inactive metabolite of the potent inflammatory lipid mediator, platelet-activating factor (PAF). While often considered an inactive control in studies of PAF, emerging evidence has demonstrated that Lyso-PAF, specifically the C-16 isoform (1-O-hexadecyl-sn-glycero-3-phosphocholine), possesses its own distinct biological activities, particularly in modulating neutrophil function. In contrast to PAF, which primes neutrophils for an enhanced response to subsequent stimuli, Lyso-PAF C-16 has been shown to be a bioactive lipid with inhibitory effects on key neutrophil activation pathways.[1][2]

These application notes provide a comprehensive overview of the role of this compound in neutrophil activation studies. This document includes quantitative data on its effects, detailed protocols for relevant experimental assays, and visualizations of the known signaling pathways.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on neutrophil activation.

Table 1: Effect of this compound on fMLF-Induced Superoxide (B77818) Production in Human Neutrophils

This compound ConcentrationInhibition of fMLF-Induced Superoxide Production (%)Reference
10 nMMinimal detectable inhibition[1]
1 µM57% reduction[1]

fMLF (formyl-methionyl-leucyl-phenylalanine) is a potent neutrophil agonist.

Table 2: Effect of this compound on Intracellular cAMP Levels in Human Neutrophils

This compound ConcentrationFold Increase in cAMP Level (compared to control)Reference
0.1 µM~1.5[1]
1 µM~2.5[1]
10 µM~3.0[1]

Measurements were taken after a 5-minute incubation with Lyso-PAF in the presence of a phosphodiesterase inhibitor.

Note: While this compound has been shown to inhibit neutrophil superoxide production, quantitative data on its specific effects on other key neutrophil functions such as degranulation (e.g., elastase release) and chemotaxis are not extensively documented in the currently available literature. This represents an area for further investigation.

Signaling Pathway

This compound exerts its inhibitory effects on neutrophils through a signaling pathway that is distinct from the PAF receptor. The primary mechanism involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1] The upstream receptor for this compound on neutrophils has not yet been fully identified.

LysoPAF_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Unknown_Receptor Unknown Receptor AC Adenylyl Cyclase Unknown_Receptor->AC Activates cAMP cAMP AC->cAMP Converts LysoPAF This compound LysoPAF->Unknown_Receptor ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active NADPH_Oxidase_Inhibition Inhibition of NADPH Oxidase Activation PKA_active->NADPH_Oxidase_Inhibition Leads to

Signaling pathway of this compound in neutrophils.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on neutrophil activation.

Experimental_Workflow cluster_assays 6. Functional Assays Blood_Collection 1. Whole Blood Collection Neutrophil_Isolation 2. Neutrophil Isolation (Density Gradient Centrifugation) Blood_Collection->Neutrophil_Isolation Cell_Purity_Viability 3. Purity & Viability Check (e.g., Trypan Blue, Flow Cytometry) Neutrophil_Isolation->Cell_Purity_Viability Pre_incubation 4. Pre-incubation with This compound or Vehicle Cell_Purity_Viability->Pre_incubation Stimulation 5. Stimulation with Agonist (e.g., fMLF) Pre_incubation->Stimulation Superoxide_Assay Superoxide Production (Chemiluminescence) Stimulation->Superoxide_Assay Degranulation_Assay Degranulation (Elastase Activity) Stimulation->Degranulation_Assay Chemotaxis_Assay Chemotaxis (Boyden Chamber) Stimulation->Chemotaxis_Assay Data_Analysis 7. Data Analysis and Interpretation Superoxide_Assay->Data_Analysis Degranulation_Assay->Data_Analysis Chemotaxis_Assay->Data_Analysis

General experimental workflow for studying this compound effects.
Protocol 1: Human Neutrophil Isolation

This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.

Materials:

  • Anticoagulated (e.g., with heparin or EDTA) whole human blood

  • Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™)

  • Red blood cell (RBC) lysis buffer (e.g., 0.83% NH₄Cl)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Sterile conical tubes (15 mL and 50 mL)

  • Centrifuge

Procedure:

  • Carefully layer 15-20 mL of whole blood over 15 mL of density gradient medium in a 50 mL conical tube.

  • Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

  • Collect the neutrophil-rich layer and transfer it to a new 50 mL conical tube.

  • Wash the cells by adding 30-40 mL of HBSS and centrifuge at 350 x g for 10 minutes.

  • To remove contaminating erythrocytes, resuspend the cell pellet in RBC lysis buffer and incubate for 5-10 minutes at room temperature.

  • Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 5 minutes.

  • Repeat the wash step.

  • Resuspend the final neutrophil pellet in the appropriate assay buffer.

  • Determine cell concentration and viability using a hemocytometer and Trypan blue exclusion. Purity can be assessed by Wright-Giemsa staining of a cytospin preparation or by flow cytometry.

Protocol 2: Superoxide Production Assay (Chemiluminescence)

This assay measures the production of superoxide anion (O₂⁻) by neutrophils, a key indicator of respiratory burst activation.

Materials:

  • Isolated human neutrophils

  • This compound (and vehicle control, e.g., 50% ethanol (B145695) in water)

  • Neutrophil agonist (e.g., fMLF)

  • Chemiluminescent probe (e.g., Lucigenin or Luminol)

  • Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

  • White 96-well microplate

  • Luminometer

Procedure:

  • Resuspend isolated neutrophils in assay buffer to a final concentration of 1 x 10⁶ cells/mL.

  • Add 100 µL of the cell suspension to each well of the white 96-well plate.

  • Add the chemiluminescent probe to each well at its optimal concentration.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Add 10 µL of this compound at various concentrations (or vehicle control) to the respective wells and incubate for 5 minutes at 37°C.

  • Place the plate in the luminometer and initiate reading.

  • After a baseline reading, inject the neutrophil agonist (e.g., fMLF, final concentration 1 µM) into each well.

  • Measure chemiluminescence over time (e.g., for 30-60 minutes).

  • Data can be expressed as peak chemiluminescence or the area under the curve.

Protocol 3: Degranulation Assay (Elastase Release)

This protocol measures the release of elastase, a primary granule enzyme, as an indicator of neutrophil degranulation.

Materials:

  • Isolated human neutrophils

  • This compound (and vehicle control)

  • Neutrophil agonist (e.g., fMLF with cytochalasin B)

  • Fluorogenic elastase substrate

  • Assay buffer

  • 96-well plate (black, for fluorescence)

  • Fluorometric plate reader

Procedure:

  • Resuspend neutrophils in assay buffer to a concentration of 2 x 10⁶ cells/mL.

  • Pre-treat the cells with cytochalasin B (e.g., 5 µg/mL) for 10 minutes at 37°C to enhance degranulation.

  • Add 50 µL of the cell suspension to each well of the 96-well plate.

  • Add 10 µL of this compound at various concentrations (or vehicle control) and incubate for 5 minutes at 37°C.

  • Add the neutrophil agonist (e.g., fMLF, final concentration 1 µM) to stimulate degranulation and incubate for 15-30 minutes at 37°C.

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new black 96-well plate.

  • Add the fluorogenic elastase substrate to each well.

  • Measure the fluorescence kinetically or at a fixed time point according to the substrate manufacturer's instructions.

  • Elastase activity is proportional to the fluorescence signal.

Protocol 4: Chemotaxis Assay (Boyden Chamber)

This assay assesses the directed migration of neutrophils towards a chemoattractant.

Materials:

  • Isolated human neutrophils

  • This compound (and vehicle control)

  • Chemoattractant (e.g., Interleukin-8 (IL-8) or fMLF)

  • Boyden chamber apparatus with microporous membranes (e.g., 3-5 µm pore size)

  • Assay medium (e.g., serum-free RPMI)

  • Cell stain (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Resuspend neutrophils in assay medium to 1 x 10⁶ cells/mL.

  • Pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle) for 15-30 minutes at 37°C.

  • Add the chemoattractant to the lower wells of the Boyden chamber. Add assay medium alone to control wells for measuring random migration (chemokinesis).

  • Place the microporous membrane over the lower wells.

  • Add the pre-incubated neutrophil suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.

  • After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane.

  • Fix and stain the membrane.

  • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

  • The chemotactic index can be calculated as the ratio of cells migrating towards the chemoattractant versus the medium control.

Conclusion

This compound is a bioactive lipid that demonstrates significant inhibitory effects on neutrophil activation, particularly on the respiratory burst, through a cAMP-PKA-dependent signaling pathway. The provided protocols offer a framework for researchers to investigate the nuanced roles of this molecule in neutrophil biology. Further research is warranted to elucidate the full spectrum of its effects on neutrophil degranulation and chemotaxis and to identify its specific cell surface receptor. A deeper understanding of the modulatory actions of this compound could provide new avenues for therapeutic intervention in inflammatory diseases.

References

Investigating the Effect of Lyso-PAF C16 on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-Platelet-Activating Factor C16 (Lyso-PAF C16) is a lipid mediator and the biologically less active precursor and metabolite of Platelet-Activating Factor C16 (PAF C16). While traditionally considered an inactive component in the PAF signaling cascade, emerging evidence suggests that Lyso-PAF C16 may possess independent intracellular signaling functions that can influence cellular processes, including gene expression. This document provides detailed application notes and experimental protocols for investigating the effects of Lyso-PAF C16 on gene expression in a research setting.

Recent studies have implicated intracellular Lyso-PAF in the activation of the RAS-RAF1 signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival through the modulation of gene expression.[1][2] Specifically, Lyso-PAF has been shown to contribute to the activation of RAF1 by promoting the activity of p21-activated kinase 2 (PAK2).[1][2] This suggests a potential mechanism by which Lyso-PAF C16 could indirectly influence the expression of a variety of genes downstream of the MEK-ERK signaling axis.

Furthermore, studies on the inflammatory response in COVID-19 have shown that glucocorticoid treatment, a potent anti-inflammatory intervention, leads to a reduction in Lyso-PAF C16 levels.[3] This treatment was also associated with altered expression of genes encoding phospholipase A2 (PLA2) isoforms, which are involved in the synthesis of Lyso-PAF.[3] This correlation provides a potential, albeit indirect, link between Lyso-PAF C16 levels and the expression of inflammatory-related genes.

These application notes and protocols are designed to guide researchers in designing and executing experiments to elucidate the direct and indirect effects of Lyso-PAF C16 on global and targeted gene expression.

Data Presentation

Table 1: Potential Gene Targets of Lyso-PAF C16 Signaling

The following table summarizes potential gene targets for investigation based on the known downstream effects of the RAS-RAF1-MEK-ERK pathway and correlational studies involving Lyso-PAF C16. It is important to note that these are hypothesized targets, and experimental validation is required.

Gene CategoryPotential Target GenesRationale for Investigation
Transcription Factors FOS, JUN, MYC, ELK1Immediate early genes and key transcription factors downstream of the MEK-ERK signaling pathway.
Cell Cycle Regulators CCND1 (Cyclin D1), CDKN1A (p21), CDKN1B (p27)The RAS-RAF1 pathway is a critical regulator of cell cycle progression.
Inflammatory Mediators PLA2G4A, PLA2G5, PLA2G6, PLA2G7Genes involved in phospholipid metabolism and the inflammatory response, shown to be altered in conditions with changing Lyso-PAF C16 levels.[3]
Apoptosis Regulators BCL2, BCL2L1 (Bcl-xL), BADThe MEK-ERK pathway can have both pro- and anti-apoptotic effects depending on the cellular context.
Growth Factors VEGFA, FGF2Known targets of the RAS-RAF1 pathway involved in angiogenesis and cell proliferation.

Mandatory Visualization

Lyso_PAF_C16_Signaling_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus LysoPAF Lyso-PAF C16 PAK2 PAK2 LysoPAF->PAK2 activates PLA2G7 PLA2G7 RAS RAS RAF1 RAF1 RAS->RAF1 activates MEK MEK RAF1->MEK activates PAK2->RAF1 phosphorylates ERK ERK MEK->ERK activates TranscriptionFactors Transcription Factors (e.g., FOS, JUN, MYC) ERK->TranscriptionFactors activates GeneExpression Gene Expression Changes TranscriptionFactors->GeneExpression regulates

Caption: Intracellular signaling pathway of Lyso-PAF C16 leading to changes in gene expression.

Experimental_Workflow cluster_treatment Cell Culture and Treatment cluster_rna_extraction RNA Processing cluster_gene_expression Gene Expression Analysis cluster_ngs RNA Sequencing cluster_qpcr RT-qPCR CellCulture 1. Cell Culture (e.g., Macrophages, Endothelial Cells) LysoPAFTreatment 2. Treatment with Lyso-PAF C16 (and vehicle control) CellCulture->LysoPAFTreatment CellHarvest 3. Cell Harvest and Lysis LysoPAFTreatment->CellHarvest RNA_Isolation 4. Total RNA Isolation CellHarvest->RNA_Isolation RNA_QC 5. RNA Quality Control (e.g., Bioanalyzer) RNA_Isolation->RNA_QC LibraryPrep 6a. Library Preparation RNA_QC->LibraryPrep cDNA_Synth 6b. cDNA Synthesis RNA_QC->cDNA_Synth Sequencing 7a. Next-Generation Sequencing LibraryPrep->Sequencing Bioinformatics 8a. Bioinformatic Analysis Sequencing->Bioinformatics qPCR 7b. Quantitative PCR cDNA_Synth->qPCR DataAnalysis 8b. Data Analysis (ΔΔCt) qPCR->DataAnalysis

Caption: Experimental workflow for analyzing Lyso-PAF C16-induced gene expression changes.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with Lyso-PAF C16

This protocol describes the general procedure for treating cultured cells with Lyso-PAF C16 to investigate its effects on gene expression.

Materials:

  • Cell line of interest (e.g., human macrophages, endothelial cells, or a cell line relevant to the research question)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Lyso-PAF C16 (ensure high purity)

  • Vehicle control (e.g., ethanol (B145695) or DMSO, depending on the solvent for Lyso-PAF C16)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency in their complete growth medium.

    • Seed cells into 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and recover for 24 hours.

  • Serum Starvation (Optional but Recommended):

    • To reduce baseline signaling pathway activation from growth factors in serum, aspirate the complete medium and wash the cells once with sterile PBS.

    • Replace the medium with serum-free medium and incubate for 4-12 hours prior to treatment.

  • Preparation of Lyso-PAF C16 Working Solution:

    • Prepare a stock solution of Lyso-PAF C16 in the appropriate solvent (e.g., ethanol) at a high concentration (e.g., 1-10 mM).

    • On the day of the experiment, dilute the stock solution in serum-free medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 25 µM) and a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine optimal conditions.

    • Prepare a vehicle control with the same final concentration of the solvent as the highest concentration of Lyso-PAF C16 used.

  • Cell Treatment:

    • Aspirate the serum-free medium from the cells.

    • Add the medium containing the desired concentration of Lyso-PAF C16 or the vehicle control to the respective wells.

    • Incubate the cells for the predetermined time period.

  • Cell Harvest for RNA Isolation:

    • After the incubation period, place the culture plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Proceed immediately to RNA isolation (Protocol 2).

Protocol 2: RNA Isolation, Quality Control, and Gene Expression Analysis

This protocol outlines the steps for isolating total RNA from Lyso-PAF C16-treated cells and analyzing gene expression using RNA sequencing or RT-qPCR.

Materials:

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water, tubes, and pipette tips

  • Spectrophotometer (e.g., NanoDrop)

  • Agilent Bioanalyzer or similar instrument for RNA integrity analysis

  • For RT-qPCR:

    • Reverse transcription kit

    • qPCR master mix

    • Gene-specific primers

    • qPCR instrument

  • For RNA Sequencing:

    • RNA sequencing library preparation kit

    • Access to a next-generation sequencing platform

Procedure:

  • Total RNA Isolation:

    • Lyse the cells directly in the culture wells according to the manufacturer's protocol of the chosen RNA isolation kit.

    • Isolate total RNA following the kit's instructions, including the optional DNase treatment step to remove any contaminating genomic DNA.

    • Elute the RNA in RNase-free water.

  • RNA Quantification and Quality Control:

    • Quantify the RNA concentration and assess purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.

    • Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value > 8 is generally recommended for RNA sequencing.

  • Gene Expression Analysis:

    • Method A: RNA Sequencing (for global, unbiased analysis)

      • Library Preparation: Prepare sequencing libraries from the isolated RNA according to the manufacturer's protocol. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, cDNA synthesis, and adapter ligation.

      • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

      • Bioinformatic Analysis:

        • Perform quality control of the raw sequencing reads.

        • Align the reads to a reference genome.

        • Quantify gene expression levels.

        • Perform differential gene expression analysis between Lyso-PAF C16-treated and vehicle control samples.

        • Conduct pathway and gene ontology analysis to identify biological processes affected by Lyso-PAF C16.

    • Method B: Reverse Transcription Quantitative PCR (RT-qPCR) (for targeted gene analysis)

      • cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of total RNA from each sample using a reverse transcription kit.

      • qPCR: Perform quantitative PCR using a qPCR master mix, the synthesized cDNA, and primers specific for the target genes (see Table 1) and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB, RPLP0).

      • Data Analysis: Calculate the relative gene expression changes using the delta-delta Ct (ΔΔCt) method.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the effects of Lyso-PAF C16 on gene expression. While historically viewed as an inactive metabolite, the potential for Lyso-PAF C16 to engage in intracellular signaling and modulate gene expression warrants further investigation. The proposed experimental workflows, combined with the hypothesized gene targets and signaling pathways, provide a solid foundation for designing studies that will contribute to a deeper understanding of the biological roles of this lipid mediator. Such research could uncover novel therapeutic targets for diseases with dysregulated lipid signaling and inflammation.

References

Troubleshooting & Optimization

Lyso-PAF C-16 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lyso-PAF C-16. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound (1-O-hexadecyl-sn-glycero-3-phosphocholine) is a lysophospholipid and a biologically important precursor to Platelet-Activating Factor (PAF) C-16.[1][2] Its amphipathic nature, possessing both a hydrophilic head and a long hydrophobic alkyl chain, can lead to challenges in achieving and maintaining solubility in aqueous solutions. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules can self-assemble into micelles, which may lead to precipitation or aggregation, affecting experimental accuracy and reproducibility.[3][4]

Q2: What are the initial signs of solubility issues with this compound in my experiments?

Signs of solubility problems can include:

  • Visible precipitates or cloudiness in your stock or working solutions.

  • Inconsistent or non-reproducible results between experimental replicates.

  • Lower than expected biological activity, which could indicate that the actual concentration of soluble this compound is lower than calculated.

Q3: What solvents are recommended for preparing a stock solution of this compound?

This compound is typically supplied as a lyophilized powder.[5] For aqueous experiments, it can be directly dissolved in water or aqueous buffers.[5] However, to achieve higher concentration stock solutions, organic solvents are often used. Common choices include ethanol (B145695), DMSO, and dimethylformamide (DMF).[5] It is crucial to ensure the final concentration of the organic solvent in your assay is minimal (typically <0.5%) to avoid solvent-induced artifacts.[5]

Q4: How can I prevent this compound from precipitating when I add it to my aqueous assay buffer?

To prevent precipitation, consider the following:

  • Prepare fresh solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[5]

  • Use a co-solvent approach: Prepare a high-concentration stock solution in an organic solvent like ethanol or DMSO. Then, make serial dilutions into your aqueous buffer. Add the stock solution to the aqueous medium slowly while vortexing or stirring to ensure rapid and thorough mixing.

  • Work below the CMC: If possible, keep the final concentration of this compound in your aqueous solution below its critical micelle concentration to avoid the formation of aggregates.

  • Consider temperature: Gentle warming may aid in initial dissolution, but stability at higher temperatures should be considered.[6]

Q5: What is the recommended storage for this compound solutions?

This compound as a lyophilized powder should be stored at -20°C for long-term stability (≥4 years).[5] Stock solutions in organic solvents should be stored at -20°C or -80°C and are typically stable for up to one to six months, depending on the solvent.[1] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[1] Aqueous solutions should be prepared fresh for each experiment.[5]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventApproximate SolubilityReference
Water~20 mg/mL[5]
PBS (pH 7.2)~10 mg/mL[5]
Ethanol~10 mg/mL[5]
DMSO~10 mg/mL[5]
Dimethylformamide (DMF)~10 mg/mL[5]

Troubleshooting Guides

Issue 1: Precipitate Forms Upon Dilution in Aqueous Buffer

This is a common issue arising from the low aqueous solubility of this compound and its tendency to aggregate.

G start Precipitate Observed in Aqueous Solution check_concentration Is the final concentration above the known solubility limit? start->check_concentration reduce_concentration Reduce the final concentration of this compound. check_concentration->reduce_concentration Yes check_stock Was the organic stock solution clear? check_concentration->check_stock No end_success Solution is clear. Proceed with experiment. reduce_concentration->end_success reprepare_stock Re-prepare stock solution. Ensure complete dissolution (vortex, gentle warming). check_stock->reprepare_stock No mixing_method How was the dilution performed? check_stock->mixing_method Yes reprepare_stock->mixing_method slow_addition Add stock solution slowly to buffer while vortexing/stirring. mixing_method->slow_addition Rapid addition buffer_composition Consider buffer composition. (pH, ionic strength) mixing_method->buffer_composition Slow addition slow_addition->buffer_composition optimize_buffer Test different buffers (e.g., lower salt concentration). buffer_composition->optimize_buffer Suboptimal use_carrier Consider using a carrier protein like fatty acid-free BSA. buffer_composition->use_carrier Optimal optimize_buffer->use_carrier end_fail Issue persists. Contact technical support. optimize_buffer->end_fail use_carrier->end_success

Caption: A logical workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general method for preparing this compound solutions for use in cell-based assays.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Ethanol or DMSO

  • Sterile aqueous buffer (e.g., PBS or HBSS)

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (e.g., 10 mg/mL in Ethanol): a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous ethanol to the vial to achieve a 10 mg/mL concentration. c. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. d. Aliquot the stock solution into sterile, low-binding tubes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C.

  • Working Solution Preparation (e.g., 10 µM in Aqueous Buffer): a. Thaw an aliquot of the 10 mg/mL this compound stock solution. b. Perform serial dilutions of the stock solution in the aqueous buffer to reach the final desired concentration.

    • Important: Add the this compound stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This ensures rapid dispersal and minimizes localized high concentrations that can lead to precipitation. c. Visually inspect the final working solution for any signs of precipitation or cloudiness. d. Use the freshly prepared working solution for your experiment immediately. Do not store aqueous solutions of this compound.[5]

Protocol 2: Example Experimental Workflow - Neutrophil Activation Assay

This protocol outlines a general workflow for assessing the effect of this compound on neutrophil activation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis neutrophil_isolation Isolate human neutrophils incubation Pre-incubate neutrophils with This compound or vehicle neutrophil_isolation->incubation solution_prep Prepare this compound working solutions solution_prep->incubation stimulation Stimulate neutrophils with an agonist (e.g., fMLP) incubation->stimulation measurement Measure activation marker (e.g., superoxide (B77818) production, calcium mobilization) stimulation->measurement data_analysis Analyze and compare results measurement->data_analysis

Caption: A general experimental workflow for a neutrophil activation assay.

Mandatory Visualization

Signaling Pathway: The Role of this compound in the PAF Remodeling Pathway

This compound is a key intermediate in the "remodeling pathway" of PAF biosynthesis, a major route for producing PAF in response to inflammatory stimuli.[1]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Alkyl_PC 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine PLA2 Phospholipase A2 (PLA2) Alkyl_PC->PLA2 Inflammatory Stimulus LysoPAF This compound PLA2->LysoPAF Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid LPCAT LPCAT (Lyso-PAF Acetyltransferase) LysoPAF->LPCAT PAF PAF C-16 LPCAT->PAF CoA CoA LPCAT->CoA PAFAH PAF Acetylhydrolase (PAF-AH) PAF->PAFAH PAFAH->LysoPAF Acetate Acetate PAFAH->Acetate Acetyl_CoA Acetyl-CoA Acetyl_CoA->LPCAT

Caption: The remodeling pathway of PAF biosynthesis involving this compound.

References

proper storage and stability of Lyso-PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lyso-PAF C-16

This technical support center provides guidance on the to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound?

For optimal stability, the lyophilized powder should be stored at -20°C for long-term storage, where it can be stable for at least four years.[1][2] For short-term storage, from days to weeks, it can be kept at 0-4°C in a dry and dark environment.[3] The compound is often shipped at ambient temperature and is stable for a few weeks under these conditions.[3] It is also noted to be hygroscopic, so it's important to keep it in a desiccated environment.[4]

Q2: What is the recommended procedure for preparing a stock solution?

To prepare a stock solution, it is recommended to dissolve the lyophilized powder in an organic solvent such as DMSO, ethanol (B145695), or dimethyl formamide (B127407) (DMF), purged with an inert gas.[2] this compound is soluble in these solvents at approximately 10 mg/mL.[1][2] For aqueous solutions, it is soluble in water up to 20 mg/mL and in PBS (pH 7.2) up to 10 mg/mL.[1][2]

Q3: How should I store stock solutions of this compound?

Stock solutions in organic solvents can be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[3] One source suggests that for stock solutions, storage at -80°C is viable for up to 6 months, while at -20°C, it should be used within one month, and protected from light.[5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5] It is not recommended to store aqueous solutions for more than one day.[2]

Q4: Is this compound sensitive to light?

While some sources recommend protecting stock solutions from light, particularly when stored at -20°C, others do not specify light sensitivity for the lyophilized powder.[4][5] As a general precaution for lipid-based molecules, it is good practice to minimize light exposure.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of activity Degradation of this compound due to improper storage.- Ensure the lyophilized powder and stock solutions are stored at the correct temperatures as outlined in the storage guidelines.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.- If using an aqueous solution, ensure it was freshly prepared on the day of the experiment.
Contamination of the stock solution.- Use sterile solvents and containers when preparing solutions.- this compound is a substrate for enzymes like PAF acetylhydrolases; biological contamination could lead to its degradation.[6][7]
Difficulty dissolving the lyophilized powder Incorrect solvent or concentration.- Confirm the solubility of this compound in your chosen solvent (see solubility table below).- Gentle warming or vortexing may assist in dissolution.
The compound is hygroscopic and may have absorbed moisture.- Store the lyophilized powder in a desiccator to prevent moisture absorption.

Data Presentation

Storage Conditions Summary
Form Storage Temperature Duration Reference
Lyophilized Powder-20°CLong-term (≥ 4 years)[1][2]
0-4°CShort-term (days to weeks)[3]
Stock Solution (in organic solvent)-80°CUp to 6 months[5]
-20°CUp to 1 month (protect from light)[5]
0-4°CShort-term (days to weeks)[3]
Aqueous SolutionRoom Temperature or 4°CNot recommended for more than one day[2]
Solubility Data
Solvent Approximate Solubility Reference
Water20 mg/mL[1][2]
PBS (pH 7.2)10 mg/mL[1][2]
DMSO10 mg/mL[1][2]
Ethanol10 mg/mL[1][2]
DMF10 mg/mL[1]

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution
  • Materials:

    • This compound lyophilized powder

    • Anhydrous ethanol or DMSO

    • Inert gas (e.g., argon or nitrogen)

    • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Procedure: a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation, as the product is hygroscopic.[4] b. Under a stream of inert gas, add the appropriate volume of your chosen solvent (e.g., ethanol or DMSO) to the vial to achieve the desired concentration (e.g., 10 mg/mL). c. Cap the vial tightly and vortex gently until the powder is completely dissolved. d. For long-term storage, dispense single-use aliquots into sterile, amber vials, purge with inert gas, and store at -20°C or -80°C.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues cluster_storage Storage and Handling cluster_prep Solution Preparation cluster_outcomes Outcomes start Experiment Yields Unexpected Results check_storage Review Storage Conditions start->check_storage check_aliquoting Aliquoting Practice check_storage->check_aliquoting Correct Temp improper_storage Improper Storage check_storage->improper_storage Incorrect Temp? check_solution_age Age of Aqueous Solution check_aliquoting->check_solution_age Single-Use Aliquots degradation Degradation Likely check_aliquoting->degradation Repeated Freeze-Thaw? check_dissolution Check Dissolution check_solution_age->check_dissolution Freshly Prepared check_solution_age->degradation Aqueous Solution > 1 Day Old? check_contamination Assess for Contamination check_dissolution->check_contamination Fully Dissolved protocol_ok Protocol Appears Correct check_contamination->protocol_ok No Visible Contamination fresh_reagent Use Fresh Reagent improper_storage->fresh_reagent degradation->fresh_reagent PAF_Metabolism Simplified Metabolic Relationship of this compound cluster_enzymes Enzymatic Conversions PAF PAF C-16 (Active) PAF_AH PAF-AH PAF->PAF_AH Degradation LysoPAF This compound (Inactive Precursor) Acetyltransferase Acetyl-CoA:lyso-PAF Acetyltransferase LysoPAF->Acetyltransferase Synthesis (Remodeling Pathway) Precursor 1-O-hexadecyl-2-acyl-GPC Transacylase CoA-Independent Transacylase Precursor->Transacylase Formation PAF_AH->LysoPAF Degradation Transacylase->LysoPAF Formation Acetyltransferase->PAF Synthesis (Remodeling Pathway)

References

potential for PAF contamination in Lyso-PAF C-16 samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lyso-PAF C-16. This resource is designed for researchers, scientists, and drug development professionals to address the potential for Platelet-Activating Factor (PAF) C-16 contamination in this compound samples and provide guidance on its detection and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are this compound and PAF C-16?

A1: this compound (1-O-hexadecyl-sn-glycero-3-phosphocholine) is a lysophospholipid and a biologically inactive precursor to PAF C-16.[1][2] PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent, naturally occurring phospholipid that acts as a signaling molecule in a variety of physiological and pathological processes, including inflammation and platelet aggregation.[3] this compound is converted to PAF C-16 through the "remodeling pathway" via acetylation.[4]

Q2: Why is PAF C-16 contamination a concern in this compound samples?

A2: PAF C-16 is a highly potent bioactive lipid, and even trace amounts can elicit significant biological responses.[5][3] Since this compound is often used as a negative control or a precursor in experiments studying PAF signaling, the presence of contaminating PAF C-16 can lead to false-positive results, misinterpretation of data, and confounded experimental outcomes. Studies have suggested that the observed PAF-like activity in some commercial lysophospholipid preparations may be due to such contaminants.[6]

Q3: What are the potential sources of PAF C-16 contamination in this compound?

A3: The primary sources of PAF C-16 contamination in this compound samples include:

  • Incomplete deacetylation during synthesis: If this compound is synthesized from a PAF C-16 precursor, the deacetylation reaction may not go to completion, leaving residual PAF C-16.

  • Side reactions during synthesis: The synthesis of this compound involves multiple steps where side reactions could potentially lead to the formation of PAF C-16.

  • Degradation: Although this compound is relatively stable, improper storage or handling could potentially lead to degradation and the formation of various byproducts. However, PAF C-16 is not a direct degradation product of this compound.

  • Oxidation: While less common for the saturated C-16 chain, oxidation of other components in the sample could potentially generate PAF-like molecules.

Q4: How can I detect PAF C-16 contamination in my this compound sample?

A4: The most sensitive and specific method for detecting and quantifying PAF C-16 contamination is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[7] This technique allows for the separation of PAF C-16 from this compound and their unambiguous identification and quantification based on their specific mass-to-charge ratios and fragmentation patterns.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected biological activity in a "negative control" experiment using this compound. The this compound sample may be contaminated with bioactive PAF C-16.1. Analyze the this compound sample for PAF C-16 contamination using HPLC-MS/MS. 2. If contamination is confirmed, consider purchasing a new batch of this compound from a reputable supplier and request a certificate of analysis with purity data. 3. Alternatively, the existing sample can be purified using preparative HPLC.
High background signal in a PAF receptor binding assay when using this compound. The this compound may contain PAF C-16, which is binding to the receptor.1. Perform a quality control check of the this compound stock solution for PAF C-16 contamination via HPLC-MS/MS. 2. If the stock is contaminated, prepare a fresh solution from a new, high-purity batch of this compound.
Inconsistent results between different batches of this compound. Different batches may have varying levels of PAF C-16 contamination.1. Establish a routine quality control procedure to test all new batches of this compound for PAF C-16 contamination before use in experiments. 2. Document the purity of each batch and correlate it with experimental outcomes.

Quantitative Data on this compound Purity

Commercially available this compound is typically of high purity. However, due to the high potency of PAF C-16, even trace amounts of contamination can be biologically significant. The limit of quantification for PAF C-16 by LC-MS/MS is in the low picogram per milliliter range, highlighting the sensitivity of detection methods.

Parameter Typical Value Reference
Purity of Commercial this compound ≥98% to >99%
Limit of Quantification (LOQ) for PAF C-16 by LC-MS/MS ~50 pg/mL

Experimental Protocols

Protocol: Detection of PAF C-16 Contamination in this compound by HPLC-MS/MS

This protocol provides a general framework for the detection and quantification of PAF C-16 in a this compound sample. Instrument parameters may need to be optimized for your specific system.

1. Sample Preparation:

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as methanol (B129727) or a chloroform:methanol mixture, to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards of PAF C-16 in the same solvent, ranging from a concentration below the expected limit of detection to a concentration that brackets the expected contamination level.

  • If available, add a deuterated internal standard (e.g., PAF-d4) to both the sample and calibration standards to correct for matrix effects and variations in instrument response.

2. HPLC-MS/MS Analysis:

  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 10 mM Ammonium acetate.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    2.0 40
    12.0 95
    15.0 95
    15.1 40

    | 20.0 | 40 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    This compound 482.4 184.1
    PAF C-16 524.4 184.1

    | PAF-d4 (Internal Standard) | 528.4 | 184.1 |

3. Data Analysis:

  • Integrate the peak areas for the PAF C-16 and this compound MRM transitions in both the sample and the calibration standards.

  • Construct a calibration curve by plotting the peak area of PAF C-16 against its concentration for the calibration standards.

  • Determine the concentration of PAF C-16 in the this compound sample by interpolating its peak area on the calibration curve.

  • Express the level of contamination as a percentage (w/w) or in µg of PAF C-16 per mg of this compound.

Visualizations

experimental_workflow Experimental Workflow for PAF Contamination Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Interpretation Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve InternalStd Add Internal Standard Dissolve->InternalStd Standards Prepare PAF C-16 Standards Standards->InternalStd LCMS HPLC-MS/MS Analysis InternalStd->LCMS PeakInt Peak Integration LCMS->PeakInt CalCurve Calibration Curve Construction PeakInt->CalCurve Quant Quantify PAF Contamination CalCurve->Quant Report Report Results Quant->Report

Caption: Workflow for detecting and quantifying PAF contamination.

paf_signaling_pathway PAF Receptor Signaling Pathway PAF PAF C-16 PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK activation) Ca->Downstream PKC->Downstream Response Cellular Responses (Inflammation, Platelet Aggregation) Downstream->Response

Caption: Simplified PAF receptor signaling cascade.

References

Technical Support Center: Optimizing Mass Spectrometry Settings for Lyso-PAF C16

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Lyso-PAF C16 using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Lyso-PAF C16 and why is its analysis important?

A1: Lyso-platelet-activating factor C16 (Lyso-PAF C16) is a bioactive lipid molecule. It is the precursor to Platelet-Activating Factor (PAF) C16, a potent inflammatory mediator. Lyso-PAF C16 is formed through the action of the enzyme PAF acetylhydrolase (PAF-AH) on PAF C16, or via a CoA-independent transacylase from 1-O-hexadecyl-2-acyl-glycerophosphocholine.[1] The accurate quantification of Lyso-PAF C16 is crucial for understanding various physiological and pathological processes, including inflammation and thrombosis.

Q2: Which mass spectrometry techniques are most suitable for Lyso-PAF C16 analysis?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantitative analysis of Lyso-PAF C16.[2][3][4] LC-MS/MS is often preferred due to its high sensitivity and specificity, allowing for the direct analysis of the molecule without extensive derivatization in some cases.

Q3: What are the key fragment ions to monitor for Lyso-PAF C16 in MS/MS analysis?

A3: When using tandem mass spectrometry (MS/MS), the most dominant fragment ion for PAF and its lyso-form is typically observed at m/z 184, which corresponds to the phosphocholine (B91661) head group.[4] Another fragment ion at m/z 104 can be used to differentiate from isobaric lysophosphatidylcholines (lyso PCs), as PAF produces this ion in much lower abundance.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of Lyso-PAF C16.

Issue 1: Poor Signal Intensity or No Signal Detected

Possible Causes and Solutions:

  • Suboptimal Ionization: Lyso-PAF C16 is a polar molecule. Ensure you are using an appropriate ionization source. Electrospray ionization (ESI) in positive mode is commonly used.

  • Inefficient Sample Extraction: The extraction method may not be efficient for recovering Lyso-PAF C16 from the sample matrix. Consider using a robust lipid extraction method like a modified Bligh-Dyer or Folch extraction.

  • Improper Mobile Phase Composition: For LC-MS, the mobile phase composition is critical for good chromatographic separation and ionization. A typical mobile phase for lipid analysis consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Instrument Contamination: Contamination in the LC system or mass spectrometer can lead to ion suppression. Regularly clean the system, including the sample cone and ion optics.

Issue 2: High Background Noise or Interfering Peaks

Possible Causes and Solutions:

  • Matrix Effects: Biological samples contain a complex mixture of molecules that can interfere with the ionization of Lyso-PAF C16.

    • Solution: Improve sample cleanup procedures. Solid-phase extraction (SPE) can be effective in removing interfering substances.

  • Isobaric Interference: Lysophosphatidylcholines (lyso PCs) can be isobaric with Lyso-PAF C16 and may co-elute.

    • Solution: Utilize high-resolution mass spectrometry to differentiate between the exact masses. Additionally, monitor for the characteristic fragment ion at m/z 104, which is more abundant for lyso PCs than for PAF.[4]

  • Contaminated Solvents or Reagents: Impurities in solvents or reagents can introduce background noise.

    • Solution: Use high-purity, LC-MS grade solvents and reagents.

Issue 3: Poor Chromatographic Peak Shape

Possible Causes and Solutions:

  • Inappropriate Column Chemistry: The choice of LC column is crucial. A C18 reversed-phase column is commonly used for lipid analysis.

  • Suboptimal Gradient Elution: An improperly optimized gradient can lead to peak tailing or broadening. Experiment with different gradient slopes and durations.

  • Sample Overload: Injecting too much sample can saturate the column, resulting in poor peak shape.

    • Solution: Dilute the sample or reduce the injection volume.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Lyso-PAF C16 Quantification
  • Sample Preparation:

    • Perform a liquid-liquid extraction using a mixture of chloroform, methanol, and water (e.g., Bligh-Dyer method).

    • Add an internal standard, such as a stable isotope-labeled Lyso-PAF, at the beginning of the extraction to correct for sample loss and matrix effects.[3]

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol/water).

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute Lyso-PAF C16.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Lyso-PAF C16: Precursor ion (m/z 482.4) -> Product ion (m/z 184.1).

      • Internal Standard: Monitor the corresponding transition for the labeled standard.

    • Optimization: Optimize cone voltage and collision energy for maximum signal intensity of the specific transitions.

Quantitative Data Summary

ParameterTypical Value/RangeReference
Lyso-PAF C16 Molecular Weight 481.66 g/mol
Precursor Ion ([M+H]+) m/z 482.4
Key Product Ion m/z 184.1 (Phosphocholine)[4]
Secondary Product Ion m/z 104.1[4]
LC Column C18 Reversed-Phase
Ionization Mode ESI Positive[5]

Visualizations

Lyso_PAF_C16_Formation_Pathway PC 1-O-hexadecyl-2-acyl- glycerophosphocholine LysoPAF Lyso-PAF C16 PC->LysoPAF CoA-independent transacylase PAF PAF C16 LysoPAF->PAF Acetyl-CoA: lyso-PAF acetyltransferase PAF->LysoPAF PAF Acetylhydrolase (PAF-AH)

Caption: Biosynthetic pathways of Lyso-PAF C16.

Troubleshooting_Workflow Start Start: Poor Signal Intensity CheckIonization Check Ionization Source (e.g., ESI Positive Mode) Start->CheckIonization CheckExtraction Review Sample Extraction Protocol CheckIonization->CheckExtraction Settings Correct CheckMobilePhase Optimize Mobile Phase Composition CheckExtraction->CheckMobilePhase Extraction OK CheckContamination Inspect for System Contamination CheckMobilePhase->CheckContamination Composition OK Solution Signal Improved CheckContamination->Solution System Clean

Caption: Troubleshooting workflow for low signal intensity.

References

Technical Support Center: Lyso-PAF C-16 & Serum Albumin Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum albumin on the bioactivity of Lyso-PAF C-16.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

Lyso-platelet-activating factor (Lyso-PAF) C-16, or 1-O-hexadecyl-sn-glycero-3-phosphocholine, is a lysophospholipid and a key intermediate in the "remodeling pathway" of Platelet-Activating Factor (PAF) biosynthesis.[1][2][3] It is formed when PAF is inactivated by the enzyme PAF-acetylhydrolase (PAF-AH), which removes the acetyl group from the sn-2 position.[1][4] Conversely, Lyso-PAF serves as the direct precursor for PAF synthesis when an acetyl group is added by the enzyme Lyso-PAF acetyltransferase (LPCAT).[2][5] While often considered the inactive precursor to the potent lipid mediator PAF, Lyso-PAF itself can exhibit biological activity in certain contexts.[4][6]

Q2: What is the primary effect of serum albumin on this compound bioactivity?

The primary effect of serum albumin is the inhibition or attenuation of this compound bioactivity.[7] Human Serum Albumin (HSA) is the most abundant protein in blood plasma and functions as a carrier for numerous molecules, particularly hydrophobic ones like fatty acids and lysophospholipids.[8][9][10][11] Albumin binds directly to lysophospholipids, including those structurally similar to this compound, effectively sequestering them and reducing their free concentration in solution.[7][12] This sequestration limits the availability of this compound to interact with its target receptors on cell surfaces.

Q3: Why does my this compound show reduced or no activity in media containing Fetal Bovine Serum (FBS) or albumin?

This is an expected outcome due to the binding interaction described above. Standard cell culture media supplemented with FBS contains a significant concentration of bovine serum albumin. When you add this compound to this medium, the albumin acts like a sponge, binding a substantial portion of the lipid. Consequently, the effective concentration of free this compound that is available to stimulate the cells is much lower than the total concentration you added. This leads to a diminished or completely absent biological response.[7] One study on the similar molecule lysophosphatidylcholine (B164491) (LPC) found that cytotoxicity was completely prevented by albumin concentrations as low as 3 µM.[7]

Q4: Is this compound completely inactive in the presence of albumin?

Not necessarily, but its apparent potency will be drastically reduced. The effect is concentration-dependent. At very high concentrations of this compound or very low concentrations of albumin, you may still observe bioactivity once the binding capacity of the albumin is saturated. However, under typical experimental conditions using 5-10% FBS, the high molar excess of albumin will sequester most of the added this compound.

Q5: How can I design my experiments to account for the effects of serum albumin?

To accurately assess the bioactivity of this compound, it is crucial to control for the presence of albumin. The best practice is to conduct initial experiments in a serum-free or low-protein buffer/medium. If the experimental system requires serum, a "fatty acid-free" or delipidated version of BSA should be used to ensure consistency. You can also perform dose-response curves in both the presence and absence of a known concentration of BSA to quantify the inhibitory effect.

Troubleshooting Guide

Problem: My this compound compound shows potent activity in a serum-free buffer but has no effect in my cell-based assay using medium with 10% FBS.

  • Cause: This is the classic presentation of sequestration by albumin in the FBS. The albumin is binding your compound, preventing it from reaching its cellular target.

  • Solution 1 (Recommended): Adapt your cell-based assay to be performed in serum-free medium. Many cell types can tolerate serum-free conditions for the short duration of an assay (e.g., 1-4 hours).

  • Solution 2: If serum is required for cell viability, switch to a medium containing a much lower percentage of FBS (e.g., 0.5-1%) or supplement serum-free medium with a known, fixed concentration of purified, fatty acid-free BSA. This creates a more defined and controlled experimental environment.

  • Solution 3: Perform a matrix experiment. Test a range of this compound concentrations against a range of BSA concentrations to determine the precise molar ratio at which the bioactivity is inhibited. This can help you understand the binding stoichiometry in your system.

Problem: I observe highly variable results between different batches of Fetal Bovine Serum (FBS).

  • Cause: The concentration and ligand-binding status of albumin can vary significantly between different lots of FBS. Some batches may have higher levels of endogenous lipids already bound to the albumin, which could affect its capacity to bind your this compound.

  • Solution: For the sake of reproducibility, purchase a single large lot of FBS for an entire project. If this is not possible, qualify each new batch by running a standardized this compound dose-response curve. For maximum consistency, use purified fatty acid-free BSA instead of FBS.

Problem: My positive control, PAF C-16, works in the presence of serum, but this compound does not.

  • Cause: This could be due to differences in binding affinity. While both molecules are lipids, subtle structural differences can alter their affinity for albumin's binding pockets. It is possible that PAF C-16 binds to albumin with a lower affinity than this compound, resulting in a higher free fraction available to activate its potent receptor. Additionally, PAF is active at much lower concentrations than Lyso-PAF, so a smaller free fraction may still be sufficient to elicit a response.

  • Solution: Directly compare the impact of albumin on both compounds. Perform parallel dose-response experiments for both PAF and Lyso-PAF in serum-free media and in media containing a fixed concentration of BSA. This will allow you to quantify the relative shift in EC50 values and determine if the inhibitory effect of albumin is more pronounced for this compound.

Quantitative Data Summary

Table 1: Binding Affinities of Lysophospholipids to Human Serum Albumin (HSA)

Ligand Method Dissociation Constant (Kd) Reference
Lysophosphatidylethanolamine (LPE) Fluorescence Quenching 5.6 µM [9][10]
LPE (in presence of myristate) Fluorescence Quenching 12.9 µM [9][10]

| Lysophosphatidylcholine (LPC) | Fluorescence & Interferometry | 25 µM |[12] |

This data indicates a micromolar-range affinity, which is strong enough to cause significant sequestration at physiological albumin concentrations.

Table 2: Illustrative Effect of Serum on Lysophospholipid Bioactivity (LPC model)

LPC Concentration (20 µM) FBS Concentration Resulting Cytotoxicity Reference
Present 0% 80-90% [7]
Present 0.5% 50-70% [7]

| Present | 5% | No cytotoxicity observed |[7] |

This demonstrates a clear, dose-dependent inhibition of lysophospholipid activity by serum components, primarily albumin.

Experimental Protocols

Protocol: Assessing the Inhibitory Effect of BSA on this compound Bioactivity

This protocol provides a general workflow for quantifying the impact of Bovine Serum Albumin (BSA) on the cellular activity of this compound using a generic cell-based assay (e.g., calcium mobilization, reporter gene expression, or cytokine release).

Materials:

  • Cells responsive to this compound

  • Serum-free cell culture medium

  • This compound stock solution (e.g., in ethanol (B145695) or DMSO)

  • High-purity, fatty acid-free BSA

  • Phosphate-Buffered Saline (PBS)

  • Assay-specific reagents (e.g., Fluo-4 AM for calcium, luciferase substrate for reporters)

Procedure:

  • Cell Preparation: Seed cells in appropriate plates (e.g., 96-well) and grow to the desired confluency. The day before the assay, switch the cells to a low-serum (e.g., 0.5% FBS) medium to minimize baseline activation.

  • BSA Solution Preparation: Prepare a 2X stock solution of fatty acid-free BSA in serum-free medium at the desired final concentration (e.g., if the final concentration is 1 mg/mL, make a 2 mg/mL stock).

  • This compound Dilution Series: Prepare two sets of 2X serial dilutions of this compound in serum-free medium. One set will be for the "BSA-free" condition and the other for the "+BSA" condition.

  • Assay Starvation: On the day of the assay, gently wash the cells twice with warm PBS and then replace the medium with serum-free medium. Incubate for 1-2 hours to allow cells to quiesce.

  • Treatment Preparation:

    • BSA-free wells: Mix the this compound dilutions with an equal volume of serum-free medium.

    • +BSA wells: Mix the this compound dilutions with an equal volume of the 2X BSA stock solution.

    • Crucial Step: Allow both sets of treatment solutions to pre-incubate at 37°C for 30-60 minutes. This allows the this compound and BSA to reach binding equilibrium before being added to the cells.

  • Cell Stimulation: Remove the starvation medium from the cells and add the prepared treatment solutions to the appropriate wells.

  • Data Acquisition: Incubate for the time required for the specific assay endpoint (e.g., 2 minutes for calcium flux, 6 hours for gene expression) and then measure the response according to the assay manufacturer's protocol.

  • Analysis: Plot the dose-response curves for both the BSA-free and +BSA conditions. Calculate the EC50 values for each curve. The shift in the EC50 value to the right in the +BSA condition provides a quantitative measure of albumin's inhibitory effect.

Signaling & Interaction Models

Sequestration_Mechanism cluster_solution Extracellular Solution cluster_cell Cell Membrane LysoPAF Free this compound Complex Albumin-Bound This compound (Inactive Pool) LysoPAF->Complex Sequestration Receptor Cellular Receptor LysoPAF->Receptor Binds & Activates Albumin Serum Albumin Albumin->Complex Sequestration Complex->LysoPAF Release Response Biological Response Receptor->Response

Caption: Albumin sequesters free Lyso-PAF, reducing its availability to cell receptors.

Experimental_Workflow cluster_treatment Treatment Preparation (in parallel) prep 1. Prepare Cells (e.g., seed in 96-well plate) starve 2. Serum Starve Cells (1-2 hours in serum-free media) prep->starve dilute_A 3a. Prepare Lyso-PAF dilutions in SFM* starve->dilute_A dilute_B 3b. Prepare Lyso-PAF dilutions in SFM* mix_A 4a. Mix with SFM* dilute_A->mix_A incubate 5. Pre-incubate Treatments (30-60 min @ 37°C) mix_A->incubate mix_B 4b. Mix with BSA solution dilute_B->mix_B mix_B->incubate stimulate 6. Stimulate Cells with treatments incubate->stimulate measure 7. Measure Cellular Response (e.g., Ca2+ flux, gene expression) stimulate->measure analyze 8. Analyze Data (Compare EC50 values) measure->analyze legend *SFM = Serum-Free Media

Caption: Workflow for quantifying the inhibitory effect of BSA on Lyso-PAF bioactivity.

Signaling_Pathway extracellular Extracellular Space membrane intracellular Intracellular Space LysoPAF Free Lyso-PAF Receptor Lyso-PAF Receptor (Hypothetical, Gs-coupled) LysoPAF->Receptor Binds G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Target Downstream Targets PKA->Target Phosphorylates Response Cellular Response (e.g., anti-inflammatory effects) Target->Response

Caption: A potential Lyso-PAF signaling pathway via a Gs-coupled receptor and cAMP.[4]

References

Technical Support Center: Interpreting Unexpected Results in Lyso-PAF C-16 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Lyso-PAF C-16.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

A1: this compound (1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine) is a lysophospholipid. It is primarily known as the inactive precursor of Platelet-Activating Factor (PAF) C-16, a potent inflammatory lipid mediator.[1] this compound is formed by the action of PAF acetylhydrolase (PAF-AH) on PAF C-16.[1] Conversely, it serves as a substrate for the synthesis of PAF C-16.[1]

While traditionally considered biologically inactive, recent studies have revealed that Lyso-PAF can function as an intracellular signaling molecule.[2][3] It has been shown to contribute to the activation of the RAS-RAF1 signaling pathway by promoting the activation of p21-activated kinase 2 (PAK2).[2][3]

Q2: My this compound is showing activity consistent with PAF receptor activation. What could be the cause?

A2: A common cause for observing PAF-like activity with a this compound preparation is contamination with PAF or a PAF-like mimetic. Commercial preparations of Lyso-PAF may contain trace amounts of PAF, which is a potent activator of the PAF receptor.[4] Given the high potency of PAF, even minute contaminations can lead to significant receptor-mediated effects, such as calcium mobilization or inflammatory responses.[4]

Q3: How should I properly store and handle this compound to ensure its integrity?

A3: Proper storage and handling are critical to prevent degradation and contamination. This compound is typically supplied as a lyophilized powder or in an organic solvent.

  • Lyophilized Powder: Store at -20°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis.

  • Organic Solutions (e.g., in chloroform (B151607) or ethanol): Store in a glass vial with a Teflon-lined cap at -20°C. Avoid using plastic containers as plasticizers can leach into the solvent.

  • Aqueous Solutions: Prepare fresh for each experiment. Avoid long-term storage of aqueous suspensions as this can lead to hydrolysis.

For detailed handling instructions for lipids, it is recommended to consult resources on lipid storage and handling.

Troubleshooting Guides

Issue 1: Unexpected Increase in Intracellular Calcium Upon this compound Treatment

Possible Cause 1: PAF Contamination

  • Explanation: Your this compound reagent may be contaminated with PAF, which potently activates the G-protein coupled PAF receptor, leading to an increase in intracellular calcium.[4]

  • Troubleshooting Steps:

    • Use a PAF Receptor Antagonist: Pre-treat your cells with a specific PAF receptor antagonist (e.g., WEB 2086) before adding this compound. If the calcium response is abolished, it strongly suggests the effect is mediated by the PAF receptor and likely due to PAF contamination.

    • Purity Check: If possible, have the purity of your this compound stock analyzed by mass spectrometry to quantify any potential PAF contamination.

    • Source a High-Purity Reagent: Purchase this compound from a reputable supplier that provides a detailed certificate of analysis with purity data.

Possible Cause 2: Off-Target Effects

  • Explanation: At high concentrations, this compound might have off-target effects unrelated to PAF receptor activation.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of your this compound.

    • Control Experiments: Include appropriate vehicle controls in your experiments.

Issue 2: No Effect on MEK/ERK Phosphorylation in Cells with Mutant NRAS

Possible Cause 1: Inactive this compound

  • Explanation: The this compound may have degraded due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at -20°C and protected from moisture.

    • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound for your experiments.

Possible Cause 2: Cell Line Specificity

  • Explanation: The role of this compound in activating the RAS-RAF1 pathway has been demonstrated in specific cellular contexts, such as melanoma cells with mutant NRAS.[2] This effect may not be universal across all cell types.

  • Troubleshooting Steps:

    • Literature Review: Check the literature to see if the this compound-PAK2-RAF1 signaling axis has been described in your specific cell model.

    • Positive Controls: Use a known activator of the MEK/ERK pathway (e.g., EGF) to confirm that the pathway is responsive in your cells.

Possible Cause 3: Experimental Conditions

  • Explanation: The concentration of this compound or the incubation time may not be optimal.

  • Troubleshooting Steps:

    • Titration and Time-Course: Perform experiments with varying concentrations of this compound and different incubation times to determine the optimal conditions for observing an effect on MEK/ERK phosphorylation.

Data Presentation

Table 1: Plasma Levels of this compound and PAF C-16 in Healthy Controls and COVID-19 Patients.

This table summarizes data on the plasma levels of Lyso-PAF (16:0) and PAF (16:0) in different patient cohorts. The data is expressed as the area ratio between the metabolite and the corresponding internal standard.

CohortAnalyteNMedian Area Ratio
Healthy ControlsLyso-PAF (16:0)35~0.8
Mild/Moderate COVID-19Lyso-PAF (16:0)55~1.2
Severe/Critical COVID-19Lyso-PAF (16:0)145~1.5
Healthy ControlsPAF (16:0)35~0.02
Mild/Moderate COVID-19PAF (16:0)55~0.04
Severe/Critical COVID-19PAF (16:0)145~0.03

Data adapted from a study on COVID-19 patients.[5] The values are approximate and for illustrative purposes.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Materials:

  • Cells of interest cultured on black-walled, clear-bottom 96-well plates

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • PAF receptor antagonist (e.g., WEB 2086)

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBSS (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127).

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (340nm/380nm excitation, 510nm emission) for a few minutes.

  • Compound Addition:

    • For the antagonist control, add the PAF receptor antagonist to the designated wells and incubate for 15-30 minutes.

    • Add the desired concentration of this compound or vehicle control to the wells.

  • Data Acquisition: Immediately start recording the fluorescence ratio for 5-10 minutes to capture the calcium transient.

  • Data Analysis: Calculate the change in the 340/380 ratio over time. An increase in the ratio indicates an increase in intracellular calcium.

Protocol 2: In Vitro Kinase Assay for PAK2 Activation

Objective: To determine if this compound directly activates PAK2.

Materials:

  • Recombinant active PAK2

  • Myelin Basic Protein (MBP) as a substrate

  • This compound

  • Kinase assay buffer

  • [γ-³²P]ATP

  • SDS-PAGE gels and Western blot equipment

  • Phosphorimager

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant PAK2, and MBP.

  • This compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction tubes.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for 20-30 minutes.

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

  • Electrophoresis: Separate the proteins by SDS-PAGE.

  • Visualization: Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphorimager to detect the incorporation of ³²P into MBP.

  • Analysis: Quantify the band intensities to determine the level of PAK2 activity. An increase in MBP phosphorylation indicates PAK2 activation.

Mandatory Visualizations

Lyso_PAF_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor PAF->PAFR Binds PLA2G7 PLA2G7 (PAF-AH) PAF->PLA2G7 Substrate G_protein Gq PAFR->G_protein Activates Lyso_PAF This compound PAK2 PAK2 Lyso_PAF->PAK2 Activates PLA2G7->Lyso_PAF Produces RAF1 RAF1 PAK2->RAF1 Phosphorylates & Activates MEK MEK RAF1->MEK Phosphorylates & Activates ERK ERK MEK->ERK Phosphorylates & Activates Proliferation Cell Proliferation ERK->Proliferation Promotes PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release IP3->Ca_release Induces

Caption: Dual signaling roles of PAF and this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Purity Is this compound purity confirmed? Start->Check_Purity Source_New Source high-purity This compound Check_Purity->Source_New No Check_Handling Were proper storage & handling procedures followed? Check_Purity->Check_Handling Yes Source_New->Check_Handling Review_Protocols Review and correct handling protocols Check_Handling->Review_Protocols No Check_Controls Are positive and negative controls working as expected? Check_Handling->Check_Controls Yes Review_Protocols->Check_Controls Troubleshoot_Assay Troubleshoot the experimental assay Check_Controls->Troubleshoot_Assay No Consider_Mechanism Consider alternative biological mechanisms Check_Controls->Consider_Mechanism Yes Troubleshoot_Assay->Consider_Mechanism End Interpretation Consider_Mechanism->End

Caption: Logical workflow for troubleshooting unexpected results.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Reagent_Prep Prepare this compound and control solutions Treatment Treat cells with This compound Reagent_Prep->Treatment Cell_Culture Culture and seed cells Cell_Culture->Treatment Incubation Incubate for defined period Treatment->Incubation Assay Perform specific assay (e.g., Ca2+, Kinase, Proliferation) Incubation->Assay Data_Acquisition Acquire Data Assay->Data_Acquisition Normalization Normalize to controls Data_Acquisition->Normalization Interpretation Interpret Results Normalization->Interpretation

Caption: General experimental workflow for this compound studies.

References

quality control measures for Lyso-PAF C-16 reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and troubleshooting of Lyso-PAF C-16 (1-O-hexadecyl-sn-glycero-3-phosphocholine) reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological role?

A1: this compound is a lysophospholipid and a biologically inactive precursor to Platelet-Activating Factor (PAF) C-16.[1][2] It is formed through the action of phospholipase A2 on membrane phospholipids (B1166683) and is a key intermediate in the "remodeling pathway" of PAF biosynthesis.[1] In this pathway, this compound is subsequently acetylated to form the potent inflammatory mediator, PAF C-16.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is typically supplied as a lyophilized powder or in a solution. For long-term storage, it is recommended to store the reagent at -20°C.[1][3] The stability of the compound is guaranteed for at least one year under these conditions.[4] Once reconstituted, it is advisable to aliquot the solution and store it at -80°C for up to six months or at -20°C for one month to avoid repeated freeze-thaw cycles.[3] this compound is hygroscopic and should be handled in a dry environment.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of organic solvents and aqueous solutions. Approximate solubilities are as follows:

  • Water: ~20 mg/mL

  • PBS (pH 7.2): ~10 mg/mL

  • Ethanol: ~10 mg/mL

  • DMSO: ~10 mg/mL

  • Dimethylformamide (DMF): ~10 mg/mL[1]

For biological experiments, it is recommended to prepare a stock solution in an organic solvent and then make further dilutions into aqueous buffers. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.

Q4: What is the expected purity of commercially available this compound?

A4: High-quality this compound reagents should have a purity of greater than 98% or 99%, which can be verified by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4][5] Always refer to the certificate of analysis provided by the supplier for lot-specific purity data.

Quality Control Data Summary

The following table summarizes the key quality control specifications for this compound reagents.

ParameterSpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Purity ≥98%HPLC, TLC
Identity Conforms to structureMass Spectrometry, NMR
Solubility Soluble in recommended solventsVisual Inspection
Storage -20°C (long-term)-
Stability ≥ 1 year at -20°CHPLC

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results - Reagent degradation due to improper storage or handling. - Inaccurate concentration of stock solution. - Contamination of the reagent.- Ensure the reagent is stored at the recommended temperature and protected from moisture. - Prepare fresh dilutions from a properly stored stock solution. - Verify the concentration of the stock solution using a quantitative method like HPLC. - Use sterile techniques when handling the reagent.
Poor solubility in aqueous buffers - Exceeding the solubility limit. - Incorrect pH of the buffer.- Do not exceed the recommended solubility of ~10 mg/mL in PBS (pH 7.2). - Prepare a stock solution in an organic solvent (e.g., ethanol) and then dilute into the aqueous buffer. - Ensure the pH of the buffer is appropriate.
Unexpected biological activity - Contamination with PAF or other bioactive lipids. - Degradation of this compound to other compounds.- Verify the purity of the reagent using HPLC or mass spectrometry. - Purchase reagents from a reputable supplier with a detailed certificate of analysis.
Instrumental analysis issues (e.g., peak tailing in HPLC) - Inappropriate column chemistry. - Incorrect mobile phase composition.- Use a suitable column for lysophospholipid analysis (e.g., a silica-based or C18 column). - Optimize the mobile phase composition and gradient.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by HPLC

This protocol outlines a general method for assessing the purity of this compound using high-performance liquid chromatography with an evaporative light scattering detector (ELSD).

Materials:

  • This compound sample

  • HPLC-grade chloroform (B151607), methanol, water, and ammonia

  • HPLC system with ELSD

  • Silica analytical column (e.g., Allsphere silica, 5 µm)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., chloroform:methanol, 1:1 v/v) to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: Chloroform

    • Mobile Phase B: Chloroform:Methanol (70:30, v/v)

    • Mobile Phase C: Chloroform:Methanol:Water:Ammonia (45:45:9.5:0.5, v/v/v/v)

  • Chromatographic Conditions:

    • Column: Silica analytical column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector: ELSD (Nebulizer Temperature: 40°C, Gas Flow: 1.5 L/min)

    • Gradient Program:

      Time (min) %A %B %C
      0 95 5 0
      10 0 100 0
      20 0 0 100

      | 25 | 95 | 5 | 0 |

  • Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Identity Confirmation by Mass Spectrometry

This protocol provides a general procedure for confirming the identity of this compound using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • This compound sample

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

  • LC-MS system (e.g., with a C18 column and an electrospray ionization source)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the initial mobile phase composition.

  • LC-MS Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Gradient: A suitable gradient to elute this compound (e.g., 5-95% B over 10 minutes).

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Mass Spectrometry: Scan for the expected protonated molecule [M+H]⁺ of this compound (m/z 482.36).

  • Data Analysis: Confirm the presence of a peak at the expected retention time with the correct mass-to-charge ratio for this compound. For further confirmation, tandem mass spectrometry (MS/MS) can be performed to identify characteristic fragment ions.

Visualizations

experimental_workflow Experimental Workflow for this compound Quality Control cluster_prep Sample Preparation cluster_qc Quality Control Assays cluster_exp Experimental Use reagent Receive this compound Reagent store Store at -20°C reagent->store reconstitute Reconstitute in appropriate solvent store->reconstitute aliquot Aliquot and store at -80°C or -20°C reconstitute->aliquot hplc Purity Analysis by HPLC aliquot->hplc QC Check ms Identity Confirmation by MS aliquot->ms QC Check bioassay Biological Activity Assay (Optional) aliquot->bioassay QC Check use Use in Experiments hplc->use ms->use bioassay->use

Caption: A typical experimental workflow for the quality control and use of this compound reagents.

signaling_pathway This compound in the PAF Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling membrane_pl Membrane Phospholipids pla2 Phospholipase A₂ (PLA₂) membrane_pl->pla2 cleavage lyso_paf This compound lyso_paf_at Lyso-PAF Acetyltransferase lyso_paf->lyso_paf_at acetylation paf PAF C-16 paf_receptor PAF Receptor (PAFR) paf->paf_receptor binds to g_protein G-protein activation paf_receptor->g_protein plc Phospholipase C (PLC) activation g_protein->plc ip3_dag IP3 and DAG production plc->ip3_dag ca_release Ca²⁺ release ip3_dag->ca_release pkc Protein Kinase C (PKC) activation ip3_dag->pkc cellular_response Cellular Response (e.g., inflammation) ca_release->cellular_response pkc->cellular_response pla2->lyso_paf lyso_paf_at->paf

Caption: The role of this compound as a precursor in the PAF signaling pathway.

troubleshooting_flow Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_storage Reagent stored correctly (-20°C, dry)? start->check_storage check_handling Proper handling (fresh dilutions, avoid freeze-thaw)? check_storage->check_handling Yes solution_storage Action: Discard old reagent, use new vial. check_storage->solution_storage No check_purity Purity verified by HPLC/MS? check_handling->check_purity Yes solution_handling Action: Prepare fresh dilutions, aliquot new stock. check_handling->solution_handling No check_concentration Stock concentration accurate? check_purity->check_concentration Yes solution_purity Action: Re-purify or purchase new, high-purity reagent. check_purity->solution_purity No solution_concentration Action: Re-quantify stock solution. check_concentration->solution_concentration No end_persist Issue Persists: Contact Technical Support check_concentration->end_persist Yes end_ok Problem Resolved solution_storage->end_ok solution_handling->end_ok solution_purity->end_ok solution_concentration->end_ok

Caption: A logical troubleshooting flowchart for addressing inconsistent experimental results with this compound.

References

Navigating Variability in Lyso-PAF C-16 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Variability in experimental replicates is a common challenge in lipid signaling research, particularly when working with bioactive lipids like Lyso-Platelet-Activating Factor C-16 (Lyso-PAF C-16). This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential sources of variability in your experiments, ensuring the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological role?

A1: this compound (1-O-hexadecyl-sn-glycero-3-phosphocholine) is a biologically inactive precursor of Platelet-Activating Factor (PAF C-16), a potent lipid mediator involved in various physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[1][2][3][4] this compound is a key intermediate in the "remodeling pathway" of PAF biosynthesis, where it is formed from membrane phospholipids (B1166683) and subsequently acetylated to produce active PAF.[5]

Q2: What are the key stability and storage considerations for this compound?

A2: this compound is a lyophilized powder that should be stored at -20°C for long-term stability (months to years).[6] Once reconstituted, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[7] Stock solutions in organic solvents like DMSO or ethanol (B145695) can be stored at -20°C for up to one month, or at -80°C for up to six months, protected from light.[7]

Q3: What are the recommended solvents for reconstituting this compound?

A3: this compound is soluble in a variety of solvents. For cell-based assays, Dimethyl sulfoxide (B87167) (DMSO) and ethanol are commonly used.[8] It is also soluble in aqueous solutions like water and PBS (pH 7.2).[8] The choice of solvent is critical and should be compatible with the specific experimental system. It is important to note that the final concentration of organic solvents in cell culture should be kept low (typically <0.5% for DMSO) to avoid cytotoxicity.[9][10]

Q4: Can commercial preparations of this compound contain impurities that affect experimental outcomes?

A4: Yes, it is a critical consideration. Commercial preparations of lysophospholipids, including Lyso-PAF, may contain trace amounts of PAF or PAF-like contaminants.[1][6] These contaminants can elicit biological responses, leading to misinterpretation of results, as this compound itself is considered biologically inactive at the PAF receptor.[1][11] It is advisable to source high-purity this compound and consider running appropriate controls to rule out the effects of potential contaminants.

Troubleshooting Guides

High Variability in Experimental Replicates

High variability between replicates is a frequent issue. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting/Mitigation Strategy
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all replicates.
Inaccurate Dilutions Prepare fresh serial dilutions for each experiment. Vortex solutions thoroughly before each dilution step.
Cell Seeding Density Variation Ensure a homogenous cell suspension before seeding. Count cells accurately and seed plates evenly. Allow cells to settle evenly before incubation.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Inconsistent Incubation Times Stagger the addition of reagents and the termination of the assay to ensure consistent incubation times for all wells.
Batch-to-Batch Reagent Variability Test new lots of critical reagents (e.g., this compound, antibodies, enzymes) against the previous lot to ensure consistency.
Instrument Fluctuation Allow instruments (e.g., plate readers, mass spectrometers) to warm up and stabilize before use. Perform regular maintenance and calibration.
High Background Signal in Assays

A high background signal can mask the specific signal of interest. Here are some common causes and solutions, particularly relevant for immunoassays or receptor binding assays.

Potential Cause Troubleshooting/Mitigation Strategy
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk).[3] Extend the blocking incubation time.[3] Include a non-ionic detergent (e.g., Tween-20) in the blocking and wash buffers.[3]
Non-specific Antibody Binding Titrate the primary and secondary antibody concentrations to determine the optimal dilution.[12] Use affinity-purified antibodies.[13] Include appropriate isotype controls.
Contamination of Reagents Use sterile, filtered buffers and solutions. Handle reagents in a clean environment to prevent microbial or chemical contamination.[14]
Endogenous Enzyme Activity For assays using enzymatic detection (e.g., HRP, AP), include a step to quench endogenous enzyme activity in the sample.[15]
Inadequate Washing Increase the number of wash steps and the volume of wash buffer.[14] Ensure complete removal of wash buffer between steps.

Experimental Protocols & Data Presentation

Protocol: Acetyl-CoA:Lyso-PAF Acetyltransferase (Lyso-PAF-AT) Activity Assay

This assay measures the enzymatic conversion of this compound to PAF C-16.

Materials:

  • Cell or tissue homogenates/microsomal fractions

  • This compound

  • [³H]-Acetyl-CoA

  • Bovine Serum Albumin (BSA)

  • Tris-HCl buffer (pH 7.4)

  • Trichloroacetic acid (TCA) solution

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture containing Tris-HCl buffer, BSA, and the cell/tissue extract.

  • Add this compound to the reaction mixture.

  • Initiate the reaction by adding [³H]-Acetyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).[7]

  • Stop the reaction by adding cold TCA solution.[7]

  • Precipitate the protein-bound radiolabeled PAF.

  • Wash the pellet to remove unincorporated [³H]-Acetyl-CoA.

  • Resuspend the pellet and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific activity of Lyso-PAF-AT as pmol of PAF formed per mg of protein per minute.

Quantitative Data Summary

The following table provides a general overview of expected variability in lipidomic and immunoassay measurements. Note that these are estimates and actual variability will depend on the specific assay and laboratory conditions.

Parameter Typical Range of Variability Reference
Intra-assay Coefficient of Variation (CV) < 10%[16][17]
Inter-assay Coefficient of Variation (CV) < 15%[16][17]
Technical Variability in Lipidomics (Intraclass Correlation Coefficient) Median of 0.79[18]
Within-Individual Biological Variance in Lipidomics Accounts for an average of 42% of the biological variance[18]

Mandatory Visualizations

Signaling Pathway: The Remodeling Pathway of PAF Biosynthesis

PAF_Remodeling_Pathway Membrane Membrane Phospholipids (Alkyl-acyl-GPC) PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Hydrolysis LysoPAF This compound PLA2->LysoPAF LPCAT Acetyl-CoA: Lyso-PAF Acetyltransferase (LPCAT2) LysoPAF->LPCAT Acetylation Acyltransferase Acyl-CoA: Lyso-PAF Acyltransferase LysoPAF->Acyltransferase Acylation PAF PAF C-16 (Active) LPCAT->PAF PAFAH PAF Acetylhydrolase (PAF-AH) PAF->PAFAH Deacetylation PAFAH->LysoPAF AlkylAcylGPC Alkyl-acyl-GPC (Membrane) Acyltransferase->AlkylAcylGPC

Caption: The Remodeling Pathway of PAF Biosynthesis.

Experimental Workflow: Troubleshooting High Variability

Troubleshooting_Workflow start High Variability in Replicates check_pipetting Review Pipetting Technique & Calibration start->check_pipetting check_dilutions Assess Dilution Series Preparation start->check_dilutions check_cells Evaluate Cell Handling & Seeding start->check_cells check_reagents Investigate Reagent Quality & Storage start->check_reagents check_assay Examine Assay Procedure & Timing start->check_assay solution_pipetting Implement Consistent Pipetting Practices check_pipetting->solution_pipetting solution_dilutions Prepare Fresh, Accurate Dilutions check_dilutions->solution_dilutions solution_cells Standardize Cell Culture Procedures check_cells->solution_cells solution_reagents Validate Reagent Lots & Handling check_reagents->solution_reagents solution_assay Adhere Strictly to Optimized Protocol check_assay->solution_assay end Variability Reduced solution_pipetting->end solution_dilutions->end solution_cells->end solution_reagents->end solution_assay->end

References

minimizing freeze-thaw degradation of Lyso-PAF C-16 aliquots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Lyso-PAF C-16 aliquots during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound should be stored at -20°C for long-term stability (months to years). For short-term storage (days to weeks), 0-4°C is acceptable.[1] Stock solutions in organic solvents should also be stored at -20°C.[2]

Q2: How many times can I freeze and thaw my this compound aliquot?

A2: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the lipid.[1] Ideally, you should aliquot the reconstituted this compound into single-use volumes to minimize the number of freeze-thaw cycles for the entire stock. While some studies on lipids in serum have shown minimal effects after 1-3 cycles, it is best practice to limit this for purified, sensitive lipids like this compound.[3][4]

Q3: What is the best solvent to dissolve this compound?

A3: this compound is soluble in a variety of solvents. For preparing stock solutions, high-purity organic solvents such as ethanol, DMSO, or dimethylformamide (DMF) are recommended.[1] It is also soluble in aqueous solutions like water and PBS (pH 7.2); however, aqueous solutions are not recommended for storage for more than one day.

Q4: Can I store my reconstituted this compound in plastic tubes?

A4: When using organic solvents, it is crucial to store this compound solutions in glass vials with Teflon-lined caps.[2][5] Plastics can leach impurities into the organic solvent, potentially compromising your experiments.[2][5] Aqueous solutions of this compound can be stored in plastic.

Q5: My this compound powder appears clumpy. Is it still usable?

A5: this compound is hygroscopic, meaning it can absorb moisture from the air, which may cause it to become gummy or clumpy.[5] To prevent this, always allow the vial to warm to room temperature before opening. If the product has become clumpy, it may still be usable, but it is a sign of moisture absorption which can lead to hydrolysis and degradation. It is best to handle the powder quickly in a dry environment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results between aliquots. Degradation due to multiple freeze-thaw cycles.Prepare single-use aliquots from a fresh stock solution to ensure consistency. Avoid using an aliquot that has been frozen and thawed multiple times.
Improper storage of stock solution.Ensure the stock solution is stored at -20°C in a tightly sealed glass vial with a Teflon-lined cap, preferably under an inert atmosphere (argon or nitrogen).[2][5]
Reduced biological activity of this compound. Hydrolysis or oxidation of the lipid.Reconstitute a fresh vial of this compound. When preparing the stock solution, use a high-purity organic solvent and consider flushing the vial with an inert gas to displace oxygen.[5] For aqueous solutions, prepare them fresh before each experiment.
Contamination from storage container.If using an organic solvent, ensure you are using glass vials with Teflon-lined caps. Avoid all plastic containers and pipette tips when handling organic solutions of lipids.[2][5]
Difficulty dissolving the lyophilized powder. Incomplete warming to room temperature leading to condensation.Always allow the vial to reach room temperature in a desiccator before opening to prevent moisture condensation.[1]
Inappropriate solvent or concentration.Confirm the solubility of this compound in your chosen solvent and ensure you are not exceeding the recommended concentration. Gentle vortexing or sonication can aid dissolution.[1]

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of this compound

This protocol describes the proper procedure for reconstituting and aliquoting lyophilized this compound to create stable, single-use stock solutions.

Materials:

  • This compound lyophilized powder

  • High-purity, anhydrous organic solvent (e.g., ethanol, DMSO)

  • Inert gas (Argon or Nitrogen)

  • Glass vials with Teflon-lined screw caps

  • Glass or stainless-steel syringe/pipette

Procedure:

  • Equilibrate: Remove the vial of lyophilized this compound from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate. This prevents condensation from forming inside the vial upon opening.

  • Solvent Preparation: Prepare the desired volume of high-purity organic solvent.

  • Reconstitution: Once the vial has reached room temperature, briefly centrifuge it to ensure all the powder is at the bottom. Carefully open the vial and add the appropriate volume of solvent to achieve the desired stock concentration.

  • Dissolution: Tightly cap the vial and vortex gently until the powder is completely dissolved. A clear solution should be observed.

  • Inert Gas Purge: To minimize oxidation, gently flush the headspace of the vial with a stream of inert gas (argon or nitrogen) before tightly sealing the cap.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use glass vials with Teflon-lined caps. The volume of each aliquot should be appropriate for a single experiment.

  • Storage: Store the aliquots at -20°C.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol outlines the preparation of a fresh aqueous working solution of this compound from a stock solution for immediate use in experiments.

Materials:

  • Aliquoted stock solution of this compound in organic solvent

  • Aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium

  • Sterile glass or polypropylene (B1209903) tubes

Procedure:

  • Thaw Stock Aliquot: Remove a single-use aliquot of the this compound stock solution from the -20°C freezer and allow it to thaw at room temperature.

  • Dilution: In a sterile tube, add the desired volume of aqueous buffer or cell culture medium.

  • Addition of this compound: While gently vortexing the aqueous solution, add the required volume of the thawed this compound stock solution dropwise to ensure proper mixing and to avoid precipitation.

  • Final Mixing: Gently vortex the final solution to ensure homogeneity.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately in your experiment. Do not store aqueous solutions of this compound.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_experiment Experimental Use A Lyophilized this compound (Store at -20°C) B Equilibrate to Room Temp. A->B C Reconstitute in Organic Solvent B->C D Purge with Inert Gas C->D E Aliquot into Single-Use Glass Vials D->E F Store Aliquots at -20°C E->F G Thaw Single Aliquot F->G For each experiment H Prepare Fresh Aqueous Working Solution G->H I Immediate Use in Experiment H->I

Caption: Recommended workflow for handling this compound.

signaling_pathway cluster_synthesis PAF Synthesis & Degradation cluster_signaling Downstream Signaling Alkyl-PC 1-O-alkyl-2-acyl-sn- glycero-3-phosphocholine Lyso-PAF This compound Alkyl-PC->Lyso-PAF PLA2 Lyso-PAF->Alkyl-PC LPCAT PAF Platelet-Activating Factor (PAF) Lyso-PAF->PAF Lyso-PAF-AT PAK2 PAK2 Activation Lyso-PAF->PAK2 contributes to PAF->Lyso-PAF PAF-AH PLA2 Phospholipase A2 LPCAT LPC Acyltransferase Lyso-PAF-AT Lyso-PAF Acetyltransferase PAF-AH PAF Acetylhydrolase RAF1 RAF1 Activation MEK_ERK MEK/ERK Pathway RAF1->MEK_ERK PAK2->RAF1

References

Validation & Comparative

Comparative Analysis of Lyso-PAF C-16 and Lyso-PAF C-18 Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Lyso-Platelet Activating Factor (Lyso-PAF) C-16 and Lyso-PAF C-18. Traditionally considered the inactive metabolites of Platelet-Activating Factor (PAF), recent evidence suggests that these molecules may possess their own subtle, yet significant, biological functions. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the understanding of these two prominent Lyso-PAF species.

Executive Summary

Lyso-PAF is generated through the deacetylation of PAF, a potent inflammatory phospholipid. The two most common forms, Lyso-PAF C-16 and Lyso-PAF C-18, differ only by the length of the alkyl chain at the sn-1 position (16 carbons for C-16 and 18 carbons for C-18). While both are generally considered to be significantly less active than their parent molecule, PAF, they are not entirely inert.

Experimental evidence, though limited in direct comparisons, suggests that this compound and C-18 can exhibit similar biological effects, particularly in the context of inflammation. Both have been shown to inhibit neutrophil superoxide (B77818) production to a comparable degree. Furthermore, elevated levels of both molecules have been observed in inflammatory conditions, such as in the nasal polyps of asthmatic patients. Emerging research also points to a role for Lyso-PAF in intracellular signaling, independent of the classical PAF receptor, by modulating the RAS-RAF1 pathway. However, for many biological activities, a direct quantitative comparison between the C-16 and C-18 variants is not yet available in the scientific literature.

Quantitative Data Comparison

Direct quantitative comparisons of the biological activities of this compound and Lyso-PAF C-18 are scarce. The following table summarizes the available data from a key study investigating their effects on neutrophil function.

Biological ActivityAssay SystemThis compoundLyso-PAF C-18Reference
Inhibition of fMLF-induced Superoxide ProductionHuman NeutrophilsEqually effectiveEqually effective[1]

fMLF (N-formylmethionyl-leucyl-phenylalanine) is a potent neutrophil chemoattractant and activator.

Biological Activities and Signaling Pathways

Inhibition of Neutrophil Superoxide Production

One of the most clearly defined biological activities of this compound and C-18 is their ability to inhibit the production of superoxide by neutrophils, a key event in the inflammatory response. A study directly comparing the two molecules found them to be "equally effective" in this regard[1]. This suggests that the two-carbon difference in the alkyl chain length does not significantly impact this particular inhibitory function.

Intracellular Signaling: The RAS-RAF1 Pathway

Recent research has uncovered a novel intracellular signaling role for Lyso-PAF that is independent of the membrane-bound PAF receptor. Lyso-PAF has been shown to contribute to the activation of the RAF1 kinase, a critical component of the RAS-RAF1 signaling pathway, which is frequently dysregulated in cancer[2]. This signaling is initiated by the binding of intracellular Lyso-PAF to p21-activated kinase 2 (PAK2), leading to its activation and subsequent phosphorylation of RAF1. This pathway appears to be a general mechanism for Lyso-PAF, with no distinction made in the literature between the C-16 and C-18 isoforms in this context.

Lyso_PAF_RAS_RAF1_Pathway LysoPAF Intracellular Lyso-PAF PAK2 PAK2 LysoPAF->PAK2 Binds to and activates RAF1 RAF1 PAK2->RAF1 Phosphorylates MEK MEK RAF1->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation

Intracellular signaling pathway of Lyso-PAF leading to cell proliferation.

Presence in Inflammatory Conditions

A study on chronic rhinosinusitis with nasal polyps found that the concentrations of both this compound and Lyso-PAF C-18 were significantly higher in the nasal polyps of patients with asthma compared to those without[3]. This co-elevation suggests that both molecules may be involved in the pathophysiology of this inflammatory condition, although their precise roles remain to be elucidated.

Experimental Protocols

Neutrophil Superoxide Production Assay

This protocol is adapted from studies investigating the effect of Lyso-PAF on fMLF-induced superoxide production in human neutrophils.

1. Isolation of Human Neutrophils:

  • Human neutrophils are isolated from the whole blood of healthy donors using density gradient centrifugation.

2. Superoxide Measurement:

  • Superoxide production is commonly measured using a luminol-based chemiluminescence assay.

  • Isolated neutrophils are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

  • The neutrophil suspension is pre-incubated with either this compound, Lyso-PAF C-18, or a vehicle control for a specified time (e.g., 5-15 minutes) at 37°C.

  • The chemiluminescence reaction is initiated by the addition of luminol (B1675438) and the neutrophil activator, fMLF.

  • The light emission is measured over time using a luminometer.

  • The total amount of superoxide produced is calculated by integrating the area under the curve of the chemiluminescence signal.

Superoxide_Assay_Workflow Start Start Isolate Isolate Human Neutrophils Start->Isolate Preincubate Pre-incubate with This compound/C-18 or Vehicle Isolate->Preincubate AddReagents Add Luminol and fMLF Preincubate->AddReagents Measure Measure Chemiluminescence AddReagents->Measure Analyze Analyze Data (Area Under Curve) Measure->Analyze End End Analyze->End

Workflow for the neutrophil superoxide production assay.

Areas for Future Research

The current body of literature provides a foundational understanding of the biological activities of this compound and C-18. However, several key areas require further investigation to provide a more complete comparative picture:

  • Direct Comparative Studies: Head-to-head comparisons of this compound and C-18 are needed across a wider range of biological assays, including platelet aggregation, smooth muscle contraction, and vascular permeability, to determine if the observed equivalence in neutrophil inhibition holds true in other systems.

  • Receptor Binding Affinity: While Lyso-PAF is not a potent agonist for the classical PAF receptor, its potential interaction with other cell surface or intracellular receptors warrants investigation. Comparative binding studies of the C-16 and C-18 isoforms to any identified targets would be highly informative.

  • In Vivo Studies: The majority of the current data is derived from in vitro experiments. In vivo studies directly comparing the effects of this compound and C-18 are necessary to understand their physiological and pathological relevance.

Conclusion

References

A Tale of Two Lipids: A Comparative Guide to Lyso-PAF C-16 and PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid signaling, structurally similar molecules can elicit vastly different, and sometimes opposing, biological responses. This guide provides a comprehensive comparison of two such lipids: Lyso-Platelet-Activating Factor C-16 (Lyso-PAF C-16) and its more famous counterpart, Platelet-Activating Factor C-16 (PAF C-16). While this compound has long been considered the inactive precursor and metabolite of the potent pro-inflammatory mediator PAF C-16, emerging evidence reveals that it possesses its own distinct biological activities, often acting as a counterbalance to the potent effects of PAF C-16.

This guide will delve into their divergent effects on key inflammatory cells, present quantitative experimental data, detail the methodologies behind these findings, and visualize their distinct signaling pathways.

At a Glance: Key Differences

FeatureThis compoundPAF C-16
Primary Role Generally considered a biologically inactive precursor/metabolite of PAF C-16, but also exhibits independent anti-inflammatory and inhibitory effects.A potent pro-inflammatory lipid mediator, platelet activator, and chemoattractant.
Receptor Does not act through the PAF receptor; its effects are mediated by a putative G-protein coupled receptor linked to adenylyl cyclase.Acts via the specific G-protein coupled Platelet-Activating Factor Receptor (PAF-R).
Signaling Pathway Increases intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA).Activates Gq/11 and Gi/o proteins, leading to increased intracellular calcium and activation of Protein Kinase C (PKC) and MAPK/ERK pathways.
Effect on Neutrophils Inhibits fMLF-induced superoxide (B77818) production.Primes neutrophils for an enhanced response to other stimuli, such as fMLF, leading to increased superoxide production.
Effect on Platelets Inhibits thrombin-induced platelet aggregation.A potent inducer of platelet aggregation.
Cytokine Release Generally does not stimulate the release of pro-inflammatory cytokines.Induces the release of pro-inflammatory cytokines such as IL-6 and TNF-α from various immune cells.

Quantitative Comparison of Biological Effects

The following tables summarize the quantitative differences in the biological activities of this compound and PAF C-16 based on available experimental data.

Table 1: Effect on fMLF-Induced Superoxide Production in Human Neutrophils
CompoundConcentration (µM)Effect on fMLF-Induced Superoxide Production (% of control)Reference
PAF C-16 1Potentiation (e.g., ~6.9-fold increase over baseline)[1]
This compound 1Inhibition (~57% reduction compared to buffer-treated)[1]
PAF C-16 0.01 - 1Dose-dependent potentiation[1]
This compound 0.01 - 1Dose-dependent inhibition[1]
Table 2: Effect on Thrombin-Induced Platelet Aggregation
CompoundConcentration (µM)Effect on Thrombin-Induced Platelet AggregationReference
PAF C-16 0.05 - 14Induces dose-dependent aggregation[2]
This compound 1 - 10Dose-dependent inhibition of thrombin-induced aggregation[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the effects of this compound and PAF C-16.

Neutrophil Superoxide Production Assay

This assay measures the production of superoxide radicals by neutrophils, a key function in their inflammatory response.

  • Neutrophil Isolation: Human neutrophils are isolated from peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Pre-incubation: Isolated neutrophils are pre-incubated with either this compound, PAF C-16, or a vehicle control for a specified time (e.g., 5 minutes).

  • Stimulation: The neutrophils are then stimulated with a chemoattractant such as N-formylmethionyl-leucyl-phenylalanine (fMLP).

  • Detection: Superoxide production is measured using a chemiluminescence-based assay, often with luminol (B1675438) or lucigenin (B191737) as a substrate. The light emission is monitored over time using a luminometer.

  • Data Analysis: The total superoxide production is quantified by calculating the area under the curve of the chemiluminescence signal.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This technique measures the aggregation of platelets in response to various agonists.

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in citrate-containing tubes and centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed and is used to set the 100% aggregation baseline.

  • Incubation: PRP is placed in an aggregometer cuvette with a stir bar and incubated at 37°C. For inhibition studies, PRP is pre-incubated with this compound or a vehicle control.

  • Aggregation Induction: PAF C-16 or another agonist like thrombin is added to the PRP to induce aggregation.

  • Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is continuously recorded by the aggregometer.

  • Data Analysis: The extent of aggregation is expressed as the percentage change in light transmission relative to the PPP baseline.

Intracellular Calcium Mobilization Assay

This assay measures changes in the concentration of free cytosolic calcium ([Ca2+]i), a critical second messenger in many signaling pathways.

  • Cell Loading: Cells (e.g., neutrophils) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane, where it is then cleaved by intracellular esterases, trapping the fluorescent indicator inside.

  • Stimulation: The dye-loaded cells are then stimulated with PAF C-16.

  • Fluorescence Measurement: The fluorescence intensity of the dye is measured over time using a fluorometer or a fluorescence microscope. Fura-2 is a ratiometric dye, meaning its fluorescence excitation or emission spectrum shifts upon binding to calcium. The ratio of fluorescence at two different wavelengths is used to calculate the [Ca2+]i.

  • Data Analysis: The change in [Ca2+]i is plotted over time to visualize the calcium transient induced by the stimulus.

Intracellular cAMP Assay

This assay quantifies the levels of cyclic AMP (cAMP), another important second messenger.

  • Cell Treatment: Cells (e.g., platelets or neutrophils) are treated with this compound or a vehicle control in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis: After incubation, the cells are lysed to release the intracellular contents.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In these assays, the cAMP from the sample competes with a labeled cAMP for binding to a specific anti-cAMP antibody.

  • Data Analysis: The amount of cAMP in the sample is inversely proportional to the signal generated by the labeled cAMP. A standard curve is used to determine the absolute concentration of cAMP.

Signaling Pathways: A Visual Guide

The divergent biological effects of this compound and PAF C-16 stem from their activation of distinct intracellular signaling cascades.

PAF C-16 Signaling Pathway

PAF C-16 exerts its effects by binding to the specific G-protein coupled receptor, PAF-R. This interaction primarily activates Gq/11 and Gi/o proteins, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade, leading to a variety of cellular responses such as inflammation, platelet aggregation, and chemotaxis.

PAF_C16_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF_C16 PAF C-16 PAFR PAF Receptor (GPCR) PAF_C16->PAFR Binds G_protein Gq/11, Gi/o PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates MAPK MAPK/ERK Pathway PKC->MAPK Activates Response Cellular Responses (Inflammation, Aggregation, Chemotaxis) MAPK->Response Leads to

Caption: PAF C-16 Signaling Pathway.

This compound Signaling Pathway

In contrast to PAF C-16, this compound does not interact with the PAF receptor. Instead, it is proposed to bind to a yet-to-be-fully-characterized G-protein coupled receptor that is positively coupled to adenylyl cyclase. Activation of this receptor leads to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the inhibition of cellular processes such as neutrophil activation and platelet aggregation. This pathway represents a negative feedback loop to the pro-inflammatory actions of PAF C-16.

Lyso_PAF_C16_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Lyso_PAF_C16 This compound Putative_Receptor Putative Receptor (GPCR) Lyso_PAF_C16->Putative_Receptor Binds Gs_protein Gs Putative_Receptor->Gs_protein Activates AC Adenylyl Cyclase (AC) Gs_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Inhibition of Cellular Responses (e.g., Neutrophil Activation, Platelet Aggregation) PKA->Inhibition Leads to

Caption: this compound Signaling Pathway.

Experimental Workflow Overview

The following diagram provides a generalized workflow for comparing the effects of this compound and PAF C-16 on cellular responses.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Isolation Isolate Target Cells (e.g., Neutrophils, Platelets) Incubation Incubate Cells with This compound, PAF C-16, or Vehicle Control Cell_Isolation->Incubation Reagent_Prep Prepare this compound and PAF C-16 Solutions Reagent_Prep->Incubation Stimulation Stimulate with Agonist (if required, e.g., fMLP, Thrombin) Incubation->Stimulation Assay Perform Functional Assay (e.g., Superoxide Production, Aggregation, Ca²⁺ Mobilization, cAMP) Stimulation->Assay Data_Acquisition Acquire Quantitative Data Assay->Data_Acquisition Data_Analysis Analyze and Compare Results Data_Acquisition->Data_Analysis

References

A Researcher's Guide to Negative Controls in PAF Studies: A Comparative Analysis of Lyso-PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of lipid signaling, the careful selection of controls is paramount to generating robust and reproducible data. For researchers investigating the potent inflammatory mediator Platelet-Activating Factor (PAF), its precursor and metabolite, Lyso-PAF C-16, is often employed as a negative control. This guide provides a comprehensive comparison of this compound and other control alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their PAF studies.

This compound: More Than Just an Inactive Precursor

This compound (1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine) is structurally distinct from the biologically active PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) by the absence of an acetyl group at the sn-2 position. This single modification is critical for PAF's high-affinity binding to the PAF receptor (PAFR), a G-protein coupled receptor that triggers a cascade of intracellular signaling events.[1] Consequently, this compound is largely considered unable to activate the canonical PAF signaling pathway.

However, it is crucial for researchers to recognize that Lyso-PAF is not merely an inert molecule. Studies have revealed that Lyso-PAF can exert biological effects, some of which are opposing to those of PAF, through PAFR-independent mechanisms.[2][3] This dual characteristic makes this compound a valuable tool for dissecting PAFR-specific events from other lipid-mediated effects, but also necessitates careful interpretation of experimental outcomes. Furthermore, it has been suggested that some commercially available Lyso-PAF preparations may contain trace amounts of PAF or PAF-like contaminants, which could lead to confounding results.[4]

Performance Comparison: this compound vs. PAF C-16

The following tables summarize the comparative bioactivity of this compound and PAF C-16 in key cellular assays used to study PAF function.

Table 1: Neutrophil Activation (fMLP-induced Superoxide (B77818) Production)

CompoundConcentration (µM)Effect on fMLP-induced Superoxide ProductionMechanism
PAF C-16 1Potentiation (6.92-fold increase)[5][6]Priming of neutrophils via PAFR
This compound 1Inhibition (57% reduction)[5][6]PAFR-independent, involves increased intracellular cAMP[2][3]

Table 2: Platelet Aggregation

CompoundAgonistEffectEC50 (PAF-induced)
PAF C-16 -Induces aggregation~100 nM[7][8]
This compound ThrombinInhibits aggregationNot Applicable

Table 3: Intracellular Calcium Mobilization

CompoundEffect on Intracellular Calcium [Ca2+]iMechanism
PAF C-16 Rapid, dose-dependent increase[9][10]PAFR-Gq-PLC-IP3 pathway
This compound No effect on basal levels[9][10]Does not activate PAFR-mediated calcium signaling[5]

Alternative Negative Controls for PAF Studies

Table 4: Comparison of Negative Control Alternatives

Control TypeExample(s)Principle of ActionAdvantagesDisadvantages
Inactive Precursor/Metabolite This compoundLacks the sn-2 acetyl group required for PAFR activation.Structurally very similar to PAF, useful for studying PAFR-specific effects.Can have its own biological activity (PAFR-independent). Purity is critical.
PAF Receptor (PAFR) Antagonists WEB 2086, CV-3988[11][12][13][14]Competitively or non-competitively block the PAF receptor.Highly specific for PAFR-mediated events. Can be used in vivo.May have off-target effects at high concentrations. Do not control for non-specific lipid effects.
Structurally Related Inactive Analogs WEB2387 (for WEB 2086)[2]Structurally similar to the active compound but lacks biological activity.Controls for potential off-target effects of the active antagonist.Specific to the antagonist being used, not a general PAF control.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are representative protocols for key assays comparing the effects of PAF C-16 and this compound.

Protocol 1: Neutrophil Superoxide Production Assay

This protocol measures the priming (by PAF) or inhibitory (by Lyso-PAF) effect on N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced superoxide production in isolated human neutrophils.

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Preparation: Resuspend isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+) at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubation: Aliquot neutrophil suspension into a 96-well plate. Add PAF C-16, this compound, or vehicle control to the desired final concentrations and incubate for 5-10 minutes at 37°C.

  • Superoxide Detection: Add a detection reagent for superoxide, such as luminol (B1675438) or cytochrome c.

  • Stimulation: Add fMLP to a final concentration of 1 µM to induce superoxide production.

  • Measurement: Immediately measure the chemiluminescence (for luminol) or absorbance at 550 nm (for cytochrome c) over time using a plate reader.

  • Data Analysis: Calculate the rate of superoxide production or the total amount produced. Compare the effects of PAF C-16 and this compound relative to the fMLP-only control.

Protocol 2: Platelet Aggregation Assay

This protocol assesses the ability of PAF C-16 to induce platelet aggregation and the potential inhibitory effect of this compound on agonist-induced aggregation using light transmission aggregometry.

  • Platelet-Rich Plasma (PRP) Preparation: Collect fresh human blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which will be used as a blank.

  • Aggregation Measurement:

    • Place a cuvette with PRP in the aggregometer at 37°C with continuous stirring.

    • Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

    • To test for direct aggregation, add PAF C-16 or this compound to the PRP and record the change in light transmission for 5-10 minutes.

    • To test for inhibition, pre-incubate the PRP with this compound for 2-5 minutes before adding a sub-maximal concentration of a platelet agonist like thrombin or ADP.

  • Data Analysis: Determine the percentage of aggregation induced by PAF C-16 or the percentage of inhibition by this compound on agonist-induced aggregation.

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol measures the change in intracellular free calcium concentration ([Ca2+]i) in response to PAF C-16 and this compound in a suitable cell line (e.g., HEK293 cells stably expressing the human PAF receptor).

  • Cell Culture: Culture the PAFR-expressing cells in appropriate media and seed them in a black, clear-bottom 96-well plate.

  • Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with buffer to remove extracellular dye.

  • Measurement: Place the plate in a fluorescence plate reader equipped with an injection system.

  • Stimulation and Reading: Record the baseline fluorescence for a short period, then inject PAF C-16, this compound, or vehicle control and continue to record the fluorescence intensity over time.

  • Data Analysis: Express the change in fluorescence as a ratio (for ratiometric dyes like Fura-2) or as a fold change over baseline. Compare the responses elicited by PAF C-16 and this compound.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the PAF signaling pathway and a typical experimental workflow.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF_ext PAF C-16 PAFR PAF Receptor (PAFR) PAF_ext->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto [Ca2+]i ↑ ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Downstream Downstream Cellular Responses (e.g., Platelet Aggregation, Neutrophil Activation) Ca_cyto->Downstream PKC->Downstream LysoPAF This compound No_Binding X LysoPAF->No_Binding No_Binding->PAFR

Caption: PAF C-16 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Isolation Isolate Primary Cells (e.g., Neutrophils, Platelets) or Culture Cell Line Reagent_Prep Prepare PAF C-16, This compound, and other reagents Treatment Treat cells with: 1. Vehicle (Control) 2. PAF C-16 (Positive Control) 3. This compound (Negative Control) Reagent_Prep->Treatment Incubation Incubate under specific conditions (Time, Temperature) Treatment->Incubation Stimulation Add secondary stimulus if required (e.g., fMLP) Incubation->Stimulation Measurement Measure cellular response (e.g., Superoxide, Aggregation, Calcium Flux) Stimulation->Measurement Data_Collection Collect raw data from instrument (e.g., Plate Reader) Measurement->Data_Collection Normalization Normalize data to controls Data_Collection->Normalization Comparison Compare the effects of PAF C-16 vs. This compound Normalization->Comparison Conclusion Draw conclusions on PAFR-specific effects Comparison->Conclusion

Caption: Experimental workflow for comparing PAF and Lyso-PAF.

Conclusion

This compound serves as a valuable, albeit complex, negative control in PAF research. Its structural similarity to PAF C-16, coupled with its inability to activate the PAF receptor, allows for the investigation of PAFR-specific signaling and cellular responses. However, researchers must be cognizant of its potential for PAFR-independent biological activity and ensure the purity of their Lyso-PAF preparations. For a comprehensive control strategy, the concurrent use of PAF receptor antagonists is highly recommended. By carefully selecting and validating negative controls, researchers can ensure the accuracy and reliability of their findings in the dynamic field of lipid mediator research.

References

Validating Lyso-PAF C-16 Effects: A Comparative Guide to PAF Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data to validate the effects of Lyso-Platelet-Activating Factor C-16 (Lyso-PAF C-16) using three well-characterized Platelet-Activating Factor (PAF) receptor antagonists: WEB 2086, CV-3988, and Ginkgolide B. The central question addressed is whether the observed biological activities of this compound are mediated through the PAF receptor.

Executive Summary

  • PAF Receptor-Dependent Effects Likely Due to Contamination or Conversion: Several studies indicate that the pro-inflammatory and platelet-activating effects observed with commercial preparations of Lyso-PAF are not intrinsic to the molecule itself but are rather due to contamination with PAF or a PAF-like lipid, or due to the enzymatic conversion of Lyso-PAF to PAF. These effects are effectively blocked by specific PAF receptor antagonists.

  • PAF Receptor-Independent Inhibitory Effects: Conversely, other research has identified distinct biological activities of Lyso-PAF that are contrary to those of PAF, such as the inhibition of neutrophil and platelet activation. These effects are not blocked by PAF receptor antagonists, suggesting a separate, PAF receptor-independent mechanism of action.

Comparison of PAF Receptor Antagonists

The following table summarizes the inhibitory potency of WEB 2086, CV-3988, and Ginkgolide B against PAF-induced cellular responses. This data is crucial for interpreting their use in validating this compound effects.

AntagonistTargetAssaySpeciesIC50 / Ki ValueCitation
WEB 2086 (Apafant) PAF ReceptorPlatelet AggregationHumanIC50: 0.17 µM[1]
PAF ReceptorNeutrophil AggregationHumanIC50: 0.36 µM[1]
PAF Receptor[3H]PAF BindingHuman PlateletsKi: 15 nM[2]
CV-3988 PAF Receptor[3H]PAF BindingRabbit PlateletsIC50: 7.9 x 10⁻⁸ M[3]
PAF Receptor[3H]PAF BindingHuman PlateletsIC50: 1.6 x 10⁻⁷ M[3]
PAF ReceptorPlatelet AggregationRabbitIC50: ~3 µM[4]
Ginkgolide B PAF ReceptorPlatelet AggregationHumanIC50: 2.5 µg/mL[5]
PAF Receptor[3H]PAF BindingHuman Platelets-[6]
PAF ReceptorPAF-induced InflammationIn vivo (rats)-[7]

Experimental Validation of this compound Effects

The central premise of validating this compound's mechanism is to determine if its effects are abrogated by PAF receptor antagonists.

Evidence for PAF Receptor-Dependent Effects (Likely Artifactual)

A key study demonstrated that the pro-inflammatory effects of commercially available Lyso-PAF, such as eosinophil infiltration, were abolished after treatment with PAF acetylhydrolase (the enzyme that degrades PAF to Lyso-PAF). This suggests that the observed activity was due to PAF contamination. Furthermore, Lyso-PAF-induced calcium accumulation in cells transfected with the human PAF receptor was inhibited by specific PAF receptor antagonists[8].

dot

cluster_0 Hypothesis: PAF Receptor-Mediated Effects Lyso-PAF_C16_Prep Commercial This compound (Potentially Contaminated) PAF_Contaminant PAF Contaminant or Conversion to PAF Lyso-PAF_C16_Prep->PAF_Contaminant PAF_Receptor PAF Receptor PAF_Contaminant->PAF_Receptor Cellular_Response Cellular Response (e.g., Ca²+ Mobilization, Inflammation) PAF_Receptor->Cellular_Response PAF_Antagonists PAF Receptor Antagonists (WEB 2086, CV-3988, Ginkgolide B) PAF_Antagonists->PAF_Receptor cluster_1 Hypothesis: PAF Receptor-Independent Effects Lyso-PAF_C16 Pure This compound Unknown_Receptor Unknown Receptor or Target Lyso-PAF_C16->Unknown_Receptor Inhibitory_Response Inhibitory Response (e.g., ↓ Neutrophil Activation) Unknown_Receptor->Inhibitory_Response PAF_Antagonists_NoEffect PAF Receptor Antagonists (No Effect) PAF_Receptor_Inactive PAF Receptor (Not Involved) cluster_PAF_Pathway PAF Receptor Signaling Pathway PAF PAF PAF_Receptor PAF Receptor (GPCR) PAF->PAF_Receptor G_Protein Gq/Gi Proteins PAF_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Response Platelet Aggregation, Inflammation Ca_PKC->Response

References

A Comparative Analysis of Lyso-PAF C-16 and Lysophosphatidylcholine (LPC) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways and cellular effects of Lyso-Platelet-Activating Factor C-16 (Lyso-PAF C-16) and Lysophosphatidylcholine (B164491) (LPC). The information presented herein is supported by experimental data to facilitate a comprehensive understanding of these two lipid mediators.

Introduction

This compound and LPC are both lysophospholipids that play significant roles in various physiological and pathological processes. While structurally related, their signaling mechanisms and biological activities exhibit key differences. This compound is primarily known as the inactive precursor to the potent inflammatory mediator, Platelet-Activating Factor (PAF).[1][2][3][4] In contrast, LPC is a bioactive lipid intermediate of phosphatidylcholine metabolism, implicated as a key player in inflammation and atherosclerosis.[5][6][7][8][9] This guide will delve into their distinct signaling cascades, compare their cellular effects, and provide detailed experimental protocols for their study.

Comparative Data Summary

The following table summarizes the key characteristics and signaling properties of this compound and LPC.

FeatureThis compoundLysophosphatidylcholine (LPC)
Primary Role Precursor to Platelet-Activating Factor (PAF)[1][2][3][4]Bioactive lipid mediator[5][6][8]
Receptor(s) Primarily acts as a precursor; its direct receptor-mediated signaling is debated. Some studies suggest potential PAF receptor (PAFR) interaction, possibly due to contaminants.[10]G protein-coupled receptors (e.g., G2A/GPR132, though debated), Toll-like receptors (TLRs)[7][8][9][11][12][13][14]
Primary Signaling Pathways Opposing effects to PAF have been observed, including increased intracellular cAMP.Gq/11 -> PLC -> IP3 & DAG -> Ca2+ mobilization & PKC activation; Ras/Raf -> MEK -> ERK (MAPK) pathway; TLR-mediated inflammatory signaling.[6][12][13][15]
Key Cellular Responses Inhibition of neutrophil superoxide (B77818) production; induction of platelet aggregation inhibition.[16]Pro-inflammatory cytokine production, cell proliferation and migration, endothelial activation, monocyte chemotaxis.[6][8][13]
Pathophysiological Relevance Implicated in inflammatory conditions such as asthma and COVID-19.[17]Atherosclerosis, inflammation, neurodegenerative diseases, cancer.[7][9][12][13]

Signaling Pathways

The signaling pathways of this compound and LPC are distinct, reflecting their different primary biological roles.

This compound Signaling

The direct signaling activity of this compound is a subject of ongoing research, with some evidence suggesting it may exert biological effects independent of its conversion to PAF. Some studies have reported that this compound can have effects that oppose PAF, such as the inhibition of superoxide production in neutrophils and the elevation of cyclic AMP (cAMP) in platelets.[16] However, it is crucial to note that other research indicates that the observed PAF-like activities of Lyso-PAF preparations may be attributable to contamination with PAF or PAF-like molecules.[10]

Lyso_PAF_C16_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Putative Receptor Putative Receptor This compound->Putative Receptor Binding? AC Adenylyl Cyclase Putative Receptor->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Cellular Response Inhibition of Superoxide Production (Neutrophils) PKA->Cellular Response

Caption: Putative signaling pathway of this compound.

Lysophosphatidylcholine (LPC) Signaling

LPC signaling is multifaceted, involving multiple receptors and downstream pathways. A prominent pathway involves the G protein-coupled receptor G2A (GPR132), although its role as a direct LPC receptor is debated.[9][11][14] Upon binding to its receptors, LPC can activate Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). LPC is also known to activate the mitogen-activated protein kinase (MAPK) cascade, specifically the ERK pathway, which is crucial for cell proliferation and differentiation.[12] Furthermore, LPC can signal through Toll-like receptors (TLRs), contributing to inflammatory responses.[13]

LPC_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LPC LPC GPCR (G2A) GPCR (e.g., G2A) LPC->GPCR (G2A) TLR TLR LPC->TLR Gq/11 Gq/11 GPCR (G2A)->Gq/11 Activates Ras Ras GPCR (G2A)->Ras Activates NF-kB NF-κB TLR->NF-kB Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 Ca2+ Ca²⁺ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates Cellular Responses Inflammation, Cell Proliferation, Migration Ca2+->Cellular Responses PKC->Cellular Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular Responses NF-kB->Cellular Responses

Caption: Overview of Lysophosphatidylcholine (LPC) signaling pathways.

Experimental Protocols

To empirically compare the signaling of this compound and LPC, the following experimental protocols are recommended.

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following receptor activation, a common downstream event for Gq-coupled GPCRs.[18][19][20][21]

Methodology:

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., HEK293 cells transfected with G2A or PAFR) in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and LPC in the assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader (e.g., FlexStation or FLIPR) to measure the baseline fluorescence.

  • Compound Addition and Signal Detection: Add the prepared compounds to the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The change in fluorescence intensity is plotted against the compound concentration to determine the EC50 value.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Plate cells in 96-well plate B Load cells with Fluo-4 AM dye A->B D Measure baseline fluorescence B->D C Prepare serial dilutions of this compound & LPC E Add compounds and record fluorescence C->E D->E F Plot fluorescence change vs. concentration E->F G Determine EC50 values F->G Western_Blot_Workflow cluster_cell_prep Cell Preparation cluster_blotting Western Blotting cluster_data_analysis Data Analysis A Culture and treat cells with this compound or LPC B Lyse cells and quantify protein A->B C SDS-PAGE and protein transfer B->C D Block membrane and incubate with primary antibody (p-ERK) C->D E Incubate with secondary antibody and detect signal D->E F Quantify band intensities E->F G Normalize p-ERK to total ERK or loading control F->G

References

Ether vs. Ester-Linked Lysophospholipids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between ether- and ester-linked lysophospholipids is critical for advancing research in cellular signaling, immunology, and pharmacology. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and application of these bioactive lipids.

Ether-linked and ester-linked lysophospholipids, while structurally similar, exhibit distinct chemical stabilities, metabolic fates, and biological activities. The nature of the linkage at the sn-1 position of the glycerol (B35011) backbone—an ether bond in the former and an ester bond in the latter—profoundly influences their interaction with cellular machinery and their signaling capabilities.

Physicochemical and Biological Distinctions

Ether-linked lipids are chemically more stable than their ester-linked counterparts, being resistant to hydrolysis by phospholipases that target ester bonds. This inherent stability can lead to a longer biological half-life and sustained signaling activity. From a biophysical perspective, the presence of an ether or ester linkage can subtly alter the properties of lipid bilayers. For instance, bilayers composed of the ether-linked dihexadecylphosphatidylcholine (DHPC) have a slightly larger area per lipid molecule compared to the ester-linked dipalmitoylphosphatidylcholine (DPPC). Conversely, the water permeability of DHPC bilayers is slightly lower than that of DPPC bilayers[1][2][3].

In biological systems, ether lipids are integral components of various tissues, including nerve myelin and cardiac muscle, and have been found in elevated levels in tumor cells[2]. Their roles in cellular signaling are diverse, encompassing the activation of immune cells like macrophages and the stimulation of hormone secretion.

Comparative Biological Activity

Direct quantitative comparisons of the biological activity of a wide range of ether- and ester-linked lysophospholipids in the same experimental systems are not extensively available in the current literature. However, existing studies provide valuable insights into their differential effects in specific biological contexts.

Cytotoxicity

A study comparing the cytotoxic effects of various lysophospholipids on Leishmania donovani promastigotes revealed that ether-linked lysophospholipids were generally more potent than their ester-linked counterparts.

LysophospholipidLinkage TypeIC50 (µM) for Leishmania donovani growth inhibition
1-acyl lysophospholipids (various)Ester6.4 - 10.9
1-O-alkenyl-sn-glycero-3-phosphoethanolamineEther (alkenyl)~2.1 - 2.8
1-O-hexadecyl-sn-glycero-3-phosphocholineEther (alkyl)~2.1 - 2.8
1-O-hexadecyl-sn-glycerolEther (alkyl)~2.1 - 2.8
1-O-octadecyl-2-methoxy-sn-glycero-3-phosphocholineEther (alkyl, synthetic)~0.2 - 0.3

This table summarizes the 50% inhibitory concentrations (IC50) of various lysophospholipids on the growth of Leishmania donovani promastigotes, as reported in a comparative study[4].

Macrophage Activation

Both ether- and ester-linked lysophospholipids have been shown to be potent activators of macrophages. For instance, L-α-lysophosphatidylcholine (an ester-linked lysophospholipid) significantly stimulates mouse peritoneal macrophages. Similarly, alkyl-lysophospholipid derivatives, such as racemic 1-O-octadecyl-2-methylglycero-3-phosphocholine and -phosphoethanolamine, also induce macrophage activation, leading to enhanced Fc-mediated ingestion[5][6][7]. Decomposed products of alkyl-lysophospholipids, like alkylglycerols, are also effective macrophage activators[5][6][7]. While direct quantitative comparisons of potency (e.g., EC50 values) are limited, the available evidence suggests that both classes of lysophospholipids are important modulators of macrophage function.

Insulin (B600854) Secretion

Signaling Pathways

Lysophospholipids exert many of their effects by acting as extracellular signaling molecules that bind to and activate specific G protein-coupled receptors (GPCRs). The best-characterized of these are the receptors for lysophosphatidic acid (LPA) and sphingosine (B13886) 1-phosphate (S1P)[5][8]. Activation of these GPCRs initiates a cascade of intracellular events, often involving the activation of different G protein subtypes (Gq, Gi, G12/13), which in turn modulate the activity of downstream effectors such as phospholipase C (PLC), Rho, and adenylyl cyclase. This can lead to increases in intracellular calcium, activation of protein kinase C (PKC), and modulation of the cytoskeleton.

While the general signaling pathways for lysophospholipids are well-established, research into how the ether versus ester linkage specifically influences receptor binding, G protein coupling, and downstream signaling is an active area of investigation. The carbonyl oxygen of the ester bond in LPA, for instance, is recognized by specific residues in its receptor, LPA1, suggesting that the linkage type can directly impact receptor-ligand interactions and specificity[5][8].

The activation of transcription factors such as NF-κB is a common downstream consequence of lysophospholipid signaling, particularly in the context of inflammation and immune cell activation. Both ether and ester-linked lysophospholipids can contribute to NF-κB activation, leading to the expression of pro-inflammatory genes.

Lysophospholipid Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lysophospholipid Lysophospholipid GPCR GPCR Lysophospholipid->GPCR G_Protein G Protein (Gq, Gi, G12/13) GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Gq Rho Rho G_Protein->Rho G12/13 Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Gi (inhibits) IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca2+ Mobilization IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC NF_kB NF-κB PKC->NF_kB Gene_Expression Gene Expression (e.g., Cytokines) NF_kB->Gene_Expression

Caption: General signaling pathway for lysophospholipids via GPCRs.

Experimental Protocols

Macrophage Activation Assay

This protocol describes an in vitro assay to assess the activation of macrophages by ether- or ester-linked lysophospholipids by measuring the production of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α).

1. Cell Culture and Plating:

  • Culture a macrophage cell line (e.g., RAW 264.7 or J774A.1) in appropriate complete medium.

  • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

2. Preparation of Lysophospholipids:

  • Prepare stock solutions of the ether- and ester-linked lysophospholipids to be tested in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • On the day of the experiment, prepare serial dilutions of the lysophospholipids in serum-free medium.

3. Macrophage Stimulation:

  • Remove the culture medium from the wells and wash the cells once with sterile PBS.

  • Add the lysophospholipid dilutions to the respective wells. Include a vehicle control (medium with the solvent used for the stock solutions) and a positive control (e.g., Lipopolysaccharide, LPS, at 100 ng/mL).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6-24 hours.

4. Quantification of TNF-α:

  • After the incubation period, carefully collect the supernatant from each well.

  • Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • Generate a standard curve from the TNF-α standards provided in the ELISA kit.

  • Determine the concentration of TNF-α in each sample from the standard curve.

  • Plot the TNF-α concentration as a function of the lysophospholipid concentration to determine the dose-response relationship and calculate the EC50 for each compound.

Macrophage Activation Workflow Start Start Culture_Macrophages Culture Macrophages (e.g., RAW 264.7) Start->Culture_Macrophages Seed_Plate Seed 96-well plate Culture_Macrophages->Seed_Plate Stimulate_Cells Stimulate Macrophages Seed_Plate->Stimulate_Cells Prepare_Lysophospholipids Prepare Lysophospholipid Dilutions Prepare_Lysophospholipids->Stimulate_Cells Incubate Incubate (6-24 hours) Stimulate_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA TNF-α ELISA Collect_Supernatant->ELISA Analyze_Data Data Analysis (EC50 Calculation) ELISA->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for macrophage activation assay.

Insulin Secretion Assay

This protocol outlines a method to measure insulin secretion from pancreatic islet cells in response to stimulation by ether- or ester-linked lysophospholipids.

1. Islet Isolation and Culture:

  • Isolate pancreatic islets from a suitable animal model (e.g., rat or mouse) using collagenase digestion.

  • Culture the isolated islets for 24-48 hours in a complete culture medium to allow for recovery.

2. Preparation of Lysophospholipids:

  • Prepare stock solutions of the ether- and ester-linked lysophospholipids in an appropriate solvent.

  • Prepare working solutions of the lysophospholipids in a Krebs-Ringer bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM).

3. Insulin Secretion Assay:

  • Hand-pick islets of similar size and place them in groups of 5-10 into the wells of a 24-well plate.

  • Pre-incubate the islets in KRB buffer with low glucose for 1-2 hours at 37°C.

  • Remove the pre-incubation buffer and add the KRB buffer containing the different concentrations of the test lysophospholipids. Include a vehicle control and a positive control (e.g., KRB buffer with a high concentration of glucose, such as 16.7 mM).

  • Incubate for 1-2 hours at 37°C.

4. Sample Collection and Insulin Measurement:

  • After incubation, collect the supernatant from each well.

  • Measure the insulin concentration in the supernatants using a commercially available insulin ELISA or radioimmunoassay (RIA) kit.

5. Data Analysis:

  • Normalize the amount of secreted insulin to the number of islets per well or to the total protein content of the islets.

  • Plot the normalized insulin secretion as a function of the lysophospholipid concentration to determine the dose-response relationship.

Insulin Secretion Workflow Start Start Isolate_Islets Isolate Pancreatic Islets Start->Isolate_Islets Culture_Islets Culture Islets (24-48 hours) Isolate_Islets->Culture_Islets Pre_Incubate Pre-incubate in Low Glucose KRB Culture_Islets->Pre_Incubate Stimulate_Islets Stimulate Islets Pre_Incubate->Stimulate_Islets Prepare_Stimuli Prepare Lysophospholipid Solutions in KRB Prepare_Stimuli->Stimulate_Islets Incubate_Stimulation Incubate (1-2 hours) Stimulate_Islets->Incubate_Stimulation Collect_Supernatant Collect Supernatant Incubate_Stimulation->Collect_Supernatant Measure_Insulin Measure Insulin (ELISA/RIA) Collect_Supernatant->Measure_Insulin Analyze_Data Data Analysis Measure_Insulin->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for insulin secretion assay.

Conclusion

The choice between using an ether- or ester-linked lysophospholipid in research and development depends on the specific application and the biological question being addressed. Ether-linked lysophospholipids offer greater chemical stability, which may be advantageous for in vivo studies or for applications requiring sustained biological activity. However, ester-linked lysophospholipids are the more common physiological forms and may be more relevant for studying certain endogenous signaling pathways. The available data, although not exhaustive in direct comparisons, suggest that the linkage type can significantly impact the potency and biological effects of these lipids. Further research involving direct, quantitative comparisons across a range of biological assays is needed to fully elucidate the functional differences between these two important classes of signaling molecules.

References

Validating the Specificity of Lyso-PAF C-16 Induced Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lyso-Platelet-Activating Factor C-16 (Lyso-PAF C-16) and its parent molecule, Platelet-Activating Factor C-16 (PAF C-16). It aims to equip researchers with the necessary information and experimental frameworks to validate the specificity of cellular responses induced by this compound, a lipid mediator with emerging biological significance beyond its traditional role as an inactive precursor.

Executive Summary

This compound, historically considered the biologically inert precursor to the potent pro-inflammatory lipid mediator PAF C-16, is now understood to possess distinct biological activities.[1] These activities are often in opposition to those of PAF C-16 and are mediated through signaling pathways independent of the canonical PAF receptor (PAFR).[1] However, a critical challenge in studying this compound is the potential for contamination with PAF C-16 in commercial preparations, which can lead to misinterpretation of experimental results.[2] This guide outlines the key differences between these two lipid mediators, provides detailed protocols for validating response specificity, and presents a clear workflow for robust experimental design.

Data Presentation: Comparative Analysis of this compound and PAF C-16

The following table summarizes the key characteristics and cellular effects of this compound and PAF C-16, highlighting their distinct mechanisms of action.

FeatureThis compoundPAF C-16References
Primary Role Precursor to PAF C-16; possesses intrinsic biological activity.Potent pro-inflammatory lipid mediator.[1][3]
Receptor PAFR-independent; putative Gs-coupled receptor.PAF Receptor (PAFR), a Gq-coupled receptor.[1][4]
Primary Second Messenger Cyclic AMP (cAMP)Inositol trisphosphate (IP3) and Diacylglycerol (DAG), leading to increased intracellular Calcium ([Ca2+]i).[1][4][5]
Effect on Neutrophil Activation Inhibitory (opposes fMLP-induced superoxide (B77818) production).Priming/Potentiation of agonist-induced activation.[1][6]
Effect on Intracellular Calcium No significant increase in [Ca2+]i.Rapid and robust increase in [Ca2+]i.[4][5]
Effective Concentration (Neutrophils) Inhibition observed at concentrations as low as 10 nM.Priming effects observed in the nanomolar range (EC50 ~14-128 nM for various responses).[1][6]

Mandatory Visualization

Signaling Pathways

cluster_paf PAF C-16 Signaling cluster_lysopaf This compound Signaling PAF PAF C-16 PAFR PAF Receptor (Gq-coupled) PAF->PAFR PLC Phospholipase C PAFR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC Activation DAG->PKC Response_PAF Pro-inflammatory Responses (e.g., Neutrophil Priming) Ca->Response_PAF PKC->Response_PAF LysoPAF This compound LysoPAFR Putative Receptor (Gs-coupled) LysoPAF->LysoPAFR AC Adenylyl Cyclase LysoPAFR->AC ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Response_LysoPAF Inhibitory Responses (e.g., Neutrophil Inhibition) PKA->Response_LysoPAF

Caption: Contrasting signaling pathways of PAF C-16 and this compound.

Experimental Workflow for Specificity Validation

cluster_controls Controls cluster_validation Specificity Validation start Start: Test Cellular Response to this compound calcium_assay Measure Intracellular Calcium ([Ca2+]i) start->calcium_assay camp_assay Measure Intracellular cAMP start->camp_assay neutrophil_assay Neutrophil Activation Assay (e.g., Superoxide Production) start->neutrophil_assay decision_ca [Ca2+]i Increase? calcium_assay->decision_ca decision_camp cAMP Increase? camp_assay->decision_camp result_paf_like Result: PAF-like Activity (Potential Contamination) neutrophil_assay->result_paf_like Priming result_lysopaf_specific Result: Lyso-PAF Specific Response neutrophil_assay->result_lysopaf_specific Inhibition paf_control Positive Control: PAF C-16 paf_control->calcium_assay paf_control->camp_assay vehicle_control Negative Control: Vehicle vehicle_control->calcium_assay vehicle_control->camp_assay paf_antagonist Pre-treat with PAFR Antagonist (e.g., WEB2086) paf_antagonist->calcium_assay ptx Pre-treat with Pertussis Toxin ptx->camp_assay decision_ca->decision_camp No decision_ca->result_paf_like Yes decision_camp->result_paf_like No decision_camp->result_lysopaf_specific Yes

Caption: Experimental workflow for validating this compound response specificity.

Experimental Protocols

To ensure the accurate determination of this compound-specific effects, the following detailed experimental protocols are recommended. It is crucial to use highly purified this compound and include PAF C-16 as a positive control and the vehicle as a negative control in all experiments.

Intracellular Calcium Mobilization Assay

This assay is critical to rule out PAFR-mediated effects, as PAF C-16, but not this compound, should induce a robust increase in intracellular calcium.

Materials:

  • Cells of interest (e.g., human neutrophils, platelets, or a cell line expressing PAFR)

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • This compound (high purity)

  • PAF C-16 (positive control)

  • Vehicle (e.g., ethanol (B145695) or DMSO, depending on lipid solvent)

  • PAFR antagonist (e.g., WEB2086) for specificity control

  • Fluorescence plate reader or microscope with calcium imaging capabilities

Procedure:

  • Cell Preparation: Isolate or culture cells according to standard protocols.

  • Dye Loading: Resuspend cells in HBSS and incubate with Fluo-4 AM (typically 1-5 µM) for 30-60 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells and wash twice with HBSS to remove extracellular dye.

  • Cell Plating: Resuspend cells in HBSS and plate in a 96-well black, clear-bottom plate.

  • Baseline Measurement: Measure the baseline fluorescence for a short period before adding the stimuli.

  • Stimulation: Add this compound, PAF C-16, or vehicle to the wells and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).

  • Specificity Control: In separate wells, pre-incubate cells with a PAFR antagonist (e.g., 1 µM WEB2086) for 15-30 minutes before adding PAF C-16 to confirm receptor-mediated calcium mobilization.[7]

  • Data Analysis: Calculate the change in fluorescence intensity relative to the baseline. A significant increase in fluorescence upon stimulation with PAF C-16, which is blocked by the PAFR antagonist, and no significant change with this compound, indicates a lack of PAFR activation by this compound.

Intracellular cAMP Assay

This assay is designed to detect the activation of the this compound-specific signaling pathway.

Materials:

  • Cells of interest

  • cAMP assay kit (e.g., ELISA, TR-FRET, or bioluminescent-based)

  • This compound

  • PAF C-16 (negative control for cAMP induction)

  • Forskolin (positive control for adenylyl cyclase activation)

  • Pertussis toxin (optional, for investigating Gi coupling)

  • Cell lysis buffer (provided with the kit)

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere (if applicable). Starve cells of serum for a few hours before the experiment.

  • Inhibitor Pre-treatment (optional): To investigate the G-protein coupling of the putative this compound receptor, pre-incubate a subset of cells with pertussis toxin (typically 100 ng/mL) for 16-24 hours.[8]

  • Stimulation: Add this compound, PAF C-16, forskolin, or vehicle to the cells and incubate for the time recommended by the assay kit manufacturer (usually 15-30 minutes).

  • Cell Lysis: Lyse the cells using the provided lysis buffer to release intracellular cAMP.

  • cAMP Detection: Follow the instructions of the chosen cAMP assay kit to measure the concentration of cAMP in the cell lysates.

  • Data Analysis: Compare the cAMP levels in this compound-treated cells to those in control cells. A significant increase in cAMP with this compound, but not with PAF C-16, suggests a specific, PAFR-independent signaling pathway. If pertussis toxin inhibits the this compound-induced cAMP increase, it would suggest the involvement of a Gi/o protein.

Neutrophil Activation/Inhibition Assay (Superoxide Production)

This functional assay directly compares the opposing effects of this compound and PAF C-16 on a key neutrophil inflammatory response.

Materials:

  • Freshly isolated human neutrophils

  • This compound

  • PAF C-16

  • fMLP (N-formylmethionyl-leucyl-phenylalanine) or another neutrophil agonist

  • Cytochrome c or other superoxide detection reagent (e.g., DHR 123)

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods (e.g., density gradient centrifugation).

  • Pre-incubation (Priming/Inhibition): Pre-incubate neutrophils with various concentrations of this compound, PAF C-16, or vehicle for 10-15 minutes at 37°C.

  • Superoxide Detection: Add the superoxide detection reagent (e.g., cytochrome c) to the neutrophil suspension.

  • Agonist Stimulation: Add a sub-maximal concentration of fMLP to stimulate superoxide production.

  • Measurement: Immediately measure the change in absorbance (for cytochrome c reduction) or fluorescence (for DHR 123 oxidation) over time.

  • Data Analysis:

    • For PAF C-16, expect a potentiation (priming) of the fMLP-induced superoxide production compared to fMLP alone.

    • For this compound, expect an inhibition of the fMLP-induced superoxide production.[1]

    • Calculate the EC50 for PAF C-16 priming and the IC50 for this compound inhibition.

Conclusion

The biological activities of this compound are a growing area of research with potential implications for understanding and modulating inflammatory processes. Rigorous validation of the specificity of its induced responses is paramount to accurately delineating its signaling pathways and physiological roles. By employing the comparative data, workflow, and detailed experimental protocols provided in this guide, researchers can confidently investigate the unique biology of this compound and its potential as a therapeutic target. The consistent use of appropriate positive and negative controls, including PAF C-16 and PAFR antagonists, is essential to distinguish genuine this compound effects from those potentially caused by contamination.

References

Navigating Specificity: A Comparative Guide to Lyso-PAF C16 Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for generating reliable and reproducible data. This guide provides a detailed comparison of the cross-reactivity of Lyso-platelet-activating factor C16 (Lyso-PAF C16) in different immunoassay formats, supported by experimental data and protocols. We delve into the structural determinants of antibody recognition and provide visualizations to clarify key biological and experimental processes.

Lyso-PAF C16, a key metabolite and precursor in the biosynthesis of Platelet-Activating Factor (PAF), is a bioactive lipid that can influence various cellular processes. Distinguishing between Lyso-PAF and PAF is critical, as they can have different, sometimes opposing, biological effects. Immunoassays offer a powerful tool for the specific detection and quantification of these lipids, but their utility is contingent on the specificity of the antibodies employed.

Quantitative Cross-Reactivity Data

The cross-reactivity of an immunoassay is a measure of how well the antibody binds to molecules other than the intended analyte. It is typically expressed as a percentage of the binding of the primary analyte. The following table summarizes the cross-reactivity of Lyso-PAF C16 in two distinct immunoassay types: a Platelet-Activating Factor (PAF) specific radioimmunoassay (RIA) and a Lyso-PAF specific enzyme-linked immunosorbent assay (ELISA).

Immunoassay TypeTarget AnalyteCross-ReactantCross-Reactivity (%)Reference
Radioimmunoassay (RIA)Platelet-Activating Factor (PAF) C16Lyso-PAF C16 Negligible [1][2][3]
Radioimmunoassay (RIA)Platelet-Activating Factor (PAF) C16PhosphatidylcholineNot significant[2]
Radioimmunoassay (RIA)Platelet-Activating Factor (PAF) C16Lysophosphatidylcholine (B164491)Not significant[2]
ELISALyso-PAFOther factorsNo cross-reaction(Manufacturer's data)

The negligible cross-reactivity of Lyso-PAF C16 in PAF-specific immunoassays is a critical finding. Research has demonstrated that the antibodies developed for PAF are highly specific to the acetyl group at the C-2 position of the glycerol (B35011) backbone of PAF.[1][2] Since Lyso-PAF C16 lacks this acetyl group, it is not significantly recognized by these antibodies. This high degree of specificity is essential for accurately measuring PAF levels without interference from its precursor, Lyso-PAF.

Conversely, ELISA kits designed specifically for the detection of Lyso-PAF are commercially available. While detailed quantitative cross-reactivity data with a wide range of related lipids is often not provided in product datasheets, manufacturers typically state that there is no cross-reaction with other factors. This suggests that the antibodies used in these kits are raised against epitopes specific to the Lyso-PAF molecule.

Experimental Protocols

To ensure the validity of immunoassay data, it is crucial to perform in-house validation, including the determination of cross-reactivity. Below is a detailed protocol for assessing the cross-reactivity of a substance like Lyso-PAF C16 in a competitive immunoassay format.

Protocol for Determining Cross-Reactivity in a Competitive ELISA

This protocol outlines the steps to determine the percent cross-reactivity of a potential cross-reactant (e.g., Lyso-PAF C16) in an ELISA designed for a primary analyte (e.g., PAF C16).

1. Principle:

In a competitive ELISA, a known amount of labeled primary analyte (tracer) competes with the unlabeled analyte in the sample for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample. To determine cross-reactivity, the concentration of the cross-reactant required to displace 50% of the tracer is compared to the concentration of the primary analyte required for the same displacement.

2. Materials:

  • Microplate pre-coated with capture antibody specific for the primary analyte.

  • Primary analyte standard.

  • Potential cross-reactant (e.g., Lyso-PAF C16).

  • Enzyme-conjugated primary analyte (tracer).

  • Assay buffer.

  • Wash buffer.

  • Substrate solution.

  • Stop solution.

  • Microplate reader.

3. Procedure:

  • Prepare Standard Curves:

    • Prepare a serial dilution of the primary analyte standard in assay buffer to create a standard curve.

    • Prepare a separate serial dilution of the potential cross-reactant in assay buffer.

  • Assay Protocol:

    • Add a fixed amount of the enzyme-conjugated tracer to all wells except the blank.

    • Add the different concentrations of the primary analyte standard or the potential cross-reactant to their respective wells.

    • Add the specific antibody to all wells (except the blank).

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

4. Calculation of Percent Cross-Reactivity:

  • Determine the 50% Inhibition Concentration (IC50):

    • Plot the absorbance values against the log of the concentration for both the primary analyte and the cross-reactant.

    • Determine the IC50 value for both, which is the concentration that results in 50% of the maximum signal.

  • Calculate Percent Cross-Reactivity:

    • Use the following formula:

Visualizing the Molecular Landscape

To better understand the biological context and the experimental workflow, the following diagrams have been generated using the DOT language.

G cluster_remodeling Remodeling Pathway cluster_signaling Lyso-PAF Signaling Membrane Phospholipids (B1166683) Membrane Phospholipids Lyso-PAF Lyso-PAF Membrane Phospholipids->Lyso-PAF PLA2 PAF PAF Lyso-PAF->PAF LPCAT1/2 PAF->Lyso-PAF PAF-AH Lyso-PAF_node Lyso-PAF cAMP cAMP Lyso-PAF_node->cAMP ↑ Intracellular Biological Effects Biological Effects cAMP->Biological Effects Modulation of Cellular Responses

Caption: Biosynthesis and Signaling of Lyso-PAF.

The diagram above illustrates the "remodeling pathway," a major route for the synthesis of PAF, where membrane phospholipids are converted to Lyso-PAF by phospholipase A2 (PLA2). Lyso-PAF is then acetylated to form PAF by lysophosphatidylcholine acyltransferases (LPCAT1/2). PAF can be inactivated back to Lyso-PAF by PAF acetylhydrolase (PAF-AH). The diagram also depicts a known signaling function of Lyso-PAF, which involves the elevation of intracellular cyclic AMP (cAMP), leading to the modulation of various cellular responses.

G Start Start Prepare Standards Prepare Serial Dilutions of Primary Analyte and Cross-Reactant Start->Prepare Standards Add Reagents Add Tracer, Standards/Cross-Reactant, and Antibody to Microplate Wells Prepare Standards->Add Reagents Incubate Incubate for Competitive Binding Add Reagents->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash Develop Signal Add Substrate and Stop Solution Wash->Develop Signal Read Plate Measure Absorbance Develop Signal->Read Plate Analyze Data Calculate IC50 and % Cross-Reactivity Read Plate->Analyze Data End End Analyze Data->End

Caption: Workflow for Cross-Reactivity Testing.

This flowchart outlines the key steps in a competitive ELISA for determining the cross-reactivity of a compound. The process begins with the preparation of standards and proceeds through the addition of reagents, incubation, washing, signal development, and data analysis to calculate the final percent cross-reactivity.

References

A Researcher's Guide to Selecting Commercial Lyso-PAF C-16: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

Key Considerations for Supplier Selection

The purity and stability of Lyso-PAF C-16 are paramount for reliable and reproducible results. It is crucial to be aware that commercial preparations of Lyso-PAF may contain contaminating phospholipids (B1166683) that could exhibit biological activity, potentially confounding experimental results. Therefore, careful consideration of the supplier's quality control measures is essential.

Purity: Look for suppliers that provide a high-purity product, ideally greater than 98%. The method of purity analysis is also important; Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific method for determining the purity of lipid species like this compound.

Stability: this compound should be stored at -20°C to ensure its stability. Suppliers should provide clear storage instructions and stability data.

Biological Activity: While this compound is considered the inactive precursor to Platelet-Activating Factor (PAF), its potential to influence cellular responses, either directly or due to contaminants, should be assessed. Key biological assays to evaluate its performance include platelet aggregation and neutrophil activation assays.

Supplier Specifications Overview

The following table summarizes publicly available information for this compound from various suppliers. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate and up-to-date information.

SupplierStated PurityMethod of AnalysisFormulation
Avanti Polar Lipids >99%TLCPowder or in Chloroform
Cayman Chemical ≥98%Not specifiedLyophilized powder
Santa Cruz Biotechnology Not specifiedNot specifiedNot specified
TargetMol Not specifiedNot specifiedNot specified
MedKoo Biosciences Not specifiedNot specifiedNot specified
Biorbyt Not specifiedNot specifiedNot specified

Experimental Protocols for Performance Evaluation

To empower researchers to make data-driven decisions, we provide the following detailed protocols for key experiments to compare the performance of this compound from different suppliers.

Purity Assessment by LC-MS/MS

This protocol provides a general workflow for the analysis of this compound purity. Specific parameters may need to be optimized based on the instrumentation available.

Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve this compound in appropriate solvent dilute Prepare serial dilutions dissolve->dilute inject Inject sample into LC-MS/MS system dilute->inject separate Chromatographic separation (e.g., C18 column) inject->separate detect Mass spectrometric detection (MRM mode) separate->detect integrate Integrate peak areas detect->integrate quantify Quantify this compound and any impurities integrate->quantify calculate Calculate purity quantify->calculate

Workflow for Purity Assessment by LC-MS/MS.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve this compound from each supplier in a suitable solvent (e.g., methanol (B129727) or ethanol) to create stock solutions.

    • Prepare a series of dilutions from the stock solutions to be used for analysis.

  • LC-MS/MS Analysis:

    • Utilize a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Employ a suitable column for lipid separation, such as a C18 reversed-phase column.

    • Develop a gradient elution method using solvents like water with formic acid and acetonitrile (B52724) with formic acid.

    • Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of this compound and potential contaminants. The transition for this compound is typically m/z 482.4 → 184.1.

  • Data Analysis:

    • Integrate the peak areas of this compound and any detected impurities.

    • Calculate the purity of the sample from each supplier by dividing the peak area of this compound by the total peak area of all components.

Platelet Aggregation Assay

This assay assesses the biological activity of this compound on platelet function. As this compound is considered inactive, it should not induce platelet aggregation.

Platelet_Aggregation_Workflow cluster_prp Platelet-Rich Plasma (PRP) Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood_collection Collect whole blood in citrate (B86180) tubes centrifuge1 Centrifuge at low speed (e.g., 200 x g for 15 min) blood_collection->centrifuge1 collect_prp Collect the supernatant (PRP) centrifuge1->collect_prp prewarm Pre-warm PRP to 37°C collect_prp->prewarm add_lyso_paf Add this compound (from different suppliers) prewarm->add_lyso_paf measure_aggregation Measure light transmittance in an aggregometer add_lyso_paf->measure_aggregation plot_curve Plot aggregation curve measure_aggregation->plot_curve compare Compare responses between suppliers and positive control (e.g., PAF) plot_curve->compare Neutrophil_Activation_Workflow cluster_isolation Neutrophil Isolation cluster_stimulation Cell Stimulation cluster_analysis Analysis of Activation blood_collection Collect whole blood in EDTA or heparin tubes density_gradient Isolate neutrophils using density gradient centrifugation blood_collection->density_gradient wash Wash isolated neutrophils density_gradient->wash incubate Incubate neutrophils with This compound (different suppliers) wash->incubate positive_control Include a positive control (e.g., fMLP or PAF) flow_cytometry Flow Cytometry: Stain for activation markers (e.g., CD11b, CD62L) incubate->flow_cytometry ros_assay ROS Production: Use a fluorescent probe (e.g., DCFH-DA) incubate->ros_assay

The Dichotomous Role of Lyso-PAF C-16 in Inflammatory Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid mediators is paramount. This guide provides a comparative analysis of Lyso-PAF C-16, a molecule traditionally viewed as an inactive precursor, and its pro-inflammatory counterpart, Platelet-Activating Factor (PAF) C-16, in the context of inflammatory disease models. We present supporting experimental data, detailed methodologies, and signaling pathway diagrams to objectively compare their functions.

Introduction

This compound (1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine) is a lysophospholipid that has long been considered the inactive precursor and metabolite of the potent inflammatory lipid, Platelet-Activating Factor (PAF) C-16.[1] PAF C-16 is a well-established mediator in a variety of pathological conditions, including inflammation, asthma, and atherosclerosis.[2][3] However, emerging evidence suggests that this compound is not merely a passive bystander but possesses its own distinct biological activities, in some cases opposing the effects of PAF C-16.[1][4] This guide delves into the validation of this compound's role in specific disease models, offering a direct comparison with PAF C-16 and other relevant lipid mediators.

Comparative Analysis of this compound and PAF C-16 in Disease Models

Recent studies have highlighted the differential regulation and functional implications of this compound and PAF C-16 in various inflammatory conditions.

COVID-19

In studies of COVID-19 patients, both this compound and PAF C-16 levels were found to be altered compared to healthy controls. One study observed that levels of PAF are higher in mild/moderate COVID-19 patients, but decrease in individuals with severe/critical disease.[5] Glucocorticoid therapy in severe cases resulted in a decrease in PAF levels.[5] This suggests a complex interplay of these lipid mediators in the pathogenesis of COVID-19.

Chronic Rhinosinusitis with Nasal Polyps (CRSwNP)

In patients with CRSwNP, particularly those with comorbid asthma, the concentrations of this compound and its isoforms are significantly higher in nasal polyp tissues compared to healthy nasal mucosa.[6][7][8] This upregulation, along with increased PAF receptor (PAFR) expression, suggests a potential pathophysiological role for the PAF/PAFR system in this condition.[6][7]

Inflammasome Activation

A pivotal study demonstrated that this compound can induce an NLRP3 inflammasome-dependent inflammatory response in vivo, independent of the PAF receptor.[9] Mice primed with LPS and subsequently injected with this compound showed increased serum levels of IL-1β and IL-18, and peritoneal neutrophil influx, which was blocked by an NLRP3 inhibitor.[9] This finding challenges the traditional view of Lyso-PAF as inactive and points to a direct pro-inflammatory role in certain contexts.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies, comparing the levels of this compound and PAF C-16 in different disease models.

Table 1: Lipid Mediator Levels in COVID-19 Patients vs. Healthy Controls
Analyte Patient Group Observation
Lyso-PAF (16:0)Mild/Moderate & Severe/Critical COVID-19Significantly different levels compared to healthy controls.[5]
PAF (16:0)Mild/Moderate COVID-19Higher levels compared to healthy controls.[5]
PAF (16:0)Severe/Critical COVID-19Decreased levels compared to mild/moderate patients.[5]
Table 2: Lyso-PAF Isoform Concentrations in Nasal Polyp (NP) Tissues
Analyte Patient Group Observation
Lyso-PAF C16CRSwNP with AsthmaHigher concentrations in NP from asthmatic patients compared to non-asthmatic patients and healthy nasal mucosa.[6][7]
Lyso-PAF C18CRSwNP with AsthmaHigher concentrations in NP from asthmatic patients compared to non-asthmatic patients and healthy nasal mucosa.[6][7]
Lyso-PAF C18:1CRSwNP with AsthmaHigher concentrations in NP from asthmatic patients compared to healthy nasal mucosa.[6][7]
Table 3: In Vivo Inflammasome Activation by this compound in Mice
Treatment Group Measured Parameter Result
LPS + C-16 lysoPAFSerum IL-1βIncreased levels.[9]
LPS + C-16 lysoPAFSerum IL-18Increased levels.[9]
LPS + C-16 lysoPAFPeritoneal Neutrophil InfluxIncreased influx.[9]
LPS + C-16 lysoPAF + MCC950 (NLRP3 inhibitor)Serum IL-1β, IL-18, Neutrophil InfluxBlocked the increase observed without the inhibitor.[9]

Signaling Pathways and Experimental Workflows

The biological effects of this compound and PAF C-16 are dictated by complex signaling pathways. Below are diagrams illustrating these pathways and a typical experimental workflow for their investigation.

cluster_synthesis PAF Synthesis and Metabolism cluster_signaling Downstream Signaling Membrane Phospholipids Membrane Phospholipids Lyso_PAF_C16 This compound LPCAT LPCAT2 Lyso_PAF_C16->LPCAT Remodeling Pathway NLRP3 NLRP3 Inflammasome Lyso_PAF_C16->NLRP3 PAFR-Independent Opposing_Effects Opposing Effects (e.g., inhibition of NADPH oxidase) Lyso_PAF_C16->Opposing_Effects Mechanism under investigation PAF_C16 PAF C-16 PAF_AH PAF-AH PAF_C16->PAF_AH Deacetylation PAFR PAF Receptor PAF_C16->PAFR Agonist PLA2 PLA2 PLA2->Lyso_PAF_C16 LPCAT->PAF_C16 PAF_AH->Lyso_PAF_C16 Inflammation_PAFR Pro-inflammatory Response PAFR->Inflammation_PAFR G-protein signaling Inflammation_NLRP3 Pro-inflammatory Response NLRP3->Inflammation_NLRP3 Caspase-1 activation

Caption: Biosynthesis and signaling of PAF C-16 and this compound.

Lipid_Extraction Lipid Extraction LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Quantification Quantification of This compound & PAF C-16 LC_MS->Quantification Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis Cell_Culture Cell Culture (e.g., Macrophages) Treatment Treatment with This compound / PAF C-16 Cell_Culture->Treatment Functional_Assay Functional Assays (e.g., Cytokine ELISA, Western Blot for Inflammasome components) Treatment->Functional_Assay Functional_Assay->Data_Analysis

Caption: Experimental workflow for investigating this compound.

Experimental Protocols

Quantification of this compound and PAF C-16 by Mass Spectrometry

This method is adapted from protocols described in studies of lipid mediators in inflammatory diseases.[5][7]

  • Lipid Extraction: Lipids are extracted from plasma or tissue homogenates using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

  • Sample Preparation: The extracted lipids are dried under a stream of nitrogen and reconstituted in a suitable solvent for liquid chromatography.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Samples are injected onto a C18 reverse-phase column. A gradient elution is performed using mobile phases typically consisting of water and acetonitrile/methanol with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and PAF C-16 are monitored for detection and quantification.

  • Quantification: Stable isotope-labeled internal standards are used for accurate quantification. A standard curve is generated using synthetic standards of known concentrations.

In Vivo Model of Peritonitis

This protocol is based on the methodology used to demonstrate this compound-induced inflammasome activation.[9]

  • Animals: Age- and sex-matched C57BL/6 mice are used.

  • Priming: Mice are intraperitoneally (i.p.) injected with a sublethal dose of lipopolysaccharide (LPS) to prime the inflammasome.

  • Challenge: After a set priming period (e.g., 4 hours), mice are i.p. injected with this compound or vehicle control. For inhibitor studies, a specific inhibitor (e.g., MCC950 for NLRP3) is administered prior to the this compound challenge.

  • Sample Collection: At a defined time point post-challenge (e.g., 6 hours), mice are euthanized. Blood is collected for serum cytokine analysis, and the peritoneal cavity is lavaged with PBS to collect peritoneal cells.

  • Analysis:

    • Serum levels of IL-1β and IL-18 are measured by ELISA.

    • Peritoneal cells are counted, and differential counts are performed to determine neutrophil influx.

Conclusion

The validation of this compound's role in disease models is an evolving area of research. While it has long been overshadowed by its pro-inflammatory counterpart, PAF C-16, recent evidence compellingly demonstrates that this compound is a bioactive lipid with distinct, context-dependent functions. Its ability to induce NLRP3 inflammasome-dependent inflammation, independent of the PAF receptor, marks a significant shift in our understanding.[9] For researchers and drug development professionals, this dual functionality presents both challenges and opportunities. Targeting the synthesis or signaling of these lipids may require a more nuanced approach than previously thought. Further investigation into the specific receptors and downstream signaling pathways of this compound will be crucial for developing novel therapeutic strategies for a range of inflammatory diseases. The opposing effects of Lyso-PAF and PAF in some cellular systems also suggest an intrinsic regulatory mechanism that could be harnessed for therapeutic benefit.[1]

References

Unraveling the Activity of Lyso-PAF C-16: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Alabaster, AL – December 4, 2025 – In the intricate world of lipid signaling, Platelet-Activating Factor (PAF) stands out as a potent inflammatory mediator. Its biological activity is tightly regulated by its synthesis from precursors, primarily lyso-PAF. This guide provides a comprehensive comparison of the activity of Lyso-PAF C-16, a common PAF precursor, with other lyso-PAF species, offering researchers valuable insights supported by experimental data and detailed protocols.

The primary distinction in the activity of this compound compared to other PAF precursors, such as Lyso-PAF C-18, lies in the efficiency of its conversion to PAF by key enzymes and the subsequent biological effects of the resulting PAF molecule. The length of the alkyl chain at the sn-1 position of the glycerol (B35011) backbone influences both the enzymatic kinetics of PAF synthesis and the bioactivity of the final PAF product.

I. The PAF Biosynthetic Pathway: A Tale of Two Enzymes

The conversion of lyso-PAF to the biologically active PAF is predominantly carried out by two key enzymes: Lysophosphatidylcholine (B164491) Acyltransferase 1 (LPCAT1) and Lysophosphatidylcholine Acyltransferase 2 (LPCAT2). These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the sn-2 position of lyso-PAF.

  • LPCAT1: This enzyme is constitutively expressed, notably in the lungs, where it plays a crucial role in the production of surfactants.[1] Its activity is generally not induced by inflammatory stimuli.[2]

  • LPCAT2: In contrast, LPCAT2 is primarily found in inflammatory cells and its expression and activity are inducible by inflammatory signals like lipopolysaccharide (LPS).[1][3] This makes LPCAT2 a key player in the rapid production of PAF during an inflammatory response.

cluster_0 Cell Membrane cluster_1 Cytosol Alkyl-PC 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (Alkyl-PC) Lyso-PAF Lyso-PAF (e.g., this compound) Alkyl-PC->Lyso-PAF PLA2 PAF Platelet-Activating Factor (PAF) Lyso-PAF->PAF LPCAT1 / LPCAT2 PLA2 Phospholipase A2 (PLA2) LPCAT1_2 LPCAT1 / LPCAT2 CoA CoA LPCAT1_2->CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->LPCAT1_2

PAF Biosynthesis via the Remodeling Pathway.

II. Comparative Enzymatic Activity: this compound vs. Other Precursors

While direct comparative kinetic data (Km and Vmax) for LPCAT1 and LPCAT2 with a range of lyso-PAF precursors is not extensively documented in publicly available literature, existing studies provide valuable qualitative insights into their substrate preferences.

LPCAT1 Activity: Recombinant LPCAT1 has demonstrated potent acyltransferase activity towards both this compound and Lyso-PAF C-18.[2] This suggests that LPCAT1 can utilize both precursors for the synthesis of their corresponding PAF molecules.

LPCAT2 Activity: LPCAT2 also exhibits acetyltransferase activity towards both 1-alkyl-LPC C16 and C18, indicating its capacity to produce both PAF C-16 and PAF C-18.[4]

Table 1: Summary of LPCAT Activity on Lyso-PAF Precursors

EnzymeThis compound as SubstrateLyso-PAF C-18 as SubstrateKey Characteristics
LPCAT1 YesYesConstitutively expressed, important for physiological functions (e.g., lung surfactant).[1]
LPCAT2 YesYesInducible by inflammatory stimuli, key for PAF production in inflammation.[1][3]

III. Differential Biological Activity of PAF Isoforms

The length of the alkyl chain at the sn-1 position not only influences the precursor's interaction with biosynthetic enzymes but also dictates the biological activity of the resulting PAF molecule. Experimental evidence highlights significant differences in the downstream effects of PAF C-16 and PAF C-18.

Neutrophil Chemotaxis: Studies have shown that C18:0 PAF is a more potent chemoattractant for human neutrophils in vitro compared to C16:0 PAF. This suggests that the longer alkyl chain enhances the ability of PAF to induce neutrophil migration, a critical process in the inflammatory response.

Table 2: Comparison of Biological Activity of PAF C-16 and PAF C-18

Biological ActivityPAF C-16PAF C-18Reference
Neutrophil Chemotaxis ActiveMore potent than C-16Archer et al. (1988)

IV. Experimental Protocols

For researchers investigating the nuances of PAF biology, the following are detailed methodologies for key experiments.

Lyso-PAF Acetyltransferase (Lyso-PAF AT) Assay

This assay measures the activity of LPCAT enzymes by quantifying the incorporation of radiolabeled acetyl groups into lyso-PAF.

Materials:

  • Microsomal protein fractions from cells or tissues expressing LPCATs

  • This compound or other lyso-PAF precursors

  • [³H]-acetyl-CoA

  • 50 mM Tris-HCl buffer (pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 0.25 mg/mL BSA, the desired concentration of lyso-PAF, and the microsomal protein extract (10-50 µg of total protein).

  • Initiate the reaction by adding [³H]-acetyl-CoA (e.g., 200 µM, 100 Bq/nmol). The final reaction volume is typically 200 µL.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 0.2 mg of BSA and then an equal volume of cold 10% TCA solution.

  • Centrifuge the samples to pellet the precipitated protein and lipids.

  • Wash the pellet with TCA to remove unincorporated [³H]-acetyl-CoA.

  • Dissolve the pellet in a suitable solvent and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of incorporated radioactivity.

cluster_workflow Lyso-PAF Acetyltransferase Assay Workflow start Prepare Reaction Mixture (Microsomes, Lyso-PAF, Buffer, BSA) initiate Initiate Reaction (Add [3H]-acetyl-CoA) start->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction (Add BSA and TCA) incubate->stop centrifuge Centrifuge and Wash Pellet stop->centrifuge measure Measure Radioactivity (Scintillation Counting) centrifuge->measure end Calculate Enzyme Activity measure->end

Lyso-PAF AT Assay Workflow.

PAF-Induced Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon PAF receptor activation, a key downstream signaling event.

Materials:

  • Cells expressing PAF receptors (e.g., neutrophils, platelets, or transfected cell lines)

  • PAF C-16 or other PAF isoforms

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorometric imaging plate reader or flow cytometer

Procedure:

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash the cells to remove extracellular dye.

  • Resuspend the cells in a suitable buffer and place them in the measurement instrument (e.g., a 96-well plate for a plate reader).

  • Establish a baseline fluorescence reading.

  • Add the PAF solution at the desired concentration to the cells.

  • Immediately begin recording the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Analyze the data to determine the magnitude and kinetics of the calcium response.

cluster_pathway PAF-Induced Calcium Signaling Pathway PAF PAF (e.g., C-16) PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq Protein PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release

PAF Signaling Pathway.

Neutrophil Chemotaxis Assay

This assay assesses the ability of different PAF isoforms to induce the directed migration of neutrophils.

Materials:

  • Isolated human neutrophils

  • PAF C-16 or other PAF isoforms

  • Chemotaxis chamber (e.g., Boyden chamber with a microporous membrane)

  • Culture medium (e.g., RPMI 1640)

  • Staining solution (e.g., Giemsa stain)

  • Microscope

Procedure:

  • Isolate neutrophils from fresh human blood using density gradient centrifugation.

  • Place the chemotaxis chamber on a multi-well plate. Add the PAF solution (chemoattractant) to the lower chamber.

  • Add a suspension of neutrophils to the upper chamber, separated from the lower chamber by the microporous membrane.

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for cell migration (e.g., 60-90 minutes).

  • After incubation, remove the membrane, fix, and stain it to visualize the migrated cells.

  • Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.

  • Compare the number of migrated cells in response to different PAF isoforms or concentrations.

V. Conclusion

The activity of this compound as a PAF precursor is multifaceted, influenced by the enzymatic machinery of the cell and culminating in the production of a PAF molecule with a specific biological activity profile. While both this compound and C-18 can be converted to their respective PAF forms by LPCAT1 and LPCAT2, the resulting PAF molecules exhibit distinct potencies in downstream biological assays, such as neutrophil chemotaxis. This guide provides a framework for researchers to understand and investigate these differences, offering detailed protocols to facilitate further exploration in this critical area of lipid signaling research.

References

The Unseen Partner: Leveraging Inactive Enantiomers of PAF as Rigorous Experimental Controls

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling, Platelet-Activating Factor (PAF) stands out as a potent phospholipid mediator, orchestrating a symphony of physiological and pathological responses, from inflammation and platelet aggregation to allergic reactions. The biological activity of PAF is exquisitely stereospecific, with the naturally occurring (R)-enantiomer being the biologically active form. This inherent chirality presents a unique opportunity for researchers to employ the "inactive" (S)-enantiomer as a highly specific negative control, ensuring the observed effects are genuinely mediated by the PAF receptor. This guide provides a comprehensive comparison of the active and inactive enantiomers of PAF, complete with experimental protocols and signaling pathway diagrams to empower researchers in designing robust and well-controlled experiments.

Stereospecificity at the Forefront: A Quantitative Comparison

The profound difference in biological activity between the enantiomers of PAF underscores the precise three-dimensional interaction required for receptor binding and activation. The naturally produced and biologically active form is (R)-PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine). Its mirror image, (S)-PAF, is largely considered biologically inactive and serves as an ideal negative control to ascertain the specificity of PAF receptor-mediated events.

Experimental data starkly illustrates this difference in potency. A seminal study demonstrated that the unnatural (S)-enantiomer of PAF is approximately 3000-fold less active than the natural (R)-enantiomer in inducing rabbit platelet aggregation[1]. This dramatic drop in activity highlights the stringent stereochemical requirements of the PAF receptor.

EnantiomerCommon NameBiological ActivityRelative Potency (Platelet Aggregation)
(R)-PAF Natural PAFPotent agonist of the PAF receptor~1
(S)-PAF Inactive EnantiomerVirtually inactive, serves as a negative control~1/3000
Lyso-PAF Precursor/MetaboliteGenerally considered inactive, also used as a controlNegligible

The "Why" and "How": Experimental Workflows and Protocols

Incorporating the inactive (S)-enantiomer of PAF into experimental design is crucial for validating that the observed biological responses are specifically due to PAF receptor activation and not due to non-specific effects of the lipid molecule. Below are detailed protocols for two key assays used to assess PAF activity, with specific guidance on the inclusion of the inactive enantiomer as a control.

Experimental Workflow: Validating PAF Receptor-Specific Effects

G cluster_0 Experimental Setup cluster_1 Treatment Groups cluster_2 Assay and Readout cluster_3 Data Analysis and Interpretation A Prepare Cell Suspension (e.g., Platelets, Neutrophils) B Aliquot cells for different treatment groups A->B C (R)-PAF (Active Enantiomer) D (S)-PAF (Inactive Enantiomer Control) E Vehicle Control (e.g., BSA in Saline) F PAF Receptor Antagonist + (R)-PAF (Optional Control) G Perform Assay (e.g., Platelet Aggregation, Calcium Mobilization) C->G D->G E->G F->G H Measure Biological Response G->H I Compare responses between groups H->I J Confirm PAF receptor-specific activity I->J

Caption: Workflow for using (S)-PAF as a negative control.

Protocol 1: Platelet Aggregation Assay

This assay measures the ability of PAF to induce the clumping of platelets, a key physiological response.

Materials:

  • Platelet-rich plasma (PRP)

  • (R)-PAF (active enantiomer)

  • (S)-PAF (inactive enantiomer)

  • Vehicle (e.g., 0.25% bovine serum albumin in saline)

  • Platelet aggregometer

  • Aggregometer cuvettes with stir bars

Procedure:

  • PRP Preparation: Obtain fresh whole blood and centrifuge at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP).

  • Baseline Measurement: Place a cuvette with PRP into the aggregometer and establish a stable baseline reading.

  • Agonist Addition:

    • Active PAF: Add a known concentration of (R)-PAF to the cuvette and record the aggregation response over time. A typical dose-response curve can be generated using concentrations ranging from 1 nM to 1 µM.

    • Inactive Control: In a separate cuvette, add the same concentration of (S)-PAF and record the response.

    • Vehicle Control: In another cuvette, add an equivalent volume of the vehicle to control for any effects of the solvent.

  • Data Analysis: Compare the aggregation curves. A robust PAF-specific response will show significant aggregation with (R)-PAF, while the (S)-PAF and vehicle controls should show no or negligible aggregation.

Treatment GroupExpected Outcome in Platelet Aggregation Assay
(R)-PAF Dose-dependent increase in platelet aggregation
(S)-PAF No significant platelet aggregation
Vehicle Control No platelet aggregation
Protocol 2: Calcium Mobilization Assay

PAF receptor activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i), which can be measured using fluorescent calcium indicators.

Materials:

  • Cells expressing the PAF receptor (e.g., neutrophils, or a cell line transfected with the PAF-R)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • (R)-PAF (active enantiomer)

  • (S)-PAF (inactive enantiomer)

  • Vehicle

  • Fluorometric plate reader or fluorescence microscope

Procedure:

  • Cell Preparation and Dye Loading: Culture the cells and load them with the calcium indicator dye according to the manufacturer's instructions.

  • Baseline Fluorescence: Measure the baseline fluorescence of the cells before adding any stimulants.

  • Stimulation:

    • Active PAF: Add (R)-PAF to the cells and immediately begin recording the fluorescence intensity over time.

    • Inactive Control: In a parallel well, add the same concentration of (S)-PAF and record the fluorescence.

    • Vehicle Control: In another well, add the vehicle and record the fluorescence.

  • Data Analysis: Analyze the change in fluorescence intensity, which corresponds to the change in [Ca²⁺]i. A specific response will show a rapid and transient increase in fluorescence upon stimulation with (R)-PAF, with no significant change observed with (S)-PAF or the vehicle.

Treatment GroupExpected Outcome in Calcium Mobilization Assay
(R)-PAF Rapid and significant increase in intracellular calcium
(S)-PAF No significant change in intracellular calcium
Vehicle Control No change in intracellular calcium

Unraveling the Mechanism: The PAF Signaling Pathway

The biological effects of PAF are mediated through its interaction with a specific G-protein coupled receptor (GPCR), known as the PAF receptor (PAF-R). The binding of the active (R)-enantiomer initiates a cascade of intracellular events, while the inactive (S)-enantiomer fails to effectively bind and trigger this signaling cascade.

PAF_Signaling cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular R_PAF (R)-PAF PAFR PAF Receptor (PAF-R) R_PAF->PAFR Binds & Activates S_PAF (S)-PAF S_PAF->PAFR No significant binding or activation No_Response No Response S_PAF->No_Response Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_release->Response PKC->Response

Caption: Simplified PAF receptor signaling pathway.

Conclusion

The pronounced stereospecificity of the PAF receptor provides a powerful, built-in tool for rigorous experimental design. By employing the biologically inactive (S)-enantiomer of PAF as a negative control, researchers can confidently attribute their observed effects to specific PAF receptor-mediated signaling pathways. The experimental protocols and conceptual frameworks provided in this guide are intended to assist researchers, scientists, and drug development professionals in conducting well-controlled and reproducible studies, ultimately leading to a deeper and more accurate understanding of the multifaceted roles of PAF in health and disease.

References

The Dichotomy of Lyso-PAF C-16: A Comparative Analysis in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative levels of Lyso-PAF C-16 in healthy versus diseased tissues. This report synthesizes available quantitative data, outlines detailed experimental methodologies, and visualizes key signaling pathways to provide a foundational understanding of this compound's role in various pathologies.

Lyso-platelet-activating factor C-16 (this compound) is a key intermediate in the biosynthesis of platelet-activating factor (PAF), a potent lipid mediator involved in a myriad of physiological and pathological processes. While often considered the inactive precursor to PAF, emerging evidence suggests that this compound may have its own distinct biological activities and that its tissue concentrations are significantly altered in various disease states. This guide provides a comparative analysis of this compound levels in healthy versus diseased tissues, offering valuable insights for researchers exploring its potential as a biomarker and therapeutic target.

Quantitative Comparison of this compound in Healthy vs. Diseased Tissues

The following tables summarize the available quantitative data comparing this compound concentrations in diseased and healthy human tissues. It is important to note that research in this specific area is still developing, and quantitative data for many disease states, particularly for various cancers, are not yet readily available in the published literature.

Table 1: this compound in Inflammatory Conditions

Disease StateTissue TypeThis compound Concentration (Diseased)This compound Concentration (Healthy Control)Fold ChangeReference
Chronic Rhinosinusitis with Nasal Polyps (CRSwNP) - Asthmatic PatientsNasal Polyps~3.5 ng/mL~1.5 ng/mL~2.3[1]
Chronic Rhinosinusitis with Nasal Polyps (CRSwNP) - Non-Asthmatic PatientsNasal Polyps~2.5 ng/mL~1.5 ng/mL~1.7[1]

*Concentrations are estimated from graphical data presented in the source and are reported per milliliter of tissue homogenate supernatant.

Table 2: this compound in Neurodegenerative Diseases

While specific quantitative data for this compound in human neurodegenerative diseases is limited, studies on lysosomal storage diseases (LSDs) have shown a significant accumulation of Lyso-PAF species, including the C16:0 variant, in the central nervous system.

Disease StateTissue TypeObservationReference
Niemann-Pick Disease Type C1 (NPC1)BrainSubstantial elevation of LPC O-16:0 (this compound)[2]
Krabbe Disease, Tay-Sachs Disease, Sandhoff DiseaseCentral Nervous SystemAccumulation of Lyso-PAFs, including the C16:0 species[1][3]

Note: The term LPC O-16:0 is used in some literature and is synonymous with this compound.

Data on Cancer:

Despite investigations into the role of the PAF signaling pathway in cancer, to date, there is a notable lack of published studies providing specific quantitative data on the concentration of this compound in human cancerous tissues compared to their healthy counterparts. One study on breast cancer identified the presence of "lyso-PAF" in tumor extracts and noted that total PAF levels were significantly higher than in control tissues, suggesting a potential alteration in the local PAF metabolism.[4] However, this study did not provide quantifiable concentrations for this compound.

Experimental Protocols

The following is a synthesized, detailed methodology for the extraction and quantification of this compound from tissue samples, based on protocols described in the scientific literature.[1][5][6]

Objective: To accurately quantify the concentration of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Tissue Homogenization:

  • Weigh the frozen tissue sample (typically 50-100 mg).

  • Add ice-cold methanol (B129727) (e.g., 1 mL) containing an internal standard (e.g., this compound-d4).

  • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process.

2. Lipid Extraction (Folch Method):

  • To the tissue homogenate, add chloroform (B151607) to achieve a chloroform:methanol ratio of 2:1 (v/v).

  • Vortex the mixture vigorously for 2 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

3. Solvent Evaporation and Reconstitution:

  • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol:water, 1:1, v/v).

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor-to-product ion transition for this compound is typically m/z 482.4 → m/z 184.1 (the phosphocholine (B91661) head group). The corresponding transition for the internal standard (this compound-d4) would be m/z 486.4 → m/z 184.1.

5. Quantification:

  • Generate a standard curve using known concentrations of a this compound standard.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

  • Normalize the final concentration to the initial tissue weight (e.g., ng/mg of tissue).

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways involving this compound.

Lyso_PAF_Metabolic_Pathways cluster_membrane Cell Membrane Alkyl-acyl-GPC 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine This compound This compound (1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine) Alkyl-acyl-GPC->this compound PLA2 Arachidonic Acid Arachidonic Acid Alkyl-acyl-GPC->Arachidonic Acid PLA2 This compound->Alkyl-acyl-GPC Acyltransferase (Arachidonoyl-CoA) PAF C-16 PAF C-16 (Platelet-Activating Factor) This compound->PAF C-16 LPCAT1/2 (Acetyl-CoA) PAF C-16->this compound PAF-AH (PLA2G7)

Caption: Metabolic pathways of this compound formation and conversion.

Lyso_PAF_Intracellular_Signaling cluster_cell Cancer Cell (e.g., NRAS-mutant Melanoma) This compound Intracellular This compound PAK2 PAK2 This compound->PAK2 Binds and Activates PLA2G7 PLA2G7 PAF PAF PAF->this compound Hydrolysis by PLA2G7 RAF1 RAF1 PAK2->RAF1 Phosphorylates (S338) & Activates MEK MEK RAF1->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Tumor Growth ERK->Proliferation

Caption: Intracellular signaling role of this compound in cancer.[4][7][8]

Concluding Remarks

The available evidence indicates that this compound is more than just an inactive precursor to PAF. Its levels are demonstrably altered in inflammatory and neurodegenerative conditions, suggesting a potential role in the pathophysiology of these diseases. The discovery of an intracellular signaling function for this compound in cancer cells opens up new avenues for research and therapeutic development.[7][8]

However, the paucity of quantitative data across a broader spectrum of diseases, particularly in various types of cancer, highlights a significant gap in our understanding. Future research employing standardized and sensitive analytical techniques, such as LC-MS/MS, is crucial to establish the full diagnostic and prognostic potential of this compound. This guide serves as a foundational resource to stimulate and support these future investigations.

References

Validating the Intracellular Signaling Function of Lyso-PAF: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the intracellular signaling functions of Lyso-Platelet-Activating Factor (Lyso-PAF) with its well-known precursor, Platelet-Activating Factor (PAF). Traditionally considered a biologically inactive metabolite, recent studies have unveiled a novel intracellular signaling role for Lyso-PAF, particularly in cancer cell proliferation. This document summarizes key experimental data, details relevant methodologies, and visualizes the signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

From Inactive Metabolite to Active Signaling Molecule

Lyso-PAF is generated from PAF through the removal of the acetyl group by the enzyme PAF-acetylhydrolase (PAF-AH).[1] For a long time, this conversion was considered a primary inactivation pathway for the potent inflammatory mediator PAF.[1][2][3] However, emerging evidence now indicates that intracellular Lyso-PAF is not inert but possesses its own distinct signaling functions, separate from the canonical PAF receptor-mediated pathways.[4][5]

The Intracellular Signaling Pathway of Lyso-PAF

Recent research has identified a novel intracellular signaling function for Lyso-PAF as a key component of the RAS-RAF1 signaling cascade, which is crucial for cell proliferation in certain cancer types.[4][5][6] This pathway is initiated by the intracellular enzyme Phospholipase A2, Group VII (PLA2G7), which produces Lyso-PAF.[4][7]

Key steps in the Lyso-PAF signaling pathway include:

  • Activation of PAK2: Intracellular Lyso-PAF directly binds to the catalytic domain of p21-activated kinase 2 (PAK2).[4][7]

  • Altered ATP Kinetics: This binding alters the ATP kinetics of PAK2, leading to its activation.[4][7]

  • RAF1 Phosphorylation: Activated PAK2 then contributes to the phosphorylation of RAF1 at serine 338.[4]

  • MEK-ERK Activation: The activation of RAF1 subsequently leads to the phosphorylation and activation of MEK1/2 and ERK1/2, promoting cell proliferation.[4]

This Lyso-PAF-mediated activation of the RAF1-MEK-ERK pathway is particularly significant in melanoma cells expressing mutant NRAS, but not in those with the BRAF V600E mutation, highlighting its context-dependent role.[4][5]

Comparison of Signaling Functions: Lyso-PAF vs. Platelet-Activating Factor (PAF)

While structurally similar, Lyso-PAF and PAF exhibit distinct and often opposing biological activities. PAF is a potent pro-inflammatory lipid mediator that signals through a specific G protein-coupled receptor (PAFR).[2][8] In contrast, many of the observed effects of Lyso-PAF are independent of the PAFR.[1][9]

FeatureLyso-PAFPlatelet-Activating Factor (PAF)
Primary Role Traditionally viewed as an inactive metabolite; now recognized as an intracellular signaling molecule.[1][4]A potent pro-inflammatory lipid mediator.[2][8]
Receptor Signaling is often independent of the PAF receptor (PAFR).[1][9]Acts via a specific G protein-coupled receptor (PAFR).[2][10]
Key Intracellular Pathway Activates the PAK2-RAF1-MEK-ERK cascade.[4][7]Activates multiple pathways including NF-κB and MAPK via PAFR.[11]
Effect on Neutrophils Inhibits fMLF- and C5a-induced superoxide (B77818) production.[1]Potentiates fMLF- and C5a-induced superoxide production.[1]
Effect on Platelets Inhibits thrombin-induced platelet aggregation.[1]A potent activator of platelet aggregation.[1]
Mechanism of Inhibition Involves the elevation of intracellular cAMP levels.[1]Does not typically increase cAMP; its activation can lead to Ca2+ mobilization.[1]

Experimental Validation of Lyso-PAF's Intracellular Signaling Role

The intracellular signaling function of Lyso-PAF has been validated through a series of key experiments. The data below is summarized from studies on human melanoma cell lines.

Experimental ApproachCell LineKey FindingQuantitative Result
PLA2G7 Knockdown HMCB (mutant NRAS)Knockdown of PLA2G7, which produces Lyso-PAF, reduces MEK and ERK phosphorylation.[4]~50-70% reduction in p-MEK/MEK and p-ERK/ERK ratios.[4]
Exogenous Lyso-PAF Rescue HMCB with PLA2G7 knockdownAdding exogenous Lyso-PAF to cell lysates reverses the decrease in MEK and ERK phosphorylation.[4]Phosphorylation levels restored to near parental cell levels in a dose-dependent manner.[4]
Exogenous PAF Treatment Parental HMCBAdding exogenous PAF to cell lysates does not affect MEK or ERK phosphorylation.[4]No significant change in p-MEK/MEK and p-ERK/ERK ratios.[4]
In Vitro Kinase Assay Purified PAK2Lyso-PAF directly enhances PAK2 kinase activity.[4]Significant increase in PAK2 autophosphorylation and phosphorylation of a generic substrate.[4]

1. Western Blotting for MEK/ERK Phosphorylation:

  • Cell Lysis: HMCB cells (parental or with PLA2G7 knockdown) are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • Exogenous Lipid Treatment: For rescue experiments, increasing concentrations of Lyso-PAF (or PAF as a control) are added to the cell lysates and incubated.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phospho-MEK1/2, total MEK1/2, phospho-ERK1/2, and total ERK1/2.

  • Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.

2. In Vitro PAK2 Kinase Assay:

  • Reaction Mixture: Recombinant purified PAK2 is incubated in a kinase buffer containing ATP, a suitable substrate (e.g., myelin basic protein), and either vehicle control or Lyso-PAF.

  • Incubation: The reaction is allowed to proceed at 30°C for a specified time (e.g., 30 minutes).

  • Termination: The reaction is stopped by adding SDS loading buffer.

  • Analysis: The samples are analyzed by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by Western blotting with phospho-specific antibodies to assess substrate phosphorylation and PAK2 autophosphorylation.

Visualizing the Signaling Pathways and Workflows

Lyso_PAF_Signaling_Pathway cluster_membrane Intracellular Space PLA2G7 PLA2G7 LysoPAF Lyso-PAF PLA2G7->LysoPAF produces PAF PAF PAF->PLA2G7 hydrolyzes PAK2 PAK2 LysoPAF->PAK2 binds & activates RAF1 RAF1 PAK2->RAF1 phosphorylates (S338) MEK MEK1/2 RAF1->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PAF_Signaling_Pathway cluster_membrane Plasma Membrane PAF_ext Extracellular PAF PAFR PAF Receptor (GPCR) PAF_ext->PAFR binds G_Protein G Protein PAFR->G_Protein activates PLC PLC G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC DAG->PKC Downstream Downstream Signaling (e.g., NF-κB, MAPK) PKC->Downstream Experimental_Workflow start Start with Parental and PLA2G7-KD Cells lysates Prepare Cell Lysates start->lysates treatment Incubate Lysates with Vehicle, Lyso-PAF, or PAF lysates->treatment sds_page SDS-PAGE and PVDF Transfer treatment->sds_page immunoblot Immunoblot for p-MEK/MEK & p-ERK/ERK sds_page->immunoblot quantify Quantify Band Intensity immunoblot->quantify compare Compare Phosphorylation Levels quantify->compare

References

Comparative Analysis of Lyso-PAF C-16's Differential Effects on Various Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Lyso-Platelet-Activating Factor C-16 (Lyso-PAF C-16) across various cell types, contrasting its effects with its well-known precursor, Platelet-Activating Factor (PAF) C-16. Experimental data is presented to support these comparisons, alongside detailed protocols for key assays and visualizations of the underlying signaling pathways.

Introduction

This compound (1-O-hexadecyl-sn-glycero-3-phosphocholine) is traditionally viewed as the inactive precursor and metabolite of the potent inflammatory lipid mediator, Platelet-Activating Factor (PAF) C-16. However, emerging evidence reveals that this compound is not merely an inert bystander but possesses distinct biological activities that can differ significantly, and in some cases, oppose those of PAF C-16. Understanding these differential effects is crucial for researchers investigating inflammatory processes, neuronal signaling, and cancer biology. This guide synthesizes experimental findings to provide a clear comparison of this compound's performance on immune, endothelial, neuronal, and cancer cells.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative effects of this compound in comparison to PAF C-16 on various cellular responses.

Table 1: Effects on Immune Cells (Neutrophils and Platelets)

Cell TypeParameter MeasuredThis compound EffectPAF C-16 EffectAlternative Molecule Effect (if applicable)
Human Neutrophils fMLF-induced Superoxide (B77818) ProductionInhibitory: 1 µM this compound caused a 57% reduction in superoxide production.[1][2]Potentiating: Priming with PAF C-16 resulted in a 2.85-fold increase in fMLF-induced superoxide production.[1]Lysophosphatidylcholine (LPC): Some studies suggest LPC can have pro-inflammatory effects, but its direct comparison in this specific assay is less defined.[3][4][5][6]
Human Platelets Intracellular cAMP LevelsInductive: Significantly increases cAMP levels.[1][7]No significant effect on cAMP levels.[7]Lysophosphatidic acid (LPA): Can induce platelet shape change and aggregation through its own receptors, a different mechanism than Lyso-PAF.[8][9]
Thrombin-induced Platelet AggregationInhibitory: Reduces platelet aggregation induced by low-dose thrombin.[1][10]Potentiating: A primary function of PAF is to induce platelet aggregation.

Table 2: Effects on Endothelial and Neuronal Cells

Cell TypeParameter MeasuredThis compound EffectPAF C-16 Effect
Human Endothelial Cells Vascular PermeabilityInactive: Does not induce changes in endothelial cell shape or permeability.Inductive: Increases vascular permeability.
Human Neurons Cell ViabilityNot directly toxic: Direct application of C16:0 lyso-PAF did not signal neuronal death.[11]Potentially Neurotoxic: Intraneuronal accumulation of C16:0 PAF can lead to neuronal death.[11]

Table 3: Effects on Cancer Cells

Cell TypeParameter MeasuredThis compound EffectPAF C-16 Effect
NRAS Mutant Melanoma Cells RAF1 Activation & Cell ProliferationPromotive (intracellularly): Contributes to RAF1 activation via PAK2, promoting cell proliferation.[7][12][13][14]Not directly implicated in this specific intracellular pathway.

Mandatory Visualization

Signaling Pathways

Lyso_PAF_cAMP_PKA_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound Unknown Receptor/Mechanism Unknown Receptor/ Mechanism This compound->Unknown Receptor/Mechanism AC Adenylyl Cyclase Unknown Receptor/Mechanism->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA_inactive R R C C Inactive PKA cAMP->PKA_inactive:r Binds PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Cellular_Response Inhibition of Neutrophil Activation & Platelet Aggregation PKA_active->Cellular_Response Phosphorylates Targets

This compound Signaling in Immune Cells

Lyso_PAF_RAF1_Pathway cluster_intracellular Intracellular (NRAS Mutant Melanoma) This compound This compound PAK2 PAK2 This compound->PAK2 Binds to & Activates RAF1 RAF1 PAK2->RAF1 Phosphorylates (S338) & Activates MEK MEK RAF1->MEK Phosphorylates & Activates ERK ERK MEK->ERK Phosphorylates & Activates Proliferation Proliferation ERK->Proliferation Promotes

This compound Signaling in Melanoma Cells
Experimental Workflow

Superoxide_Assay_Workflow cluster_workflow Neutrophil Superoxide Production Assay Workflow A Isolate Human Neutrophils B Pre-incubate Neutrophils (5 min) with: - Vehicle (Control) - this compound - PAF C-16 A->B C Stimulate with fMLF (1 µM) B->C D Measure Superoxide Production (e.g., Luminol-enhanced chemiluminescence) C->D E Quantify and Compare (Area Under Curve) D->E

Neutrophil Superoxide Assay Workflow

Experimental Protocols

Neutrophil Superoxide Production Assay

Objective: To quantify the effect of this compound on agonist-induced superoxide production in isolated human neutrophils.

Materials:

  • Ficoll-Paque

  • Hanks' Balanced Salt Solution (HBSS)

  • Luminol (B1675438)

  • Horseradish peroxidase (HRP)

  • fMLF (N-Formylmethionyl-leucyl-phenylalanine)

  • This compound

  • PAF C-16

  • Luminometer

Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from fresh venous blood using Ficoll-Paque density gradient centrifugation.

  • Cell Preparation: Resuspend the isolated neutrophils in HBSS to a concentration of 1 x 10^6 cells/mL.

  • Pre-incubation: In a 96-well plate, add 50 µL of the neutrophil suspension to each well. Add 5 µL of this compound, PAF C-16, or vehicle control to the respective wells and incubate for 5 minutes at 37°C.

  • Reagent Addition: Add 50 µL of a solution containing luminol (100 µM) and HRP (8 U/mL) to each well.

  • Stimulation: Place the plate in a luminometer and inject 10 µL of fMLF (final concentration 1 µM) into each well to initiate the reaction.

  • Measurement: Measure the chemiluminescence over time (e.g., for 15 minutes) at 37°C.

  • Data Analysis: Calculate the area under the curve for each condition. Express the results as a percentage of the fMLF-only control.

Platelet Aggregation Assay

Objective: To assess the impact of this compound on agonist-induced platelet aggregation.

Materials:

  • Acid-citrate-dextrose (ACD) solution

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Thrombin

  • This compound

  • Light transmission aggregometer

Methodology:

  • PRP and PPP Preparation: Collect fresh human blood into tubes containing ACD. Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g for 15 minutes). Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • Assay Setup: Pipette 450 µL of the adjusted PRP into aggregometer cuvettes with a stir bar. Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pre-incubation: Add 5 µL of this compound or vehicle to the PRP and incubate for 2 minutes at 37°C with stirring.

  • Aggregation Induction: Add a sub-maximal concentration of thrombin to induce platelet aggregation.

  • Measurement: Record the change in light transmission for at least 5 minutes.

  • Data Analysis: Determine the maximal aggregation percentage for each condition and compare the effect of this compound to the control.

In Vitro Endothelial Permeability Assay

Objective: To determine the effect of this compound on the permeability of an endothelial cell monolayer.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Transwell inserts (e.g., 0.4 µm pore size)

  • FITC-dextran (70 kDa)

  • This compound

  • PAF C-16 (positive control)

  • Fluorometer

Methodology:

  • Cell Seeding: Seed HUVECs onto the upper chamber of Transwell inserts and culture until a confluent monolayer is formed (typically 3-5 days).

  • Treatment: Replace the medium in the upper and lower chambers with fresh medium. Add this compound, PAF C-16, or vehicle to the upper chamber and incubate for the desired time (e.g., 30 minutes).

  • Permeability Measurement: Add FITC-dextran to the upper chamber to a final concentration of 1 mg/mL.

  • Sampling: After a defined period (e.g., 1 hour), collect a sample from the lower chamber.

  • Fluorescence Reading: Measure the fluorescence intensity of the sample from the lower chamber using a fluorometer.

  • Data Analysis: Calculate the amount of FITC-dextran that has passed through the monolayer and compare the permeability of the this compound treated cells to the control and PAF C-16 treated cells.

References

Safety Operating Guide

Proper Disposal Procedures for Lyso-PAF C-16: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This document provides detailed procedural guidance for the disposal of Lyso-PAF C-16, a key bioactive lipid used in research. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it with care, as its toxicological properties have not been exhaustively investigated.[1][2] Adherence to these procedures will support laboratory safety and responsible environmental stewardship.

Immediate Safety and Handling Considerations

Before handling this compound, it is essential to consult the product's Safety Data Sheet (SDS). The compound should be treated as potentially hazardous until more comprehensive data is available.[1][3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work in a well-ventilated area and avoid inhalation of the lyophilized powder or aerosols of solutions.[2][4][5]

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₄H₅₂NO₆P
Molecular Weight 481.7 g/mol
Appearance Lyophilized powder
Storage Temperature -20°C
Solubility Water: ~20 mg/mLPBS (pH 7.2): ~10 mg/mLEthanol (B145695): ~10 mg/mLDMSO: ~10 mg/mLDMF: ~10 mg/mL
Purity >99%
Stability At least 1 year at -20°C

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended disposal procedures for this compound in a typical laboratory setting. These steps are designed to be compliant with general hazardous waste regulations. However, always consult and adhere to your institution's specific waste management policies and local regulations.

Step 1: Waste Identification and Segregation

  • Pure (Unused) this compound: If the pure, solid this compound is to be discarded, it should be treated as non-hazardous chemical waste.

  • Solutions of this compound: The disposal of solutions will depend on the solvent used.

    • Aqueous Solutions (Water, PBS): These can generally be disposed of as non-hazardous aqueous waste.

    • Organic Solvent Solutions (Ethanol, DMSO, DMF): These must be disposed of in the appropriate flammable or organic solvent waste stream. Do not mix with aqueous waste.

  • Contaminated Materials: Any materials, such as pipette tips, tubes, or gloves, that are grossly contaminated with this compound should be placed in a designated solid chemical waste container.

Step 2: Waste Collection and Container Management

  • Use Compatible Containers: All waste must be collected in containers that are compatible with the chemical composition of the waste.[6] For instance, use high-density polyethylene (B3416737) (HDPE) or glass containers for both aqueous and organic solutions.

  • Proper Labeling: Clearly label all waste containers with their contents. For solutions, list the chemical name (this compound) and the solvent(s) with their approximate concentrations. Ensure the label includes the date when the waste was first added to the container.

  • Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.[6] This prevents the release of vapors and potential spills.

  • Avoid Mixing Incompatible Wastes: Never mix different waste streams in the same container. For example, do not mix acidic or basic waste with organic solvent waste.

Step 3: Disposal of Empty Product Vials

  • An "empty" container is generally defined as one that holds less than 3% of the original volume.

  • Triple Rinsing: The original vial containing this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or the solvent used to prepare solutions).

  • Rinsate Disposal: The rinsate from this process must be collected and disposed of as chemical waste in the appropriate waste stream (e.g., flammable solvent waste).

  • Vial Disposal: After triple rinsing and allowing it to air dry, the defaced, empty vial can typically be disposed of in the regular laboratory glass waste.

Step 4: Final Disposal

  • Scheduled Waste Pickup: Store the properly labeled and sealed waste containers in a designated satellite accumulation area within your laboratory. Follow your institution's procedures for requesting a hazardous waste pickup.

  • Documentation: Maintain accurate records of the waste generated, as required by your institution and local regulations.

Experimental Workflow: Biosynthesis of Platelet-Activating Factor (PAF)

This compound is a critical intermediate in the "remodeling pathway," one of the two primary routes for the biosynthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammation and cell signaling. The diagram below illustrates this key biological process.

PAF_Biosynthesis_Remodeling_Pathway cluster_step1 Step 1: Formation of Lyso-PAF cluster_step2 Step 2: Acetylation to PAF PC Phosphatidylcholine (Membrane Phospholipid) LysoPAF This compound PC->LysoPAF Hydrolysis PLA2 Phospholipase A₂ (PLA₂) ArachidonicAcid Arachidonic Acid PAF Platelet-Activating Factor (PAF) LysoPAF->PAF Acetylation LPCAT LPCAT (Acetyltransferase) CoA CoA-SH AcetylCoA Acetyl-CoA PLA2->PC LPCAT->LysoPAF

PAF Biosynthesis via the Remodeling Pathway

References

Navigating the Safe Handling of Lyso-PAF C-16: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, ensuring personal and environmental safety is paramount when handling specialized biochemicals. This guide provides essential, immediate safety and logistical information for the handling and disposal of Lyso-PAF C-16, a bioactive lipid molecule.

Lyso-platelet-activating factor (Lyso-PAF) C-16 is a substrate for the formation of Platelet-Activating Factor (PAF) C-16, a potent lipid mediator involved in various physiological and pathological processes. While its direct toxicity data is not extensively documented, it is crucial to treat this compound as potentially hazardous. Suppliers recommend handling it with care, avoiding ingestion, inhalation, and contact with skin and eyes[1].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive risk assessment should always precede the handling of any chemical. For this compound, the following minimum PPE is recommended to create a barrier between the researcher and the potential hazard.

PPE ComponentSpecificationPurpose
Gloves Nitrile, powder-freeTo prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from potential splashes of the reconstituted solution or airborne particles of the lyophilized powder.
Lab Coat Standard, long-sleevedTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area.Consider a dust mask or work in a fume hood if there is a risk of inhaling the lyophilized powder, especially when weighing.

Operational Plan: From Receipt to Experimentation

A structured workflow is critical to maintaining a safe laboratory environment. The following step-by-step process outlines the key stages of handling this compound.

LysoPAF_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh Lyophilized Powder (in a fume hood if necessary) B->C D Reconstitute in Appropriate Solvent C->D E Perform Experimental Procedures D->E F Dispose of Contaminated Waste E->F G Decontaminate Work Surfaces F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Figure 1: A stepwise workflow for the safe handling of this compound.

Disposal Plan: Ensuring a Safe Departure

Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.

  • Unused Compound: Dispose of the original compound in accordance with your institution's chemical waste disposal procedures. It should be treated as hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be collected in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.

Quantitative Data Summary

For ease of reference, the key physical and solubility properties of this compound are summarized below.

PropertyValue
Molecular Formula C24H52NO6P[1][2][3]
Molecular Weight 481.7 g/mol [1][2][3]
Appearance Lyophilized powder[1][2]
Storage Temperature -20°C[1][4]
Solubility in Water ~1 mg/mL
Solubility in Ethanol ~10 mg/mL[1]
Solubility in DMSO ~10 mg/mL[1]
Solubility in Dimethylformamide ~10 mg/mL[1]

Experimental Protocols

While specific experimental protocols will vary depending on the research application, the reconstitution of the lyophilized powder is a common initial step.

Protocol for Reconstitution:

  • Preparation: Ensure all necessary PPE is donned and the work area, preferably a chemical fume hood or a well-ventilated benchtop, is clean and prepared.

  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the solubility data provided in the table above. For aqueous solutions, sterile, purified water is suitable. For organic stock solutions, ethanol, DMSO, or dimethylformamide can be used[1].

  • Reconstitution: Carefully open the vial containing the lyophilized this compound. Using a calibrated pipette, add the desired volume of the chosen solvent to the vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the powder. Visually inspect the solution to confirm that no particulates remain.

  • Storage: If the entire solution is not used immediately, store it according to the supplier's recommendations, typically at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lyso-PAF C-16
Reactant of Route 2
Reactant of Route 2
Lyso-PAF C-16

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.